1-Methyl-1H-pyrazole-3-sulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-methylpyrazole-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2O2S/c1-7-3-2-4(6-7)10(5,8)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLAHGNFQBQYEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20541728 | |
| Record name | 1-Methyl-1H-pyrazole-3-sulfonyl chloride | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID20541728 | |
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Molecular Weight |
180.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89501-90-6 | |
| Record name | 1-Methyl-1H-pyrazole-3-sulfonyl chloride | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID20541728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-1H-pyrazole-3-sulfonyl chloride | |
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Foundational & Exploratory
An In-depth Technical Guide to 1-Methyl-1H-pyrazole-3-sulfonyl Chloride
Abstract
This guide provides a comprehensive technical overview of 1-Methyl-1H-pyrazole-3-sulfonyl chloride, a pivotal reagent in modern organic synthesis and medicinal chemistry. The document details its chemical structure, physicochemical properties, synthesis methodologies, and key reactivity patterns. Emphasis is placed on its application as a critical intermediate in the development of pharmacologically active molecules, particularly in the synthesis of sulfonamide-based therapeutics. Safety protocols, handling procedures, and spectroscopic characterization are also discussed to provide a complete profile for researchers, scientists, and professionals in drug development.
Introduction: A Versatile Building Block
This compound is a heterocyclic organic compound featuring a pyrazole ring substituted with a methyl group at the N1 position and a sulfonyl chloride functional group at the C3 position.[1] The unique electronic properties of the pyrazole ring, combined with the high reactivity of the sulfonyl chloride moiety, make this compound an exceptionally versatile building block.[2]
The sulfonyl chloride group is a powerful electrophile, readily reacting with a wide range of nucleophiles to form stable sulfonamides, sulfonate esters, and other derivatives. This reactivity is the cornerstone of its utility in drug discovery, where the sulfonamide linkage is a common and privileged scaffold found in numerous approved drugs. Its most notable application is as a key intermediate in the synthesis of glucokinase activators, which are being investigated as novel therapeutics for diabetes and related metabolic disorders.[1] This guide aims to synthesize the available technical data into a practical resource for laboratory and development settings.
Chemical Identity and Structure
Correctly identifying a chemical reagent is the foundation of reproducible science. The following identifiers and structural representation define this compound.
-
IUPAC Name: 1-methylpyrazole-3-sulfonyl chloride[5]
-
Synonyms: 1-Methylpyrazole-3-sulfonyl Chloride[4]
Caption: 2D structure of this compound.
Physicochemical Properties
The physical and chemical properties of a reagent dictate its handling, storage, and reaction conditions. The known properties of this compound are summarized below.
| Property | Value | Source(s) |
| Appearance | Colorless to light yellow liquid | [6] |
| Boiling Point | 295.67 °C at 760 mmHg | [1] |
| Density | 1.605 g/cm³ | [1] |
| Refractive Index | 1.622 | [1] |
| Flash Point | 132.62 °C | [1] |
| pKa (Predicted) | -3.70 ± 0.10 | [1] |
| Storage | Store at 2-8°C under inert gas (Nitrogen or Argon) | [1] |
Synthesis and Manufacturing Workflow
The synthesis of this compound is a multi-step process that hinges on two core transformations: the formation of the N-methylated pyrazole ring and the subsequent introduction of the sulfonyl chloride group.
Causality Behind Experimental Choices:
-
Pyrazole Ring Formation: The pyrazole heterocycle is typically formed via the condensation of a hydrazine derivative (in this case, methylhydrazine) with a 1,3-dicarbonyl compound or its equivalent.[2][7] This is a robust and well-established method for creating the core ring structure.
-
Sulfonylation and Chlorination: Introducing the sulfonyl chloride group at the C3 position is the critical step. A common and effective strategy involves the conversion of a precursor, such as a sulfonic acid, into the more reactive sulfonyl chloride.[8] This transformation is typically achieved using chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[6] The sulfonic acid itself can be prepared from the corresponding pyrazole via sulfonation. An alternative, more direct route involves the oxidative chlorination of a thiol or disulfide precursor.[9][10]
Conceptual Experimental Protocol:
-
Step 1: Synthesis of 1-Methyl-1H-pyrazole. This precursor is synthesized by reacting a suitable 1,3-dicarbonyl equivalent with methylhydrazine.[11] The choice of starting material dictates the initial substitution pattern. The reaction is typically performed in a protic solvent like methanol or ethanol.
-
Step 2: Sulfonation of the Pyrazole Ring. The 1-methyl-1H-pyrazole is treated with a sulfonating agent (e.g., chlorosulfonic acid) to introduce a sulfonic acid group (-SO₃H) onto the ring, yielding 1-methyl-1H-pyrazole-3-sulfonic acid. This step leverages the electrophilic aromatic substitution mechanism.
-
Step 3: Conversion to Sulfonyl Chloride. The isolated 1-methyl-1H-pyrazole-3-sulfonic acid is then reacted with a chlorinating agent. Thionyl chloride in the presence of a catalytic amount of DMF is a standard method.[6] This reaction replaces the hydroxyl group of the sulfonic acid with a chlorine atom, yielding the final product.
-
Step 4: Purification. Following the reaction, the crude product is purified. This typically involves quenching the reaction mixture, extracting the product into an organic solvent, washing, drying, and removing the solvent under reduced pressure. Further purification may be achieved by distillation or chromatography if necessary.
Caption: A high-level workflow for the synthesis of the target compound.
Reactivity and Key Chemical Transformations
The synthetic utility of this compound is dominated by the electrophilic nature of the sulfonyl chloride group. It readily undergoes nucleophilic substitution, making it an ideal reagent for introducing the 1-methyl-pyrazol-3-sulfonyl moiety into other molecules.
Primary Reaction: Sulfonamide Formation The most significant reaction is with primary or secondary amines to form highly stable sulfonamides. This reaction is fundamental to its application in medicinal chemistry.
-
Mechanism: The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of hydrogen chloride (HCl), which is typically scavenged by a non-nucleophilic base (e.g., triethylamine, pyridine) added to the reaction mixture to drive the reaction to completion.
-
Significance: The resulting sulfonamide group is a key pharmacophore. It can act as a hydrogen bond donor and acceptor, enabling strong interactions with biological targets like enzymes and receptors. The pyrazole ring provides a rigid scaffold and can be further functionalized to fine-tune the molecule's steric and electronic properties.[12][13]
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1-Methyl-1H-pyrazole-3-sulfonyl chloride CAS number and identification
An In-depth Technical Guide to 1-Methyl-1H-pyrazole-3-sulfonyl chloride: Synthesis, Identification, and Application in Drug Discovery
Introduction
This compound is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry. Its unique structural features, combining the aromatic pyrazole ring with a highly reactive sulfonyl chloride moiety, render it an invaluable intermediate for the synthesis of complex biologically active molecules. This guide provides a comprehensive overview of its chemical identity, a detailed protocol for its synthesis and characterization, its reactivity, and its significant application as a key precursor in the development of novel therapeutics, particularly glucokinase activators for the treatment of type II diabetes. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical understanding and practical, field-proven insights.
Chemical Identification and Physical Properties
A clear identification of a chemical entity is the foundation of any scientific investigation. The key identifiers and physical properties of this compound are summarized below.
| Identifier | Value | Source(s) |
| CAS Number | 89501-90-6 | [1][2][3][4] |
| Molecular Formula | C₄H₅ClN₂O₂S | [1][2][4][5] |
| Molecular Weight | 180.61 g/mol | [3][5] |
| IUPAC Name | 1-methylpyrazole-3-sulfonyl chloride | [5] |
| Appearance | Colorless to light yellow liquid | [6] |
| Boiling Point | 295.7 °C at 760 mmHg | [4] |
| Density | 1.6 g/cm³ | [] |
Chemical Structure:
Synthesis and Mechanistic Insights
The synthesis of this compound is typically achieved through the electrophilic sulfonation of a 1-methyl-1H-pyrazole precursor. The following protocol is a synthesized methodology based on established procedures for the sulfonation of pyrazole derivatives.[1][8]
Experimental Protocol: Synthesis of this compound
This protocol describes a two-step process: the synthesis of the 1-methyl-1H-pyrazole precursor, followed by its conversion to the target sulfonyl chloride.
Step 1: Synthesis of 1-Methyl-1H-pyrazole
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pyrazole in a suitable solvent such as tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH), portion-wise to the solution to deprotonate the pyrazole. The choice of a strong, non-nucleophilic base is critical to prevent side reactions.
-
Methylation: While maintaining the temperature at 0 °C, add methyl iodide (CH₃I) dropwise to the reaction mixture. The methyl iodide acts as an electrophile, and the methylated product is formed via nucleophilic substitution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification: Once the reaction is complete, quench the reaction by the slow addition of water. Extract the product with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Sulfonation of 1-Methyl-1H-pyrazole
-
Reaction Setup: In a clean, dry, round-bottom flask, place the synthesized 1-methyl-1H-pyrazole.
-
Sulfonation: Cool the flask to 0 °C and slowly add an excess of chlorosulfonic acid (ClSO₃H). This is a highly exothermic and hazardous reaction that should be performed in a fume hood with appropriate personal protective equipment. Chlorosulfonic acid serves as the source of the electrophilic sulfur trioxide (SO₃) which attacks the electron-rich pyrazole ring.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for several hours to ensure complete sulfonation.
-
Conversion to Sulfonyl Chloride: Cool the reaction mixture and then carefully add thionyl chloride (SOCl₂) to convert the sulfonic acid intermediate to the more reactive sulfonyl chloride.
-
Workup and Isolation: Carefully pour the reaction mixture onto crushed ice. The product will precipitate as a solid or an oil. Extract the product with a suitable organic solvent, such as dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by vacuum distillation or column chromatography.
Synthesis Workflow Diagram
Caption: General reaction of this compound with an amine.
This reactivity is harnessed in the pharmaceutical industry, where the pyrazole sulfonamide scaffold is a common feature in many drug candidates.
Application in the Synthesis of Glucokinase Activators
A significant application of this compound is in the synthesis of glucokinase activators, a class of drugs being investigated for the treatment of type II diabetes. [4]These compounds enhance the activity of the glucokinase enzyme, leading to increased glucose uptake and insulin secretion. Numerous patents describe the use of pyrazole sulfonamide derivatives as glucokinase activators. [9][10][11] The synthesis typically involves the reaction of this compound with a complex amine-containing molecule to generate the final active pharmaceutical ingredient (API).
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
-
Corrosive: It can cause severe skin burns and eye damage. [5]* Water Reactive: It reacts violently with water, liberating toxic gas. [12]* Handling: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and incompatible materials such as strong bases and oxidizing agents.
Conclusion
This compound is a fundamentally important building block in contemporary drug discovery and development. Its straightforward synthesis and versatile reactivity make it an attractive starting material for the creation of diverse molecular libraries. Its established role in the synthesis of glucokinase activators highlights its therapeutic potential. A thorough understanding of its synthesis, characterization, and safe handling, as detailed in this guide, is crucial for any researcher or scientist working with this valuable compound.
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A Comprehensive Technical Guide to the Synthesis of 1-Methyl-1H-pyrazole-3-sulfonyl Chloride
Abstract
1-Methyl-1H-pyrazole-3-sulfonyl chloride is a pivotal intermediate in contemporary organic synthesis, particularly valued in the development of novel pharmaceutical and agrochemical agents.[1][2] Its utility stems from the reactive sulfonyl chloride moiety attached to a stable, functionalizable pyrazole core.[1] This guide provides an in-depth, scientifically grounded protocol for the synthesis of this compound, focusing on the robust and widely applicable method of direct chlorosulfonation of 1-methyl-1H-pyrazole. The subsequent sections will elaborate on the underlying chemical principles, provide a detailed experimental procedure, address safety considerations, and offer insights into process optimization.
Introduction and Significance
The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of approved drugs. When functionalized with a sulfonyl chloride group, as in this compound, it becomes a versatile building block for creating sulfonamides and other related derivatives.[1] These derivatives have shown promise as glucokinase activators for diabetes treatment and as intermediates for various other biologically active molecules.[2] The strategic placement of the methyl group at the N1 position of the pyrazole ring directs the regioselectivity of subsequent reactions, making this specific isomer a valuable synthetic precursor.
Overview of the Primary Synthesis Pathway
The most direct and commonly employed method for the preparation of this compound is the electrophilic substitution reaction between 1-methyl-1H-pyrazole and chlorosulfonic acid. This reaction proceeds via an SEAr (Electrophilic Aromatic Substitution) mechanism, where the highly electrophilic sulfur trioxide (SO₃), present in equilibrium with chlorosulfonic acid, attacks the electron-rich pyrazole ring.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a synthesized representation of established procedures and should be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.
Materials and Reagents
-
1-Methyl-1H-pyrazole (C₄H₆N₂)
-
Chlorosulfonic acid (ClSO₃H)
-
Thionyl chloride (SOCl₂) (optional, for conversion of sulfonic acid to sulfonyl chloride)[3]
-
Chloroform (CHCl₃) or other suitable inert solvent
-
Ice
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet connected to a scrubber (to neutralize evolved HCl gas), add a solution of 1-methyl-1H-pyrazole in an inert solvent like chloroform.
-
Cooling: Cool the flask in an ice bath to 0-5 °C.
-
Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid dropwise to the stirred solution of 1-methyl-1H-pyrazole via the dropping funnel. Maintain the temperature below 10 °C throughout the addition. A vigorous evolution of HCl gas will be observed.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux (around 60°C) for several hours to ensure the completion of the reaction.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring. This will quench the excess chlorosulfonic acid and precipitate the product.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with additional portions of the organic solvent.
-
Washing: Combine the organic extracts and wash them sequentially with cold water and a saturated solution of sodium bicarbonate to neutralize any remaining acid. Finally, wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be further purified by recrystallization or column chromatography on silica gel.[5][6]
Scientific Rationale and Mechanistic Insights
The chlorosulfonation of 1-methyl-1H-pyrazole is a classic example of electrophilic aromatic substitution. The pyrazole ring is an electron-rich heterocycle, making it susceptible to attack by electrophiles. The regioselectivity of the sulfonation at the 3-position is governed by the directing effect of the two nitrogen atoms in the ring. The N1-methyl group further influences the electron distribution, favoring substitution at the C3 and C5 positions. Steric hindrance from the methyl group can also play a role in directing the incoming electrophile to the C3 position.
Chlorosulfonic acid acts as both the sulfonating agent and a chlorinating agent in a single step.[7] The reaction proceeds through the formation of a sulfonic acid intermediate, which is then converted to the sulfonyl chloride.[3] In some procedures, thionyl chloride is added after the initial sulfonation to ensure complete conversion to the sulfonyl chloride.[4]
Quantitative Data Summary
| Parameter | Value/Range | Rationale |
| Molar Ratio (1-methyl-pyrazole:ClSO₃H) | 1 : 3-5 | An excess of chlorosulfonic acid is used to drive the reaction to completion and act as a solvent. |
| Reaction Temperature | 0 °C (addition), 60 °C (reflux) | Initial cooling is crucial to control the exothermic reaction. Subsequent heating ensures the reaction goes to completion.[4] |
| Reaction Time | 2-6 hours | Dependent on the scale and reaction temperature. Monitored by TLC. |
| Typical Yield | 70-85% | Varies based on reaction conditions and purification method. |
Safety and Handling
Chlorosulfonic acid is a highly corrosive and reactive substance. [8][9] It reacts violently with water, releasing large amounts of heat and toxic fumes (HCl and H₂SO₄).[8]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[10][11] Work in a well-ventilated fume hood.[11]
-
Handling: Add chlorosulfonic acid slowly and carefully to the reaction mixture, ensuring adequate cooling.[12] Never add water to chlorosulfonic acid.[10]
-
Spills: In case of a spill, neutralize with a suitable agent like sodium bicarbonate and absorb with an inert material.[10]
-
First Aid: In case of skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[10][12]
Alternative Synthetic Approaches
While direct chlorosulfonation is the most common method, other strategies exist for the synthesis of sulfonyl chlorides. These include:
-
From Sulfonic Acids: If the corresponding sulfonic acid is available, it can be converted to the sulfonyl chloride using reagents like thionyl chloride or phosphorus pentachloride.[13]
-
From Sulfonyl Hydrazides: Sulfonyl hydrazides can be converted to sulfonyl chlorides using N-chlorosuccinimide (NCS).[5]
-
Sandmeyer-type Reaction: A Sandmeyer-type reaction of the corresponding pyrazole amine can also yield the sulfonyl chloride.[14]
These alternative routes can be advantageous when the starting materials are more readily available or when milder reaction conditions are required.
Conclusion
The synthesis of this compound via direct chlorosulfonation of 1-methyl-1H-pyrazole is an efficient and reliable method for producing this valuable synthetic intermediate. A thorough understanding of the reaction mechanism, careful control of reaction conditions, and strict adherence to safety protocols are paramount for a successful and safe synthesis. The versatility of this building block ensures its continued importance in the fields of medicinal chemistry and materials science.
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reactivity and mechanism of 1-Methyl-1H-pyrazole-3-sulfonyl chloride
An In-Depth Technical Guide to the Reactivity and Mechanism of 1-Methyl-1H-pyrazole-3-sulfonyl chloride
Foreword: A Senior Application Scientist's Perspective
In the landscape of modern synthetic chemistry, particularly within drug discovery and agrochemical development, certain building blocks distinguish themselves through their versatile reactivity and synthetic utility. This compound is one such reagent. Its importance lies not just in the pyrazole core, a privileged scaffold in medicinal chemistry, but in the highly reactive sulfonyl chloride handle that allows for the facile construction of diverse molecular architectures. This guide is designed for the practicing researcher, offering a deep dive into the why and how of this compound's reactivity. We will move beyond simple procedural descriptions to explore the mechanistic underpinnings that govern its transformations, enabling you to harness its full potential in your synthetic endeavors.
Core Characteristics and Physicochemical Profile
This compound is an organic compound featuring a five-membered aromatic pyrazole ring substituted with a methyl group at the N1 position and a sulfonyl chloride functional group at the C3 position.[1] This specific arrangement of functional groups dictates its chemical behavior and utility. The sulfonyl chloride is a powerful electrophilic site, primed for reaction with a wide array of nucleophiles.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₅ClN₂O₂S | [1][2] |
| Molecular Weight | 180.61 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 295.67 °C at 760 mmHg | [1] |
| Density | 1.605 g/cm³ | [1] |
| CAS Number | 89501-90-6 | [1][2] |
| Storage | Store at 2-8°C under inert gas (Nitrogen or Argon) | [1] |
Synthesis: Forging the Reagent
The preparation of this compound is typically a multi-step process that leverages fundamental organic transformations. Understanding its synthesis is crucial for ensuring the quality and reactivity of the starting material.
A common synthetic pathway involves two key stages:
-
Formation of the Pyrazole Core : The synthesis begins with the construction of the 1-methylpyrazole ring. This can be achieved through various methods, often involving the cyclization of a hydrazine with a 1,3-dicarbonyl compound.[4]
-
Sulfonylation : The methylpyrazole core is then subjected to sulfonylation to introduce the reactive sulfonyl chloride group. A standard and effective method involves reacting 1-methylpyrazole with chlorosulfonic acid.[3][5] Thionyl chloride may also be used in conjunction with chlorosulfonic acid to facilitate the reaction.[3][5]
Illustrative Synthetic Protocol: Sulfonylation of 1-Methylpyrazole
Disclaimer: This protocol is a generalized representation and should be performed with appropriate safety precautions by trained personnel.
-
Reaction Setup : A solution of 1-methylpyrazole (1.0 equivalent) in a suitable solvent like chloroform is prepared in a flask equipped with a dropping funnel and a stirrer, and cooled to 0°C under a nitrogen atmosphere.[5]
-
Reagent Addition : Chlorosulfonic acid (5.0 equivalents) dissolved in chloroform is added dropwise to the cooled pyrazole solution, maintaining the temperature below 5°C.[5] The significant excess of chlorosulfonic acid is used to drive the electrophilic substitution reaction to completion.
-
Reaction Progression : After the addition is complete, the reaction mixture is gradually warmed to 60°C and stirred for several hours (e.g., 10 hours) to ensure complete conversion.[5] The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation : The mixture is then carefully poured into ice water to quench the excess chlorosulfonic acid. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude this compound.[5]
-
Purification : Further purification can be achieved via column chromatography on silica gel if necessary.[5]
The Heart of the Matter: Reactivity and Mechanism
The synthetic power of this compound stems from the high electrophilicity of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). This electrophilicity is a consequence of the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This renders the sulfur atom highly susceptible to attack by nucleophiles.
The Primary Mechanism: Nucleophilic Acyl Substitution
The dominant reaction pathway is a nucleophilic acyl-type substitution at the sulfur center. A nucleophile attacks the sulfur atom, forming a transient, high-energy pentacoordinate intermediate. This intermediate then collapses, expelling the chloride ion—an excellent leaving group—to yield the final substituted product.
Caption: General mechanism of nucleophilic substitution at a sulfonyl chloride.
Reaction with Amines: The Gateway to Sulfonamides
The reaction of this compound with primary or secondary amines is one of its most valuable transformations, yielding pyrazole sulfonamides. These moieties are prevalent in pharmacologically active compounds.[5] The reaction proceeds readily, often in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize the hydrochloric acid (HCl) byproduct.[6]
Caption: Mechanism for the formation of sulfonamides.
Experimental Protocol: Synthesis of a Pyrazole Sulfonamide
-
Setup : To a solution of an amine (1.05 equivalents) and a base such as DIPEA (1.5 equivalents) in a solvent like Dichloromethane (DCM), add this compound (1.0 equivalent) at 0°C.[5]
-
Reaction : Allow the reaction to warm to room temperature and stir for 12-16 hours.[5][6] The choice of solvent and base is critical; DCM is a good general-purpose solvent, and DIPEA is a bulky, non-nucleophilic base that effectively scavenges HCl without interfering with the primary reaction.
-
Monitoring : Track the reaction's progress using TLC or LC-MS.[5]
-
Workup : Upon completion, add cold water to the reaction mass and stir. Separate the organic layer, dry it over sodium sulfate, and evaporate the solvent under vacuum to obtain the crude product.[5]
-
Purification : Purify the crude material by column chromatography on silica gel to yield the pure sulfonamide derivative.[5]
Reaction with Alcohols: Crafting Sulfonate Esters
The reaction with alcohols, in the presence of a base like pyridine, converts the alcohol into a sulfonate ester (a "tosylate" or "mesylate" analog).[7][8] This is a pivotal transformation in organic synthesis because it turns a poor leaving group (hydroxyl, -OH) into an excellent leaving group (-OSO₂R).[7][8] This "activation" of the alcohol allows it to subsequently participate in nucleophilic substitution (Sₙ2/Sₙ1) or elimination (E1/E2) reactions.[7][9]
A key advantage of this method is that the formation of the sulfonate ester proceeds with retention of configuration at the alcohol's stereocenter, because the C-O bond is not broken during this step.[7][8]
Caption: Mechanism for the formation of sulfonate esters.
Experimental Protocol: Activation of a Primary Alcohol
-
Setup : Dissolve the alcohol (1.0 equivalent) in a suitable solvent such as DCM or acetonitrile. Add a base, typically triethylamine (1.5-2.5 equivalents).[10] Cool the mixture to 0°C.
-
Addition : Add a solution of this compound (1.1 equivalents) in the same solvent dropwise to the cooled mixture.[10]
-
Reaction : Stir the reaction at 0-10°C for 1-5 hours.[10] The reaction is typically much faster than sulfonamide formation.
-
Workup : Quench the reaction by adding aqueous 1M HCl. Extract the product with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the sulfonate ester. This product is often used in the next step without extensive purification.
Applications in Drug Discovery and Beyond
The derivatives of this compound are of significant interest across various scientific domains.
-
Pharmaceuticals : This is the most prominent area of application. The reagent is a key intermediate for synthesizing sulfonamide-based drugs with a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and antifungal properties.[4] Crucially, it is used in the synthesis of glucokinase activators, which are being investigated as novel therapeutic agents for treating diabetes.[1]
-
Agrochemicals : The pyrazole scaffold is present in many successful commercial pesticides and herbicides.[11] This reagent serves as a precursor for creating new agrochemicals.[4]
-
Material Science : The reactive nature of the sulfonyl chloride group allows it to be incorporated into polymers and dyes, potentially creating materials with novel properties.[4]
Analytical Characterization
Confirming the structure and purity of this compound and its derivatives is essential. Standard spectroscopic techniques are employed for this purpose.
Table 2: Typical Spectroscopic Data
| Technique | Characteristic Features |
| ¹H NMR | Signals from the methyl group attached to the pyrazole ring are expected.[4] |
| ¹³C NMR | Peaks corresponding to the pyrazole carbons and the methyl group are observed.[4] |
| IR Spectroscopy | Strong, characteristic absorption bands for the asymmetric and symmetric S=O stretching of the sulfonyl chloride group appear around 1350–1400 cm⁻¹.[4] |
Safety and Handling
As a reactive chemical, proper handling is paramount.
-
Hazards : this compound is an irritant and corrosive compound that can cause severe skin burns and eye damage.[2][3]
-
Precautions : Always operate in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]
-
Storage : The compound should be stored in a tightly sealed container in a cool, dry place, away from moisture, under an inert atmosphere (e.g., nitrogen or argon).[1][3]
Conclusion and Future Outlook
This compound is more than just a chemical reagent; it is a versatile tool for molecular construction. Its predictable and robust reactivity, centered on the electrophilic sulfonyl chloride group, provides a reliable entry point for synthesizing a vast array of complex molecules, particularly sulfonamides and activated sulfonate esters. Its continued importance in the synthesis of pharmacologically relevant compounds underscores its value. Future research will likely focus on expanding the library of derivatives with enhanced biological profiles and exploring its application in more sustainable, green chemistry protocols.[4]
References
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- This compound | C4H5ClN2O2S | CID 13474466 - PubChem. (URL: [Link])
- Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evalu
- N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI. (URL: [Link])
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- JP2000219669A - Sulfonylation of alcohol - Google P
- Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl) - YouTube. (URL: [Link])
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physical and chemical properties of 1-Methyl-1H-pyrazole-3-sulfonyl chloride
An In-depth Technical Guide to 1-Methyl-1H-pyrazole-3-sulfonyl Chloride: Properties, Synthesis, and Applications
Foreword
As a Senior Application Scientist, I've seen countless molecules serve as foundational pillars for complex chemical synthesis. Among these, heterocyclic sulfonyl chlorides are particularly noteworthy for their versatility and reactivity. This guide focuses on a specific yet highly valuable reagent: this compound. Our objective is to move beyond a simple data sheet and provide a comprehensive, field-proven perspective for researchers, chemists, and drug development professionals. We will delve into its core properties, logical synthesis strategies, critical handling procedures, and its demonstrated utility in modern medicinal chemistry, grounding every claim in authoritative data.
Core Molecular Profile and Physicochemical Properties
This compound (CAS No. 89501-90-6) is a versatile heterocyclic organic compound.[1] Its structure integrates a 1-methylpyrazole ring with a highly reactive sulfonyl chloride functional group, making it a valuable intermediate in organic synthesis.[1] This combination allows for the introduction of the methylpyrazole moiety into a wide array of molecular scaffolds, a common strategy in the development of bioactive molecules.[1][2]
The rationale for its utility stems from the stability of the pyrazole core coupled with the high electrophilicity of the sulfonyl chloride group. This dichotomy allows it to act as a stable building block that can be reliably coupled with various nucleophiles under specific conditions.
Physicochemical Data Summary
The physical and chemical properties of a reagent are paramount for designing experiments, ensuring safety, and optimizing reaction conditions. The data below has been consolidated from multiple sources to provide a reliable reference.
| Property | Value | Source(s) |
| CAS Number | 89501-90-6 | [1][3][4] |
| Molecular Formula | C₄H₅ClN₂O₂S | [1][3][4] |
| Molecular Weight | 180.61 g/mol | [3][4] |
| Boiling Point | 295.67 °C at 760 mmHg | [1] |
| Density | 1.605 g/cm³ | [1] |
| Refractive Index | 1.622 | [1] |
| Flash Point | 132.62 °C | [1] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [1] |
| Appearance | Colorless to light yellow liquid | [5] |
Note: Data for melting point and specific solubility in various solvents are not consistently available in the reviewed literature.
Synthesis and Purification: A Practical Workflow
The synthesis of this compound is a multi-step process that requires careful control of reagents and conditions. The general strategy involves the formation of the pyrazole core followed by the introduction of the sulfonyl chloride group.
Recommended Synthetic Protocol
This protocol is a synthesized representation of established chemical principles for this class of compounds.[5] The choice of reagents is critical: chlorosulfonic acid is a powerful sulfonating agent, while thionyl chloride is effective for converting the resulting sulfonic acid to the desired sulfonyl chloride.
Step 1: Sulfonation of 1-Methylpyrazole
-
In a fume hood, equip a three-neck flask with a dropping funnel, a magnetic stirrer, and a nitrogen inlet.
-
Charge the flask with 1-methylpyrazole.
-
Cool the flask to 0-5°C using an ice bath.
-
Slowly add chlorosulfonic acid via the dropping funnel while maintaining the internal temperature below 10°C. The stoichiometry is critical; an excess of chlorosulfonic acid ensures complete conversion.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-16 hours to ensure the reaction goes to completion.
Step 2: Conversion to Sulfonyl Chloride
-
Cool the reaction mixture from Step 1 back to 0-5°C.
-
Carefully and slowly add thionyl chloride to the mixture. This reaction is often exothermic and releases HCl and SO₂ gas, necessitating an efficient fume hood and gas trap.
-
Heat the mixture to reflux (typically around 70-80°C) for 2-4 hours until gas evolution ceases. This step drives the conversion of the sulfonic acid to the sulfonyl chloride.
-
Cool the mixture to room temperature.
-
Carefully quench the reaction by pouring it over crushed ice. The sulfonyl chloride is generally insoluble in water and will precipitate or form an oil.
-
Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound.
Step 3: Purification
-
The crude product can be purified by vacuum distillation. Given its high boiling point, this is the preferred method for achieving high purity.[1]
Synthesis Workflow Diagram
Caption: General synthesis pathway for this compound.
Chemical Reactivity and Safe Handling
The utility of this compound is defined by its reactivity. The sulfonyl chloride group is a potent electrophile, readily reacting with a wide range of nucleophiles.
Key Reactions: Sulfonamide Formation
The most common application is the formation of sulfonamides through reaction with primary or secondary amines.[2] This reaction is fundamental to the synthesis of numerous pharmaceuticals.[2][6][7]
Mechanism Insight: The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. A base, such as triethylamine or pyridine, is typically added to neutralize the HCl byproduct and drive the reaction to completion.
Caption: Reaction of the sulfonyl chloride with an amine to form a sulfonamide.
Critical Safety and Handling Protocols
Trustworthiness through Self-Validation: A protocol is only trustworthy if it accounts for inherent risks. The handling of this compound must be approached with a clear understanding of its hazards.
-
Corrosivity: The compound is classified as a corrosive material that causes severe skin burns and eye damage.[3][8] All handling must be performed wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][8]
-
Water Reactivity: It reacts violently with water, liberating toxic hydrogen chloride gas.[8] This is a critical consideration. All glassware must be thoroughly dried, and reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the sulfonyl chloride group, which would deactivate the reagent and generate corrosive acid.[1][8]
-
Incompatible Materials: Avoid contact with bases, strong oxidizing agents, and amines outside of controlled reaction conditions.[8]
-
Handling and Storage: Always handle this reagent within a chemical fume hood to prevent inhalation of vapors.[5][8] Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials.[1][5][8]
Spectroscopic Characterization
Confirming the identity and purity of the synthesized compound is non-negotiable. Spectroscopic methods provide the necessary validation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show characteristic signals for the methyl group protons attached to the pyrazole ring, typically as a singlet.[2] The protons on the pyrazole ring itself will appear as distinct signals in the aromatic region.
-
¹³C NMR: The carbon spectrum will show unique peaks corresponding to the methyl carbon and the carbons of the pyrazole ring.[2]
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for confirming the presence of the sulfonyl chloride group. Expect strong, characteristic absorption bands for the symmetric and asymmetric S=O stretching, typically found in the 1350–1400 cm⁻¹ region.[2]
Applications in Drug Discovery and Development
This reagent is not merely a laboratory curiosity; it is an enabling tool in the creation of high-value therapeutics. Its primary role is as a key intermediate for building complex molecules with desired biological activities.
-
Glucokinase Activators: It is used as a synthetic reagent in the preparation of glucokinase activators.[1] These molecules are investigated as potential treatments for metabolic disorders like diabetes by enhancing glucose homeostasis and improving insulin sensitivity.[1] The pyrazole sulfonamide moiety often serves as a crucial pharmacophore in these activators.
-
NAAA Inhibitors: An in-depth study on N-Acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors identified a potent class of compounds based on an azabicyclo[3.2.1]octane-pyrazole sulfonamide core.[6] NAAA inhibition is an anti-inflammatory strategy, and the pyrazole sulfonamide structure derived from reagents like this compound was central to achieving high inhibitory activity and favorable drug-like properties.[6]
-
General Bioactive Scaffolds: The pyrazole-sulfonamide linkage is a well-established motif in medicinal chemistry, found in compounds with anticancer and antiproliferative activities.[7][9] The ability to easily synthesize derivatives using this sulfonyl chloride makes it a valuable tool for structure-activity relationship (SAR) studies.[6]
Conclusion
This compound is a reagent of significant strategic importance. Its well-defined physicochemical properties, combined with its predictable and high-yield reactivity, make it a reliable building block for complex molecular design. While its handling demands rigorous safety protocols due to its corrosivity and water reactivity, these challenges are readily managed with standard laboratory procedures. For researchers in drug discovery and organic synthesis, mastering the use of this compound provides a direct and effective route to novel sulfonamide-based molecules with substantial therapeutic potential.
References
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- Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)
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An In-Depth Technical Guide to 1-Methyl-1H-pyrazole-3-sulfonyl Chloride: Synthesis, Reactivity, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 1-methyl-1H-pyrazole-3-sulfonyl chloride, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document delves into the compound's synthesis, characterization, reactivity, and applications, with a focus on providing practical, field-proven insights and methodologies.
Introduction: The Significance of the Pyrazole Sulfonamide Scaffold
The pyrazole nucleus is a privileged scaffold in drug discovery, present in a wide array of therapeutic agents. When functionalized with a sulfonyl chloride group, as in this compound, it becomes a versatile intermediate for the synthesis of sulfonamides. Pyrazole sulfonamides have garnered significant attention due to their diverse biological activities, including anti-inflammatory, anticancer, and antidiabetic properties.[1] this compound, in particular, serves as a crucial reagent for the preparation of glucokinase activators, which are promising therapeutic agents for the treatment of diabetes.[2][3]
This guide will provide a detailed exploration of this valuable compound, from its fundamental properties to its practical application in the synthesis of biologically active molecules.
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties, as well as the safety hazards, is paramount before handling any chemical.
| Property | Value | Source |
| IUPAC Name | 1-methylpyrazole-3-sulfonyl chloride | PubChem |
| CAS Number | 89501-90-6 | [1][2][4] |
| Molecular Formula | C₄H₅ClN₂O₂S | [1][2][5] |
| Molecular Weight | 180.61 g/mol | [5] |
| Appearance | Colorless to light yellow liquid | [6] |
| Boiling Point | 295.672 °C at 760 mmHg | [2][3] |
| Density | 1.605 g/cm³ | [2][3] |
| Flash Point | 132.618 °C | [2][3] |
Safety and Handling:
This compound is a corrosive and water-reactive substance that requires careful handling in a well-ventilated fume hood.[7][8] It can cause severe skin burns and eye damage.[7][9] Contact with water liberates toxic gas.[7][8] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[7]
| Hazard Statement | GHS Classification |
| Causes severe skin burns and eye damage | Skin Corrosion/Irritation, Category 1B |
| Causes serious eye damage | Serious Eye Damage/Eye Irritation, Category 1 |
| May cause respiratory irritation | Specific target organ toxicity (single exposure), Category 3 |
| Reacts violently with water | Physical Hazard |
| In contact with water, releases gases which are toxic if inhaled | Health Hazard |
Synthesis of this compound
The synthesis of this compound involves a two-step process: the formation of the 1-methyl-1H-pyrazole core followed by chlorosulfonylation. The following protocol is adapted from established procedures for similar pyrazole-4-sulfonyl chlorides and provides a robust method for laboratory-scale synthesis.[10]
Step 1: Synthesis of 1-Methyl-1H-pyrazole
The initial step involves the cyclization of a suitable precursor to form the pyrazole ring, followed by methylation. A common and efficient method is the reaction of a 1,3-dicarbonyl compound with methylhydrazine.
Experimental Protocol:
-
To a solution of the appropriate 1,3-dicarbonyl compound in a suitable solvent (e.g., methanol), add methylhydrazine dropwise at room temperature.[11]
-
The reaction is often exothermic. Maintain the temperature with an ice bath if necessary.
-
After the addition is complete, stir the mixture at room temperature for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain pure 1-methyl-1H-pyrazole.
Step 2: Chlorosulfonylation of 1-Methyl-1H-pyrazole
The second step introduces the sulfonyl chloride group onto the pyrazole ring. This is typically achieved using chlorosulfonic acid, often in the presence of a chlorinating agent like thionyl chloride to facilitate the conversion of the intermediate sulfonic acid to the sulfonyl chloride.[10]
Experimental Protocol:
-
In a fume hood, add 1-methyl-1H-pyrazole to a stirred solution of chlorosulfonic acid in chloroform at 0 °C under a nitrogen atmosphere.[10]
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 60 °C for several hours.[10]
-
Cool the mixture and slowly add thionyl chloride.[10]
-
Reheat the mixture to 60 °C and stir for an additional 2 hours.[10]
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by vacuum distillation or column chromatography.
Spectroscopic Characterization
Confirmation of the structure and purity of the synthesized this compound is crucial. The following are typical spectroscopic data:
-
¹H NMR: The proton NMR spectrum is expected to show signals for the methyl group protons and the protons on the pyrazole ring.
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for the methyl carbon and the carbons of the pyrazole ring.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the S=O stretching of the sulfonyl chloride group, typically in the range of 1350–1400 cm⁻¹.[10]
Reactivity and Synthetic Applications
The high reactivity of the sulfonyl chloride group makes this compound a valuable reagent for introducing the 1-methyl-1H-pyrazol-3-ylsulfonyl moiety into various molecules. Its primary application is in the synthesis of sulfonamides through reaction with primary or secondary amines.[10]
Sulfonamide Formation
The reaction with amines proceeds readily in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocol for Sulfonamide Synthesis:
-
To a solution of the desired amine in a suitable solvent such as dichloromethane or acetonitrile, add a base like triethylamine or diisopropylethylamine.[10][12]
-
Add a solution of this compound in the same solvent dropwise at room temperature.[10]
-
Stir the reaction mixture at room temperature for several hours until completion, as monitored by TLC.[10]
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude sulfonamide by column chromatography or recrystallization.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis, particularly for the development of novel therapeutic agents. Its synthesis, while requiring careful handling of hazardous reagents, is achievable through established methods. The reactivity of the sulfonyl chloride group allows for the straightforward introduction of the pyrazole sulfonamide scaffold, a pharmacophore of significant interest in drug discovery. This guide provides the fundamental knowledge and practical protocols necessary for the effective utilization of this important chemical intermediate in a research and development setting.
References
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- Organic Syntheses. (n.d.). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins.
- PubChem. (n.d.). This compound.
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molecular weight of 1-Methyl-1H-pyrazole-3-sulfonyl chloride
An In-Depth Technical Guide to 1-Methyl-1H-pyrazole-3-sulfonyl chloride: Properties, Synthesis, and Applications in Modern Drug Discovery
Abstract
This compound is a versatile heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique structure, combining the aromatic pyrazole ring with a highly reactive sulfonyl chloride moiety, makes it a crucial intermediate for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, and core applications, with a particular focus on its role in drug discovery. Authored for researchers, medicinal chemists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights, offering detailed experimental protocols and safety guidelines to enable its effective and safe utilization in a laboratory setting.
Physicochemical Properties and Characterization
This compound is an organic compound characterized by a five-membered pyrazole ring, N-methylated at position 1, and bearing a sulfonyl chloride group at position 3.[1] This arrangement confers specific reactivity and properties that are highly valuable in organic synthesis. The electrophilic nature of the sulfur atom in the sulfonyl chloride group is the primary driver of its synthetic utility, allowing for facile reactions with a wide array of nucleophiles.
Key Properties
The fundamental physicochemical properties of this compound are summarized in the table below, compiled from authoritative chemical databases and supplier information.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₅ClN₂O₂S | [1][2][3] |
| Molecular Weight | 180.61 g/mol | [3][4] |
| CAS Number | 89501-90-6 | [1][2][3] |
| Appearance | Colorless to light yellow liquid | [5] |
| Density | 1.605 g/cm³ | [1] |
| Boiling Point | 295.7 °C at 760 mmHg | [1] |
| Flash Point | 132.6 °C | [1] |
| Refractive Index | 1.622 | [1] |
Spectroscopic Characterization
Structural confirmation and purity assessment of this compound rely on standard spectroscopic techniques. While specific spectra are dependent on experimental conditions, the expected characteristic signals are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR would show signals corresponding to the methyl group protons and the protons on the pyrazole ring.
-
Infrared (IR) Spectroscopy : The presence of the sulfonyl chloride group is typically confirmed by strong, characteristic absorption bands for the S=O asymmetric and symmetric stretches, generally appearing around 1350–1400 cm⁻¹.[6]
Synthesis and Mechanistic Insights
The synthesis of pyrazole sulfonyl chlorides is a critical process for their application in further chemical synthesis. The general strategy involves the formation of the pyrazole core followed by the introduction of the sulfonyl chloride functional group.
Synthetic Pathway Overview
A common method for producing this compound involves the direct sulfonation of 1-methylpyrazole.[5] This is typically achieved using a strong sulfonating agent like chlorosulfonic acid. The choice of this reagent is critical; its high reactivity ensures the introduction of the -SO₂Cl group onto the electron-rich pyrazole ring. The reaction is highly exothermic and must be performed at low temperatures to prevent side reactions and degradation of the starting material.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis
This protocol is a representative example based on established chemical principles for sulfonation.
-
Preparation : In a three-necked flask equipped with a dropping funnel, thermometer, and nitrogen inlet, place 1-methylpyrazole in a suitable anhydrous solvent (e.g., dichloromethane).
-
Cooling : Cool the reaction mixture to 0–5 °C using an ice bath. Maintaining this low temperature is crucial to control the reaction's exothermicity.
-
Reagent Addition : Add chlorosulfonic acid dropwise to the cooled solution over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction : After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Quenching : Carefully pour the reaction mixture onto crushed ice. This step hydrolyzes any remaining chlorosulfonic acid and precipitates the product.
-
Extraction & Purification : Extract the aqueous mixture with an organic solvent. The combined organic layers are then washed, dried, and concentrated under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.
Chemical Reactivity and Core Applications
The synthetic versatility of this compound stems from the high reactivity of the sulfonyl chloride group. It is a potent electrophile that readily reacts with nucleophiles, most notably amines, to form stable sulfonamide linkages.[6] This reaction is a cornerstone of medicinal chemistry for connecting different molecular fragments.
Caption: General reaction scheme for sulfonamide formation.
Application in Drug Discovery
The pyrazole-sulfonamide scaffold is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents.[7]
-
Glucokinase Activators : this compound serves as a key intermediate in the synthesis of glucokinase activators.[1] These compounds are investigated for the treatment of type 2 diabetes by enhancing glucose sensing and insulin secretion.[1]
-
NAAA Inhibitors : In the search for novel anti-inflammatory agents, pyrazole sulfonamides derived from related sulfonyl chlorides have been identified as potent inhibitors of N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA).[8]
-
Anticancer Agents : The development of novel pyrazole-sulfonamide hybrids is an active area of research for discovering new anticancer therapies.[9]
Experimental Protocol: Sulfonamide Synthesis
The following protocol details a general, self-validating procedure for the synthesis of a sulfonamide, a common application for this reagent in a drug discovery setting.
-
Setup : To a solution of a primary or secondary amine (1.0 eq) in anhydrous dichloromethane under a nitrogen atmosphere, add a suitable base such as triethylamine or pyridine (1.5 eq).
-
Reagent Addition : Cool the mixture to 0 °C and add a solution of this compound (1.1 eq) in anhydrous dichloromethane dropwise.
-
Reaction Monitoring (Self-Validation) : Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the consumption of the starting amine using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The appearance of a new, less polar spot (on silica TLC) and a mass corresponding to the expected product confirms reaction progress.
-
Workup : Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Purification and Confirmation : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude material by flash column chromatography on silica gel. Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Safety, Handling, and Storage
This compound is a reactive and hazardous chemical that requires strict safety protocols.
GHS Hazard Information
| Hazard Code | Description |
| H302 | Harmful if swallowed.[10] |
| H314 | Causes severe skin burns and eye damage.[3][11] |
| H319 | Causes serious eye irritation.[10] |
| H335 | May cause respiratory irritation.[10][11] |
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE) : Always handle this compound inside a certified chemical fume hood. Wear chemical-resistant gloves, a flame-retardant lab coat, and chemical safety goggles with a face shield.[10][11]
-
Storage : Store in a tightly sealed container under an inert atmosphere (nitrogen or argon).[1] The recommended storage temperature is 2-8 °C in a dry, well-ventilated area away from incompatible materials.[1]
-
Incompatibilities : Avoid contact with water, bases, strong oxidizing agents, and amines, as these can trigger violent or hazardous reactions.[4]
-
Spill & First Aid : In case of skin or eye contact, rinse immediately and copiously with water for at least 15 minutes and seek immediate medical attention.[4][11] If inhaled, move to fresh air.[11]
Conclusion and Future Outlook
This compound is a high-value reagent for the synthesis of complex molecules, particularly in the field of drug discovery. Its predictable reactivity and the biological significance of the resulting pyrazole-sulfonamide derivatives ensure its continued importance. Future research will likely focus on expanding its applications, developing more sustainable and green synthetic routes, and exploring novel derivatives with enhanced biological activity.[6]
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Methodological & Application
Application Notes & Protocols: 1-Methyl-1H-pyrazole-3-sulfonyl Chloride in Modern Organic Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical guide on the applications, protocols, and handling of 1-methyl-1H-pyrazole-3-sulfonyl chloride. As a versatile synthetic reagent, it serves as a cornerstone for introducing the biologically significant 1-methyl-1H-pyrazole-3-sulfonyl moiety into a diverse range of molecular scaffolds.[1] Its utility is particularly pronounced in medicinal chemistry and agrochemical development, where the resulting sulfonamide and sulfonate ester derivatives exhibit a wide array of functional properties.[2]
Reagent Overview and Physicochemical Properties
This compound is an organic compound featuring a five-membered pyrazole ring functionalized with a highly reactive sulfonyl chloride group.[1] This electrophilic sulfur center is the key to its synthetic utility, readily reacting with a variety of nucleophiles.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 89501-90-6 | [1][3] |
| Molecular Formula | C₄H₅ClN₂O₂S | [1][3] |
| Molecular Weight | 180.61 g/mol | [1][3] |
| Appearance | Colorless to light yellow liquid | [4] |
| Density | 1.605 g/cm³ | [1] |
| Boiling Point | 295.67 °C at 760 mmHg | [1] |
| Flash Point | 132.62 °C | [1] |
| Solubility | Soluble in common organic solvents | [4] |
Core Synthetic Applications & Mechanistic Insights
The primary application of this compound is the formation of sulfonamides and sulfonate esters. The pyrazole ring itself is a privileged scaffold in medicinal chemistry, and its incorporation can significantly influence the pharmacological profile of a molecule.[5]
Synthesis of Pyrazole Sulfonamides
The reaction between this compound and primary or secondary amines is a robust and widely used method for synthesizing N-substituted pyrazole sulfonamides. This transformation is fundamental in drug discovery, as the sulfonamide group is a key pharmacophore in various therapeutic agents, including antibacterial, anti-inflammatory, and anti-diabetic drugs.[1][2] For instance, this reagent is a key intermediate in the synthesis of glucokinase activators, which are investigated for the treatment of diabetes.[1]
Causality Behind Experimental Choices:
-
Solvent: Aprotic solvents like dichloromethane (DCM) or acetonitrile are preferred to avoid competitive reactions with the sulfonyl chloride.
-
Base: A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential.[5] Its role is to neutralize the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the amine nucleophile, which would render it unreactive, and drives the reaction to completion.
-
Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction between the amine and the highly reactive sulfonyl chloride. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.[5]
Caption: General workflow for sulfonamide synthesis.
Protocol 2.1: General Procedure for the Synthesis of N-Aryl-1-methyl-1H-pyrazole-3-sulfonamide
-
Preparation: Dissolve the desired aryl amine (1.0 eq.) and a suitable base like triethylamine (1.5 eq.) in anhydrous dichloromethane (DCM, 10 vol) in a round-bottom flask under a nitrogen atmosphere.[5][6]
-
Reaction Initiation: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add a solution of this compound (1.05 eq.) in anhydrous DCM (5 vol) dropwise to the cooled amine solution over 15-20 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours.[5][6] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, add cold water (10 vol) to the reaction mass and stir for 10 minutes.[6] Separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (2 x 10 vol).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[6]
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the pure sulfonamide derivative.[5][6]
Synthesis of Pyrazole Sulfonate Esters
The reaction of this compound with alcohols produces sulfonate esters. While these esters can be final products, their primary utility lies in their ability to function as excellent leaving groups, comparable to tosylates or mesylates. This transforms a poorly reactive hydroxyl group into a reactive site for subsequent nucleophilic substitution (SN2) or elimination reactions.
Causality Behind Experimental Choices:
-
Base: A sterically hindered, non-nucleophilic base like pyridine or triethylamine is crucial. It activates the alcohol by deprotonation (in some cases) and neutralizes the HCl byproduct without competing as a nucleophile.[7]
-
Solvent: Anhydrous, aprotic solvents such as dichloromethane or toluene are used to prevent hydrolysis of the sulfonyl chloride.[7]
-
Temperature Control: The reaction is often run at low temperatures (-10 to 10 °C) to prevent side reactions and decomposition of the potentially unstable sulfonate ester product.[7]
Caption: Synthesis and utility of a sulfonate ester.
Protocol 2.2: General Procedure for the Sulfonylation of a Primary Alcohol
-
Preparation: To a stirred solution of the primary alcohol (1.0 eq.) in anhydrous dichloromethane (10 vol) under a nitrogen atmosphere, add triethylamine (2.0 eq.).[7]
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Slowly add this compound (1.2 eq.) to the reaction mixture.
-
Reaction: Maintain the reaction at 0 °C and stir for 1-5 hours, monitoring by TLC until the starting alcohol is consumed.[7]
-
Quenching: Carefully quench the reaction by adding cold saturated sodium bicarbonate solution.
-
Extraction: Separate the layers and extract the aqueous phase with dichloromethane.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentration: Remove the solvent under reduced pressure. The resulting crude sulfonate ester is often used in the next step without further purification due to potential instability.
Synthesis of the Reagent
While commercially available, this compound can be prepared in the laboratory. A common method involves the direct sulfonation of 1-methylpyrazole.
Protocol 3.1: Synthesis via Chlorosulfonation
A general and effective method for creating pyrazole sulfonyl chlorides is through the reaction of the parent pyrazole with chlorosulfonic acid, often followed by treatment with thionyl chloride to complete the conversion.[6]
-
Initial Reaction: A solution of 1-methylpyrazole (1.0 eq.) in a suitable solvent like chloroform is added slowly to a stirred solution of excess chlorosulfonic acid (e.g., 5.5 eq.) in chloroform at 0 °C under a nitrogen atmosphere.[6]
-
Heating: The reaction temperature is raised to 60 °C and held for several hours (e.g., 10 hours).[6]
-
Chlorination: Thionyl chloride (e.g., 1.3 eq.) is added at 60 °C, and the mixture is stirred for an additional 2 hours to ensure complete conversion of any sulfonic acid intermediate to the sulfonyl chloride.[6]
-
Workup: After cooling, the reaction mixture is carefully poured into ice water. The product is then extracted with an organic solvent.
-
Purification: The combined organic layers are washed, dried, and concentrated. The final product can be purified by distillation or chromatography.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.[8][9]
-
Corrosivity: It causes severe skin burns and serious eye damage.[3][8] Always wear chemical-resistant gloves, protective clothing, and eye/face protection.[8]
-
Reactivity with Water: The compound reacts violently with water and moisture, releasing toxic hydrogen chloride gas.[8][9] All operations must be conducted under anhydrous conditions in a well-ventilated chemical fume hood.[8][10] Store in a tightly sealed container in a dry place.[8]
-
Inhalation Toxicity: The compound is toxic if inhaled and may cause respiratory irritation.[8][9] Avoid breathing dust, fumes, gas, mist, or vapors.[8]
-
Incompatible Materials: Avoid contact with bases, strong oxidizing agents, and amines, as these can lead to vigorous or explosive reactions.[9]
-
First Aid:
-
Skin Contact: Immediately take off all contaminated clothing and rinse the skin with plenty of water/shower.[9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8][9]
-
Inhalation: Remove the person to fresh air and keep comfortable for breathing.[8][9]
-
Ingestion: Rinse mouth. Do NOT induce vomiting.[9]
-
Always consult the most current Safety Data Sheet (SDS) before handling this reagent. [8][9][10][11]
References
- Vulcanchem. (n.d.). (1-methyl-1H-pyrazol-3-yl)methanesulfonyl chloride.
- Lookchem. (n.d.). Cas 89501-90-6, this compound.
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- Fisher Scientific. (2023, September 5). SAFETY DATA SHEET: this compound.
- Apollo Scientific. (2022, May 15). 1-Methyl-1H-pyrazole-3-sulphonyl chloride Safety Data Sheet.
- Fisher Scientific. (2025, December 20). SAFETY DATA SHEET: this compound.
- Fisher Scientific. (2024, March 31). SAFETY DATA SHEET: 1-Methyl-1H-pyrazole-4-sulfonyl chloride.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET: Pyridine-3-sulfonyl chloride.
- PubChem. (n.d.). This compound.
- Reddy, M. R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PubMed Central.
- MDPI. (2023). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
- Google Patents. (n.d.). Sulfonylation of alcohol.
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Application Notes & Protocols: A Guide to the Synthesis of Novel Sulfonamides using 1-Methyl-1H-pyrazole-3-sulfonyl chloride
Foreword: The Strategic Importance of the Pyrazole Sulfonamide Scaffold
In the landscape of modern medicinal chemistry and agrochemical development, the pyrazole sulfonamide moiety has emerged as a "privileged scaffold." This structural motif is a cornerstone in a diverse array of biologically active compounds, demonstrating efficacy as anticancer, antimicrobial, anti-inflammatory, and herbicidal agents.[1][2] The versatility of the pyrazole ring, combined with the proven pharmacophoric properties of the sulfonamide group, offers a rich chemical space for the design of novel therapeutics and functional molecules.[3][4]
This guide provides an in-depth exploration of 1-Methyl-1H-pyrazole-3-sulfonyl chloride, a key reagent for introducing this valuable scaffold. We will move beyond a simple recitation of steps to provide a comprehensive understanding of the reaction's underlying principles, empowering researchers to not only replicate but also innovate. The protocols herein are designed to be self-validating, with an emphasis on the causality behind each experimental choice.
Reagent Profile: this compound
This compound is a highly reactive intermediate, valued for its ability to readily form sulfonamides upon reaction with primary and secondary amines.[5] Its utility is rooted in the electrophilic nature of the sulfonyl chloride group, which is primed for nucleophilic attack.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 89501-90-6 | [6][7] |
| Molecular Formula | C₄H₅ClN₂O₂S | [6][8] |
| Molecular Weight | 180.61 g/mol | [7][8] |
| Appearance | Colorless to light yellow liquid | [9] |
| Boiling Point | 295.67 °C at 760 mmHg | [8] |
| Density | 1.605 g/cm³ | [8] |
| Storage | Store at 2-8°C under an inert atmosphere (e.g., Argon) | [8] |
Core Reaction Mechanism: Sulfonamide Formation
The synthesis of sulfonamides using this compound is a classic example of nucleophilic acyl substitution at a sulfonyl group. The reaction is typically carried out in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), to neutralize the HCl generated during the reaction.[10][11]
The mechanism proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride.
-
Tetrahedral Intermediate: This forms a transient tetrahedral intermediate.
-
Chloride Elimination: The intermediate collapses, eliminating a chloride ion as a good leaving group.
-
Deprotonation: The base removes a proton from the nitrogen atom, yielding the neutral sulfonamide product and the corresponding ammonium salt.
Caption: Mechanism of sulfonamide formation.
Experimental Protocol: General Procedure for the Synthesis of Pyrazole Sulfonamides
This protocol provides a robust, generalized method for the reaction of this compound with a variety of primary and secondary amines.[3][10]
Materials and Reagents:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.05-1.2 equiv)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5-2.0 equiv)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add the amine (1.05 equiv) and dissolve it in anhydrous DCM (approx. 10 volumes relative to the sulfonyl chloride).
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add the base (e.g., DIPEA, 1.5 equiv) dropwise to the stirred solution.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 equiv) in anhydrous DCM (approx. 5 volumes). Add this solution dropwise to the amine solution at 0 °C over 10-15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (25-30 °C). Stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC). The disappearance of the limiting reagent (typically the sulfonyl chloride) indicates completion.
-
Workup: Upon completion, add cold deionized water (approx. 10 volumes) to the reaction mixture and stir for 10 minutes. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with 1M HCl (if the amine is basic and needs removal), saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide.[10]
Data Presentation: Representative Reaction Parameters
The choice of base and solvent can influence reaction time and yield. The following table summarizes typical conditions.
Table 2: Optimized Reaction Conditions for Sulfonamide Coupling
| Parameter | Condition | Rationale |
| Amine (equiv) | 1.05 | A slight excess ensures complete consumption of the sulfonyl chloride. |
| Base (equiv) | 1.5 | Sufficient to neutralize the generated HCl and drive the reaction forward. |
| Solvent | Dichloromethane (DCM) | Good solubility for reactants and does not interfere with the reaction. |
| Temperature | 25-30 °C | Allows for a convenient reaction rate without promoting side reactions. |
| Time | 16 hours | Typically sufficient for the reaction to reach completion.[3][10] |
Safety and Handling
Critical Safety Information: this compound is a corrosive and water-reactive compound.[6][12]
-
Corrosivity: Causes severe skin burns and eye damage.[6] Always handle in a fume hood and wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Reactivity with Water: Reacts violently with water, liberating toxic gas (HCl).[12] Ensure all glassware is dry and use anhydrous solvents. Quench reactions carefully.
-
Incompatibilities: Avoid contact with bases, strong oxidizing agents, and amines outside of controlled reaction conditions.[12]
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, away from incompatible materials.[8]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Experimental Workflow Visualization
The following diagram outlines the complete workflow from reaction setup to the final, purified product.
Caption: Step-by-step experimental workflow.
Conclusion
This compound is an efficient and versatile reagent for the synthesis of a wide range of pyrazole sulfonamides. The protocols and guidelines presented here, grounded in established chemical principles, provide researchers with a solid foundation for utilizing this important building block. The inherent biological significance of the resulting compounds makes this synthetic route particularly valuable for professionals in drug discovery and agrochemical research.[5][13] By understanding the mechanics and adhering to the safety protocols, scientists can effectively leverage this chemistry to advance their research programs.
References
- Design, Synthesis and Biological Evaluation of Novel Pyrazole Sulfonamide Derivatives as Potential AHAS Inhibitors. Chemical & Pharmaceutical Bulletin, .
- Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. SciELO México, .
- Sulfonamide compounds incorporating pyrazole with biological activities.
- Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evalu
- Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evalu
- Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega, .
- (1-methyl-1H-pyrazol-3-yl)methanesulfonyl chloride. Vulcanchem, .
- Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives.
- This compound. LookChem, .
- 1-Methyl-1H-Pyrazole-3-sulfonamide. Frontier Specialty Chemicals, .
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- This compound. ChemBK, .
- This compound. PubChem, .
- Method for preparing pyrazole sulfonamide derivatives.
- N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI, .
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Application Notes & Protocols: A Guide to Sulfonylation Reactions with 1-Methyl-1H-pyrazole-3-sulfonyl chloride
Abstract
This technical guide provides a comprehensive overview and detailed experimental protocols for the sulfonylation of nucleophiles using 1-Methyl-1H-pyrazole-3-sulfonyl chloride. This versatile reagent is crucial for the synthesis of sulfonamides and sulfonate esters, which are prominent scaffolds in medicinal chemistry and materials science.[1] We will delve into the underlying reaction mechanisms, provide step-by-step procedures for the sulfonylation of amines and alcohols, discuss critical optimization parameters, and outline safety and characterization techniques. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this important synthetic transformation.
Introduction: The Significance of the Pyrazole Sulfonyl Moiety
Sulfonylation is a cornerstone reaction in modern organic synthesis, enabling the formation of a stable sulfur-nitrogen (sulfonamide) or sulfur-oxygen (sulfonate ester) bond. The resulting compounds are not merely synthetic intermediates but are often the final active pharmaceutical ingredients (APIs) or functional materials.[2][3] The sulfonamide group, in particular, is a privileged functional group found in a wide array of antibacterial, anti-inflammatory, and anti-cancer agents.[1][3]
This compound stands out as a valuable reagent in this class. The presence of the N-methylated pyrazole ring offers distinct electronic properties and a vector for further molecular elaboration, making it a desirable building block in drug discovery programs.[1][4] Its high reactivity is centered at the electrophilic sulfur atom of the sulfonyl chloride group (-SO₂Cl), which readily undergoes nucleophilic attack by compounds such as amines, alcohols, and thiols.[1]
Reaction Mechanism: The Chemistry of Sulfonyl Transfer
The fundamental mechanism of sulfonylation involves the nucleophilic substitution at the sulfur center of the sulfonyl chloride. The reaction is typically facilitated by a non-nucleophilic base, which serves to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.
The process unfolds in two primary steps:
-
Nucleophilic Attack: The lone pair of electrons on the nucleophile (e.g., the nitrogen of an amine or the oxygen of an alcohol) attacks the highly electrophilic sulfur atom of this compound. This forms a transient, trigonal-bipyramidal intermediate.[5]
-
Chloride Expulsion & Deprotonation: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group. Simultaneously or in a subsequent step, a base (e.g., triethylamine, pyridine) abstracts a proton from the nucleophile, yielding the neutral sulfonamide or sulfonate ester product and the corresponding ammonium salt.
Caption: General mechanism of sulfonylation.
Materials and Equipment
Reagents and Solvents
-
Sulfonylating Agent: this compound (CAS: 89501-90-6)[6]
-
Nucleophile: A representative primary or secondary amine (e.g., benzylamine) or a primary or secondary alcohol (e.g., benzyl alcohol).
-
Base: Anhydrous triethylamine (Et₃N), N,N-Diisopropylethylamine (DIPEA), or pyridine.
-
Solvents: Anhydrous dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
-
Work-up Reagents: Saturated aqueous sodium bicarbonate (NaHCO₃), 1 M hydrochloric acid (HCl), saturated aqueous sodium chloride (brine), anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Purification: Silica gel for column chromatography, appropriate eluent system (e.g., ethyl acetate/hexanes).
Equipment
-
Round-bottom flasks and glass stirring bars
-
Magnetic stirrer hotplate
-
Inert atmosphere setup (Nitrogen or Argon manifold)
-
Syringes and needles
-
Dropping funnel or addition funnel
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnels)
Experimental Protocols
Safety Precaution: this compound is corrosive and moisture-sensitive. It causes severe skin burns and eye damage.[6] Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Protocol A: Synthesis of N-substituted-1-methyl-1H-pyrazole-3-sulfonamide
This protocol details the reaction between this compound and a primary amine.
-
Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 equivalent) and anhydrous dichloromethane (DCM, ~0.1 M concentration relative to the amine).
-
Base Addition: Add triethylamine (1.5 equivalents) to the solution. Cool the flask to 0 °C using an ice-water bath.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous DCM. Transfer this solution to a dropping funnel and add it dropwise to the stirring amine solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-16 hours.[7]
-
Monitoring: Monitor the reaction's progress by TLC until the starting amine is consumed.
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the resulting crude solid or oil by column chromatography on silica gel to obtain the pure sulfonamide.[7]
Protocol B: Synthesis of a 1-Methyl-1H-pyrazole-3-sulfonate Ester
This protocol details the reaction with a primary alcohol.
-
Reaction Setup: To a dry, nitrogen-flushed round-bottom flask with a magnetic stir bar, add the alcohol (1.0 equivalent), anhydrous DCM (~0.1 M), and triethylamine (2.0 equivalents).[8]
-
Cooling: Cool the reaction flask to 0 °C in an ice-water bath.
-
Sulfonyl Chloride Addition: Slowly add a solution of this compound (1.2 equivalents) in anhydrous DCM to the stirring mixture.
-
Reaction Progression: Maintain the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-5 hours.[8]
-
Monitoring: Monitor the disappearance of the starting alcohol via TLC.
-
Work-up: Follow the same work-up procedure as described in Protocol A (Step 6).
-
Purification: Purify the crude product via flash column chromatography to isolate the desired sulfonate ester.
Data Presentation and Optimization
The choice of base and solvent can significantly impact reaction efficiency and yield. The following table summarizes common conditions.
| Nucleophile | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield | Reference(s) |
| Primary/Secondary Amine | DIPEA (1.5) | DCM | 25-30 | 16 | Good | [7] |
| Primary/Secondary Amine | Triethylamine (1.5) | DCM | 0 to 25 | 2-16 | Good to Excellent | [7] |
| Primary/Secondary Alcohol | Triethylamine (1.5-2.5) | DCM, MeCN | -10 to 10 | 1-5 | Good to Excellent | [8] |
| Hindered Alcohol | Pyridine | DCM | 0 to 25 | 12-24 | Moderate | General Knowledge |
Key Optimization Insights:
-
Base Selection: For sterically unhindered amines and alcohols, triethylamine is often sufficient. For more sensitive or sterically hindered substrates, a bulkier, less nucleophilic base like N,N-Diisopropylethylamine (DIPEA) can prevent side reactions.[7] Pyridine can act as both a base and a nucleophilic catalyst.
-
Temperature Control: Initiating the reaction at 0 °C is crucial for controlling the initial exotherm upon addition of the highly reactive sulfonyl chloride.
-
Solvent Choice: Dichloromethane (DCM) is a common and effective solvent. For less soluble substrates, THF or acetonitrile can be viable alternatives. Ensure all solvents are anhydrous, as water will readily hydrolyze the sulfonyl chloride.
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow.
Characterization of Products
The successful synthesis of the sulfonamide or sulfonate ester can be confirmed using standard analytical techniques:
-
Infrared (IR) Spectroscopy: Look for characteristic strong absorption bands for the S=O asymmetric and symmetric stretching, typically appearing around 1350–1400 cm⁻¹ and 1150-1180 cm⁻¹, respectively.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the overall structure, showing the pyrazole signals coupled with the signals from the nucleophile moiety.
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the successful coupling.
References
- Vulcanchem. (n.d.). (1-methyl-1H-pyrazol-3-yl)methanesulfonyl chloride.
- He, X., Wang, X., Zhou, F., Song, H., Zhang, X., & Lian, Z. (2024). Brønsted base catalyzed Reppe sulfonylation reaction. Organic Chemistry Frontiers.
- Kim, D., Park, S., Ko, H., & Chun, J. H. (2025). Reductive sulfinylation by nucleophilic chain isomerization of sulfonylpyridinium.
- ChemBK. (2024). This compound.
- Gandre, N. P., et al. (2023).
- King, J. F. (1996). Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. Pure and Applied Chemistry.
- Rowe, G. T., et al. (2012). Enantioselective Sulfonylation Reactions Mediated by a Tetrapeptide Catalyst. Journal of the American Chemical Society.
- Mistry, N., et al. (2021). Copper Catalyzed C–H Sulfonylation of Benzylamines with a Catalytic Transient Directing Group. ChemRxiv.
- He, X., et al. (2024).
- Hennum, M., et al. (2014). Mechanistic insights on the stereoselective nucleophilic 1,2-addition to sulfinyl imines. The Journal of Organic Chemistry.
- Misale, A., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- Willis, M. C., et al. (2015).
- Buchwald, S. L., et al. (2015).
- Seneca, H. (1957). Sulfonamide purification process. U.S.
- Muneer CP. (2020). Mechanism of Sulphonation and Friedel-Craft reactions. YouTube.
- Lakrout, S., et al. (2016). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances.
- Wang, J., et al. (2023). Traceless Nucleophile Strategy for C5‐Selective C–H Sulfonylation of Pyridines.
- PubChem. (n.d.). This compound.
- Randecker, W. W. (1977). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES.
- Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation).
- Sigma-Aldrich. (n.d.). This compound.
- MySkinRecipes. (n.d.). 3-(1-Methyl-1H-pyrazol-3-yl)benzene-1-sulfonyl chloride.
- Al-Hussain, S. A., & Al-Amri, J. F. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure.
- Tanabe, Y., & Yoshida, Y. (2000). Sulfonylation of alcohol.
- Caddick, S., et al. (2009). The Synthesis of Functionalised Sulfonamides. UCL Discovery.
- Baran, P. S., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters.
- Bachrach, S. M. (2005). Theoretical study of nucleophilic substitution at sulfur in sulfinyl derivatives. The Journal of Organic Chemistry.
- Organic Chemistry Tutor. (2023). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. YouTube.
- Wan, J., et al. (2020). Transition Metal‐free C−H Sulfonylation and Pyrazole Annulation Cascade for the Synthesis of 4‐Sulfonyl Pyrazoles.
- ResearchGate. (n.d.). Direct Sulfonylation of Pyrazolones with Sulfonyl Chlorides to Synthesize Pyrazolyl Sulfonates.
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Application Notes & Protocols: Synthesis of N-Substituted 1-Methyl-1H-pyrazole-3-sulfonamides
Introduction: The Significance of Pyrazole Sulfonamides in Modern Drug Discovery
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] When coupled with a sulfonamide moiety, the resulting pyrazole sulfonamide framework gives rise to compounds with a vast spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2][3][4][5][6] 1-Methyl-1H-pyrazole-3-sulfonyl chloride is a key heterocyclic building block that enables the synthesis of a diverse library of N-substituted sulfonamides. The strategic placement of the methyl group on the pyrazole ring can influence the molecule's metabolic stability and binding interactions with biological targets.
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the reaction of this compound with primary and secondary amines. We will delve into the underlying reaction mechanism, provide validated, step-by-step protocols, and offer expert insights into process optimization and troubleshooting.
Scientific Principles: The Nucleophilic Sulfonylation of Amines
The formation of a sulfonamide from a sulfonyl chloride and an amine is a cornerstone reaction in organic synthesis.[7] The reaction proceeds via a nucleophilic substitution mechanism at the electrophilic sulfur center of the sulfonyl chloride.
Core Mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary or secondary amine acts as a nucleophile, attacking the electron-deficient sulfur atom of this compound.
-
Intermediate Formation: This attack forms a transient, tetrahedral intermediate.
-
Leaving Group Departure & Proton Transfer: The intermediate collapses, expelling the chloride ion, which is a good leaving group. A base present in the reaction mixture then abstracts a proton from the nitrogen atom to neutralize the resulting ammonium species and the hydrogen chloride (HCl) byproduct, driving the reaction to completion.[8][9]
Primary amines generally react more readily than secondary amines, a difference attributable to the greater steric hindrance around the nitrogen atom in secondary amines.[8] The choice of base is critical; non-nucleophilic organic bases like triethylamine (TEA), pyridine, or diisopropylethylamine (DIPEA) are commonly used to prevent competition with the amine nucleophile.[10][11][12]
Caption: General mechanism for sulfonamide synthesis.
Experimental Protocols
The following protocols provide robust methods for the synthesis of pyrazole sulfonamides. Anhydrous conditions are recommended for optimal yields, as sulfonyl chlorides can hydrolyze in the presence of water.
Protocol 1: Synthesis using a Primary Amine
Model Reaction: this compound with Benzylamine
Materials and Reagents:
-
This compound (1.0 eq)
-
Benzylamine (1.05 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Equipment:
-
Round-bottom flask with stir bar
-
Ice bath
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add benzylamine (1.05 eq) and dissolve in anhydrous DCM (approx. 10 mL per mmol of sulfonyl chloride).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Transfer this solution to an addition funnel and add it dropwise to the amine solution over 20-30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes). The product spot should be visible, and the starting amine spot should diminish.
-
Workup: Once the reaction is complete, dilute the mixture with DCM. Transfer it to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x).[9]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel to yield the pure N-benzyl-1-methyl-1H-pyrazole-3-sulfonamide.
Protocol 2: Synthesis using a Secondary Amine
Model Reaction: this compound with Morpholine
Procedure: Follow the same procedure as described in Protocol 1 , substituting morpholine (1.05 eq) for benzylamine. Note that reactions with secondary amines may require slightly longer reaction times or gentle heating (e.g., 40 °C) to achieve full conversion due to increased steric hindrance. Always monitor progress by TLC.
Caption: Standard workflow for sulfonamide synthesis.
Data Presentation and Characterization
The reaction conditions can be optimized for different amine substrates. Below is a table summarizing typical parameters.
| Parameter | Primary Amines | Secondary Amines | Rationale & Expert Insight |
| Amine (eq) | 1.0 - 1.1 | 1.0 - 1.2 | A slight excess ensures complete consumption of the more valuable sulfonyl chloride. |
| Base (eq) | 1.2 - 1.5 | 1.5 - 2.0 | Sufficient base is crucial to neutralize the HCl byproduct and drive the equilibrium. |
| Solvent | DCM, THF, Acetonitrile | DCM, THF, DMF | Anhydrous aprotic solvents are preferred to prevent hydrolysis of the sulfonyl chloride.[8][9] |
| Temperature | 0 °C to RT | RT to 40 °C | Initial cooling controls the exotherm. Heating may be needed for less reactive amines. |
| Time | 2 - 12 h | 6 - 24 h | Reaction time is substrate-dependent; always monitor by TLC. |
| Typical Yield | 75 - 95% | 60 - 90% | Yields are generally high but depend on the purity of reagents and reaction conditions. |
Product Characterization:
-
¹H NMR: Expect to see characteristic peaks for the pyrazole ring protons, the N-methyl group, and the protons from the amine moiety. For primary amine products, a broad singlet corresponding to the sulfonamide N-H proton will be present.
-
¹³C NMR: Confirms the carbon framework of the final product.
-
IR Spectroscopy: Look for strong absorption bands characteristic of the S=O stretching in the sulfonamide group, typically found in the ranges of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹.
-
High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental composition of the synthesized molecule.
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive sulfonyl chloride (hydrolyzed).2. Poor quality amine or solvent.3. Insufficient base. | 1. Use fresh or properly stored sulfonyl chloride. Store under inert gas.2. Use anhydrous solvents and pure amines.3. Increase the equivalents of base. |
| Reaction Stalled | 1. Low reactivity of the amine (steric hindrance or electronic effects).2. Insufficient temperature. | 1. Switch to a more forcing solvent like DMF.2. Gently heat the reaction mixture (e.g., 40-50 °C).3. Consider using a stronger, non-nucleophilic base. |
| Multiple Spots on TLC | 1. Side reaction (e.g., bis-sulfonylation of primary amine).2. Degradation of product or starting material.3. Hydrolysis of sulfonyl chloride to sulfonic acid. | 1. Add the sulfonyl chloride slowly at 0 °C. Do not use a large excess.2. Ensure the reaction is not overheating and the workup is performed promptly.3. Ensure strictly anhydrous conditions. The sulfonic acid byproduct can complicate purification. |
| Difficult Purification | 1. Excess unreacted amine.2. Byproducts with similar polarity to the product. | 1. The 1M HCl wash during workup is critical for removing basic amines.2. Optimize the solvent system for column chromatography; try different solvent gradients or systems (e.g., DCM/Methanol). |
References
- Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. SciELO México.
- Design, Synthesis and Biological Evaluation of Novel Pyrazole Sulfonamide Derivatives as Potential AHAS Inhibitors. PubMed.
- A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances.
- Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evalu
- Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evalu
- Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. Benchchem.
- Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)
- Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega.
- Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central.
- Sulfonamide compounds incorporating pyrazole with biological activities.
- Expedient Synthesis of Sulfinamides
- Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.
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- 5. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Sulfonylation of Amines Using Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the sulfonylation of amines utilizing pyrazole-based sulfonylating agents. The content is structured to deliver not only procedural steps but also the underlying scientific principles, ensuring both practical application and a deeper understanding of the methodology.
Introduction: The Enduring Importance of the Sulfonamide Bond
The sulfonamide functional group is a cornerstone of modern medicinal chemistry and drug design.[1] Its presence in a molecule can significantly influence physicochemical properties such as acidity, solubility, and the ability to act as a hydrogen bond donor. These characteristics are crucial for modulating pharmacokinetic and pharmacodynamic profiles. Indeed, a vast number of clinically approved drugs, spanning antibacterial, antiviral, anticancer, and diuretic agents, feature the sulfonamide moiety.[2][3] The pyrazole nucleus is another privileged scaffold in pharmaceutical sciences, known for its diverse biological activities.[3][4][5] Consequently, the synthesis of molecules incorporating both pyrazole and sulfonamide motifs is of significant interest in the development of novel therapeutic agents.[3][6][7][8]
Traditional methods for sulfonamide synthesis often rely on the use of sulfonyl chlorides. While effective, these reagents can be highly reactive, leading to challenges with selectivity, particularly the di-sulfonylation of primary amines, and can generate corrosive HCl as a byproduct.[9] This necessitates the exploration of alternative sulfonylating agents that offer greater control and milder reaction conditions. Pyrazole-based sulfonylating agents have emerged as a promising alternative, leveraging the unique properties of the pyrazole ring as a leaving group.
The Pyrazole Advantage: A Superior Leaving Group
The utility of pyrazole derivatives as sulfonyl donors stems from the electronic properties of the pyrazole ring. When N-sulfonylated, the pyrazole acts as an excellent leaving group, facilitating the transfer of the sulfonyl group to a nucleophilic amine. The stability of the resulting pyrazole anion contributes to a favorable reaction thermodynamic. This approach offers several potential advantages over traditional methods:
-
Enhanced Stability and Handling: N-sulfonyl pyrazoles can be more stable and easier to handle than highly reactive sulfonyl chlorides.
-
Milder Reaction Conditions: The activated nature of the N-S bond in these reagents can allow for sulfonylation under milder, more controlled conditions.
-
Improved Selectivity: The moderated reactivity can lead to better control over mono-sulfonylation versus di-sulfonylation of primary amines.[9]
-
Avoidance of Corrosive Byproducts: The reaction generates the non-corrosive pyrazole as a byproduct, simplifying reaction workup.
Mechanism and Reaction Dynamics
The sulfonylation of an amine with an N-sulfonyl pyrazole derivative proceeds via a nucleophilic substitution at the sulfur atom. The lone pair of electrons on the amine nitrogen attacks the electrophilic sulfur center of the sulfonyl group. This is followed by the departure of the pyrazole anion, a relatively stable leaving group, to yield the corresponding sulfonamide.
Caption: Proposed mechanism for amine sulfonylation using an N-sulfonyl pyrazole.
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of a model pyrazole sulfonylating agent and its subsequent use in the sulfonylation of a primary amine.
Protocol 1: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride
This protocol is adapted from established procedures for the sulfonylation of pyrazole derivatives.[3]
Materials:
-
3,5-Dimethylpyrazole
-
Chlorosulfonic acid
-
Thionyl chloride
-
Chloroform
-
Nitrogen gas supply
-
Round-bottom flasks, dropping funnel, condenser, magnetic stirrer, heating mantle
-
Ice bath
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a condenser with a nitrogen inlet, and a magnetic stirrer, prepare a solution of chlorosulfonic acid (5.5 equivalents) in chloroform (7 volumes).
-
Cooling: Cool the solution to 0 °C using an ice bath under a nitrogen atmosphere.
-
Addition of Pyrazole: Dissolve 3,5-dimethylpyrazole (1.0 equivalent) in chloroform (3 volumes) and add it to the dropping funnel. Add this solution dropwise to the stirred chlorosulfonic acid solution at a rate that maintains the internal temperature below 5 °C.
-
Reaction: After the addition is complete, slowly raise the temperature of the reaction mixture to 60 °C and continue stirring for 10 hours.
-
Addition of Thionyl Chloride: To the reaction mixture, add thionyl chloride (1.3 equivalents) dropwise at 60 °C over a period of 20 minutes.
-
Completion: Continue stirring at 60 °C for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and then dry under vacuum to yield the 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride.
Protocol 2: Sulfonylation of Benzylamine using 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride
Materials:
-
Benzylamine
-
3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride
-
Pyridine (or other suitable base like triethylamine)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Nitrogen gas supply
-
Round-bottom flask, syringe, magnetic stirrer
-
Ice bath
Reaction Parameters:
| Reagent | Molar Equivalents | Purpose |
| Benzylamine | 1.1 - 1.5 | Nucleophile |
| 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride | 1.0 | Sulfonylating agent |
| Pyridine | 1.5 | Base to neutralize HCl byproduct |
| Anhydrous DCM | - | Solvent (~0.1 M concentration) |
Procedure:
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve benzylamine (1.1-1.5 equivalents) and pyridine (1.5 equivalents) in anhydrous DCM.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of Sulfonylating Agent: In a separate flask, dissolve 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 30-60 minutes.[9]
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Quenching: Upon completion, quench the reaction by adding 1 M HCl solution and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with DCM (3 x volume).
-
Washing: Combine the organic layers and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonamide.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-benzyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide.
Experimental Workflow Overview
The following diagram illustrates the complete workflow from the synthesis of the pyrazole sulfonylating agent to the final purified sulfonamide product.
Caption: Workflow for the synthesis and application of a pyrazole sulfonylating agent.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause | Suggested Solution |
| Low Yield of Sulfonamide | Incomplete reaction; Decomposition of sulfonylating agent; Poor nucleophilicity of amine. | Ensure all reagents are anhydrous. Check the purity of the pyrazole sulfonylating agent. For less nucleophilic amines (e.g., anilines), consider a stronger base or elevated reaction temperatures. |
| Di-sulfonylation of Primary Amine | Excess sulfonylating agent; Strong base deprotonating the mono-sulfonamide.[9] | Use a slight excess of the primary amine (1.1-1.5 equivalents).[9] Add the sulfonylating agent solution slowly to the amine solution to maintain a low concentration of the electrophile.[9] Consider using a weaker or sterically hindered base like pyridine or 2,6-lutidine.[9] |
| Reaction Stalls | Insufficiently activated sulfonylating agent; Sterically hindered amine. | Confirm the structure and purity of the N-sulfonyl pyrazole. For sterically demanding substrates, prolonged reaction times or heating may be necessary. The use of a catalyst, such as indium, has been reported to facilitate sulfonylation of hindered amines.[10] |
| Difficult Purification | Co-elution of product with unreacted starting materials or byproducts. | Adjust the polarity of the eluent system for column chromatography. If the product is a solid, attempt recrystallization from a suitable solvent system. A wash with dilute acid can help remove residual amine base. |
Safety Considerations
-
Chlorosulfonic acid and thionyl chloride are highly corrosive and react violently with water. Handle these reagents in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Amines and Pyridine can be toxic and irritating. Avoid inhalation and skin contact.
-
Solvents such as chloroform and dichloromethane are volatile and potentially carcinogenic. Use in a fume hood and minimize exposure.
-
The initial workup of the sulfonylation reaction (Protocol 1) is highly exothermic. Ensure slow and careful addition to ice to control the release of heat and HCl gas.
References
- BenchChem. (n.d.). Application Notes and Protocols: The Use of Sulfonating Agents in Organic Synthesis.
- BenchChem. (n.d.). Technical Support Center: Sulfonylation of Primary Amines.
- European Journal of Chemistry. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. Eur. J. Chem., 15(3), 282-290.
- Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation).
- Liu, F., et al. (2022). Regioselective Radical-Relay Sulfonylation/Cyclization Protocol to Sulfonylated Pyrrolidones under Transition-Metal-Free Conditions. The Journal of Organic Chemistry.
- RSC Publishing. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII.
- NOAA Library and Info Services. (n.d.). Synthesis of N‐Sulfonyl Pyrazoles Through Cyclization Reactions of Sulfonyl Hydrazines with Enaminones Promoted by p‐TSA.
- Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles.
- ResearchGate. (n.d.). Synthesis of sulfonamide derivatives containing the structural fragment of pyrazol-1-yl-pyridazine.
- SciELO México. (n.d.). Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents.
- Synthesis of some new pyrazole and pyrimidine derivatives carrying a sulfonamide moiety of expected antitumor activity. (n.d.).
- PubMed Central. (2025). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study.
- PubMed Central. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation.
- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).
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Application Notes and Protocols: 1-Methyl-1H-pyrazole-3-sulfonyl Chloride as a Versatile Intermediate in Pharmaceutical Synthesis
Abstract
This technical guide provides an in-depth exploration of 1-Methyl-1H-pyrazole-3-sulfonyl chloride, a pivotal intermediate in the synthesis of contemporary pharmaceuticals. The unique structural attributes of this compound, namely the pyrazole core and the highly reactive sulfonyl chloride group, render it a valuable building block for medicinal chemists. This document will elucidate the synthesis of this compound, its critical role in the development of targeted therapeutics, and provide detailed protocols for its application in the synthesis of bioactive molecules. The content is tailored for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven methodologies.
Introduction: The Strategic Importance of the Pyrazole Scaffold in Medicinal Chemistry
The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, analgesic, and antidiabetic properties. The strategic incorporation of a sulfonyl chloride moiety at the 3-position of the 1-methyl-1H-pyrazole ring system creates a highly versatile intermediate, this compound. The reactivity of the sulfonyl chloride group allows for facile introduction of sulfonamide functionalities, which are key pharmacophores in many drugs. This application note will delve into the synthetic utility of this intermediate, with a focus on its application in the synthesis of selective COX-2 inhibitors and glucokinase activators.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of an intermediate is paramount for its effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₄H₅ClN₂O₂S | [1][2][3] |
| Molecular Weight | 180.61 g/mol | [3][4] |
| Appearance | Colorless to light yellow liquid | [5][6] |
| CAS Number | 89501-90-6 | [1][2][3] |
| Solubility | Soluble in common organic solvents | [6] |
Synthesis of this compound: A Representative Protocol
The synthesis of this compound is typically achieved through a two-step process involving the formation of the pyrazole core followed by sulfonation.
Diagram of the Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Step-by-Step Protocol
Part A: Synthesis of 1-Methyl-1H-pyrazole
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a suitable 1,3-dicarbonyl compound in a suitable solvent such as ethanol.
-
Addition of Hydrazine: To the stirred solution, add methylhydrazine dropwise at room temperature. An exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by distillation or chromatography to yield 1-methyl-1H-pyrazole.
Part B: Sulfonation of 1-Methyl-1H-pyrazole
-
Reaction Setup: In a fume hood, carefully add 1-methyl-1H-pyrazole to an excess of chlorosulfonic acid at 0°C with vigorous stirring.
-
Reaction: The reaction mixture is allowed to warm to room temperature and then heated to facilitate the sulfonation. The progress of the reaction should be monitored by TLC or GC-MS.
-
Quenching: The reaction mixture is cautiously poured onto crushed ice to quench the excess chlorosulfonic acid.
-
Extraction and Purification: The aqueous mixture is extracted with a suitable organic solvent (e.g., dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude this compound. Further purification can be achieved by vacuum distillation or column chromatography.[5]
Application in Pharmaceutical Synthesis: A Gateway to Bioactive Molecules
This compound is a key intermediate in the synthesis of a variety of pharmaceuticals due to the ease with which the sulfonyl chloride group can be converted to a sulfonamide.[7]
Synthesis of Celecoxib Analogs (COX-2 Inhibitors)
Celecoxib, a selective COX-2 inhibitor, features a pyrazole core with a sulfonamide moiety. While the most common synthesis of Celecoxib itself may not directly utilize this compound, this intermediate is invaluable for the synthesis of novel analogs for structure-activity relationship (SAR) studies.[8][9]
Mechanism of Action of COX-2 Inhibitors:
Cyclooxygenase (COX) enzymes exist in two isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in gastrointestinal protection and platelet aggregation.[2][10] COX-2 is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[7][11] Selective COX-2 inhibitors like Celecoxib reduce inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[2][10]
Diagram of COX-2 Inhibition Pathway
Caption: Simplified pathway of COX-2 inhibition by a Celecoxib analog.
Synthesis of Glucokinase Activators
Glucokinase (GK) plays a crucial role in glucose homeostasis, and its activation is a therapeutic strategy for type 2 diabetes.[12][13] Pyrazole derivatives have been identified as potent glucokinase activators. This compound can be utilized to synthesize novel pyrazole-based compounds for screening as glucokinase activators.[1]
Detailed Protocol: Synthesis of a Representative Pyrazole Sulfonamide
This protocol details the synthesis of a generic N-aryl-1-methyl-1H-pyrazole-3-sulfonamide, demonstrating the utility of the title intermediate.
Diagram of the Synthetic Protocol
Caption: Workflow for the synthesis of a representative pyrazole sulfonamide.
Step-by-Step Experimental Procedure
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the substituted aniline in a suitable anhydrous solvent such as dichloromethane or pyridine.
-
Addition of Base: Add a base, such as pyridine or triethylamine, to the solution.
-
Addition of Sulfonyl Chloride: Cool the mixture to 0°C and add a solution of this compound in the same solvent dropwise with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Work-up: Upon completion, quench the reaction with water. If dichloromethane was used as the solvent, separate the organic layer, wash with dilute acid (e.g., 1M HCl) to remove excess base, then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the pure N-aryl-1-methyl-1H-pyrazole-3-sulfonamide.
Safety and Handling
This compound is a reactive and corrosive compound and must be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[11][14]
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of vapors.[5][11] Avoid contact with skin and eyes.[6]
-
Reactivity: Reacts violently with water, releasing toxic gas.[11][14] It is incompatible with bases, strong oxidizing agents, and amines.[11][14]
-
Storage: Store in a tightly sealed container in a cool, dry place away from moisture.[6]
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of a diverse range of pharmaceutical compounds. Its utility in creating sulfonamide derivatives of the pyrazole scaffold allows for the exploration of new chemical space in the development of targeted therapies, particularly in the areas of anti-inflammatory and metabolic diseases. The protocols and information provided herein serve as a comprehensive guide for researchers to effectively and safely utilize this important building block in their drug discovery endeavors.
References
- Celecoxib - St
- Celecoxib - Wikipedia. (URL: [Link])
- Cas 89501-90-6,this compound | lookchem. (URL: [Link])
- Celebrex (Celecoxib) Pharmacology - News-Medical.Net. (URL: [Link])
- This compound | C4H5ClN2O2S | CID 13474466 - PubChem. (URL: [Link])
- This compound - AbacipharmTech-Global Chemical supplier. (URL: [Link])
- SAFETY DATA SHEET - Fisher Scientific. (URL: [Link])
- Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PubMed Central. (URL: [Link])
- Safety Data Sheet - Aaron Chemicals. (URL: [Link])
- Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3- (trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib)
- Synthesis of N-benzenesulfonamide-1H-pyrazoles bearing arylsulfonyl moiety: novel celecoxib analogs as potent anti-inflamm
- N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI. (URL: [Link])
- This compound - ChemBK. (URL: [Link])
- WO2007115968A3 - Process for the preparation of a glucokinase activator - Google P
- Discovery of a Partial Glucokinase Activator Clinical Candidate: Diethyl ((3-(3-((5-(Azetidine-1-carbonyl)pyrazin-2-yl)oxy)-5-isopropoxybenzamido)-1 H-pyrazol-1-yl)methyl)
- Designing glucokinase activators with reduced hypoglycemia risk: Discovery of N,N-dimethyl-5-(2-methyl-6-((5-methylpyrazin-2-yl)-carbamoyl)benzofuran-4- yloxy)
- The discovery of a novel series of glucokinase activators based on a pyrazolopyrimidine scaffold - PubMed. (URL: [Link])
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The Pyrazole Scaffold: A Privileged Structure in Modern Agrochemical Development
An Application Guide for R&D Scientists
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of the Pyrazole Ring
In the relentless pursuit of novel solutions for crop protection, the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has emerged as a cornerstone of agrochemical innovation.[1][2] Its unique chemical architecture allows for extensive functionalization at multiple positions, providing a versatile scaffold to design molecules with high efficacy and specific modes of action.[3][4] This adaptability has led to the development of blockbuster fungicides, herbicides, and insecticides, making pyrazole derivatives a critical area of focus for researchers and drug development professionals.[5][6][7]
This guide provides an in-depth exploration of pyrazole compounds in agrochemical applications. It moves beyond a simple catalog of compounds to explain the causality behind their mechanisms, provide field-proven insights into their structure-activity relationships (SAR), and deliver detailed, self-validating protocols for their synthesis and evaluation.
Pyrazole-Based Fungicides: A New Generation of Disease Control
Pyrazole amide derivatives, in particular, have revolutionized the fungicide market, primarily through their potent inhibition of fungal respiration.[3][5] This class of compounds is renowned for its high efficacy, low toxicity to non-target organisms, and systemic properties that offer both protective and curative effects on crops.[3]
The Ascendancy of Succinate Dehydrogenase Inhibitors (SDHIs)
The most significant contribution of pyrazole chemistry to fungicides is the development of Succinate Dehydrogenase Inhibitors (SDHIs).[5][8] These compounds target Complex II of the mitochondrial respiratory chain, a critical hub for cellular energy production.
SDHIs function by blocking the ubiquinone-binding site of the succinate dehydrogenase (SDH) enzyme.[8] This inhibition halts the electron transport chain and the tricarboxylic acid (TCA) cycle, leading to a rapid depletion of cellular ATP and ultimately, fungal death.[3][9] The specificity of these compounds for fungal SDH over mammalian SDH is a key factor in their favorable safety profile. Molecular docking studies have shown that pyrazole carboxamides interact with key amino acid residues like tryptophan, serine, and arginine within the enzyme's active site.[10][11]
Caption: Mechanism of Action for Pyrazole SDHI Fungicides.
Commercially successful SDHIs like Bixafen, Fluxapyroxad, and Penthiopyrad share a common pyrazole-carboxamide core but differ in the substituents on the pyrazole and aniline rings.[3][12] SAR studies reveal that:
-
Pyrazole Ring Substituents: The nature of the substituent at the C3 position of the pyrazole ring is crucial. For instance, a difluoromethyl group often enhances efficacy.[9]
-
Amide Linker: The amide bond is essential for activity, providing a stable and flexible linkage.[5]
-
Hydrophobic Tail: The "tail" portion, typically a substituted phenyl ring, is critical for binding to the hydrophobic pocket of the SDH enzyme. Modifications here can alter the spectrum of activity against different fungal pathogens.[5][11]
Data Spotlight: Comparative Efficacy of Pyrazole Fungicides
The efficacy of fungicides is often expressed as the EC₅₀ (Effective Concentration to inhibit 50% of growth) or IC₅₀ (Inhibitory Concentration). Lower values indicate higher potency.
| Compound Class | Representative Compound | Target Pathogen | EC₅₀ / IC₅₀ (µg/mL) | Reference(s) |
| Pyrazole Carboxamide (SDHI) | Compound E1 | Rhizoctonia solani | 1.1 | [13][14] |
| Pyrazole Carboxamide (SDHI) | Boscalid (Commercial) | Rhizoctonia solani | 2.2 | [13][14] |
| Pyrazole-Thiazole (SDHI) | Compound 9cd | Sclerotinia sclerotiorum | 0.72 | [8] |
| Pyrazole Carboxamide (SDHI) | Compound SCU2028 | Rhizoctonia solani | 0.022 | [9] |
| Isoxazolol Pyrazole | Compound 7ai | Rhizoctonia solani | 0.37 | [12] |
Pyrazole-Based Herbicides: Precise Targeting of Weed Metabolism
Pyrazole derivatives are also prominent in herbicide development, targeting essential biosynthetic pathways in plants that are absent in animals, thereby ensuring crop safety.[2][15]
Inhibition of p-Hydroxyphenylpyruvate Dioxygenase (HPPD)
One of the most successful herbicidal modes of action for pyrazoles is the inhibition of the HPPD enzyme.[2][16] This enzyme is vital for plastoquinone and tocopherol biosynthesis.[15]
HPPD inhibitors block the conversion of p-hydroxyphenylpyruvate to homogentisate.[2] This disrupts the synthesis of plastoquinone, a crucial cofactor for the phytoene desaturase enzyme in the carotenoid biosynthesis pathway. Without carotenoids, chlorophyll is rapidly destroyed by photooxidation, leading to the characteristic "bleaching" symptoms in susceptible weeds, followed by necrosis and death.[2][16]
Caption: Mechanism of Action for Pyrazole HPPD-Inhibiting Herbicides.
Other Herbicidal Targets
Besides HPPD inhibition, pyrazole derivatives have been developed to target other crucial enzymes, including:
-
Acetolactate Synthase (ALS) Inhibitors: These disrupt the synthesis of branched-chain amino acids (valine, leucine, isoleucine). Commercial examples include pyrazosulfuron-ethyl.[2][15][17]
-
Protoporphyrinogen Oxidase (PPO) Inhibitors: These block chlorophyll and heme biosynthesis, leading to rapid membrane damage. Fluazolate and pyraflufen-ethyl are notable examples.[2]
Pyrazole-Based Insecticides: Potent Neurotoxins for Pest Control
The versatility of the pyrazole scaffold extends to insecticides, where derivatives have been engineered to act as potent neurotoxins, offering effective control of a wide range of pests.[18]
GABA-gated Chloride Channel Blockers: The "Fiproles"
The fiprole class, with fipronil as its most famous member, acts on the central nervous system of insects.[2][18] They are non-competitive blockers of the γ-aminobutyric acid (GABA)-gated chloride channels. This action prevents the influx of chloride ions, leading to hyperexcitation of the insect's nervous system, convulsions, and death.[2]
Ryanodine Receptor (RyR) Modulators
A more recent class of pyrazole insecticides, including the highly successful chlorantraniliprole and cyantraniliprole, targets insect ryanodine receptors.[3] These compounds cause the uncontrolled release of internal calcium stores in muscle cells, leading to impaired muscle regulation, paralysis, and cessation of feeding.[2][5] This mode of action is highly selective for insect RyRs, contributing to an excellent safety profile for non-target organisms.[3]
Protocols for Agrochemical Development
The following protocols provide standardized, step-by-step methodologies for the synthesis and evaluation of pyrazole-based agrochemicals.
Protocol: Synthesis of a Representative Pyrazole Carboxamide Fungicide
Rationale: This protocol outlines a common synthetic route for pyrazole-4-carboxamides, which form the core of many SDHI fungicides. The key steps involve the construction of the pyrazole ring, followed by the formation of an acid chloride, and finally, amide coupling with a desired aniline.[12][13][19] This sequence is efficient and allows for high diversification of the final product by simply changing the aniline component.
Caption: General Synthetic Workflow for Pyrazole Carboxamides.
Methodology:
-
Pyrazole Ring Synthesis: a. React an appropriate 1,3-dicarbonyl compound (e.g., a substituted acetoacetic ester) with a hydrazine derivative (e.g., methylhydrazine) in a suitable solvent like ethanol.[12][20] b. Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC). c. Upon completion, cool the reaction, remove the solvent under reduced pressure, and purify the resulting pyrazole carboxylic ester intermediate, typically by recrystallization or column chromatography.
-
Saponification to Carboxylic Acid: a. Dissolve the pyrazole ester from the previous step in a mixture of ethanol and an aqueous solution of a base (e.g., NaOH or LiOH).[19] b. Heat the mixture to reflux for 1-3 hours until the ester is fully hydrolyzed (monitor by TLC). c. Cool the reaction mixture and acidify with a mineral acid (e.g., 2N HCl) to a pH of ~2-3 to precipitate the pyrazole carboxylic acid. d. Filter the solid, wash with cold water, and dry under vacuum.
-
Acid Chloride Formation: a. Suspend the pyrazole carboxylic acid in an excess of thionyl chloride (SOCl₂) or oxalyl chloride.[12][19] b. Add a catalytic amount of dimethylformamide (DMF). c. Reflux the mixture for 2-3 hours. The solid should completely dissolve. d. Remove the excess thionyl chloride by distillation under reduced pressure to yield the crude pyrazole acyl chloride, which is often used directly in the next step.
-
Amide Coupling: a. Dissolve the desired substituted aniline in a dry aprotic solvent (e.g., dichloromethane or tetrahydrofuran) with a non-nucleophilic base (e.g., triethylamine or pyridine). b. Cool the solution in an ice bath. c. Add the crude pyrazole acyl chloride dropwise to the cooled aniline solution. d. Allow the reaction to warm to room temperature and stir for 4-12 hours (monitor by TLC). e. Upon completion, wash the reaction mixture with water, dilute acid, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. f. Purify the final pyrazole carboxamide product by column chromatography or recrystallization. Characterize the final product using NMR and Mass Spectrometry.[12][21]
Protocol: In Vitro Antifungal Bioassay (Mycelium Growth Inhibition)
Rationale: This bioassay is a fundamental and direct method to determine the intrinsic fungicidal activity of a compound.[22] It quantifies the ability of a test compound to inhibit the vegetative growth of a target fungus on a solid nutrient medium. The results are used to calculate the EC₅₀ value, a key metric for comparing potency.[12]
Methodology:
-
Preparation of Stock Solutions: a. Dissolve the test pyrazole compound in a suitable solvent (e.g., DMSO or acetone) to a high concentration (e.g., 10,000 µg/mL). b. Prepare a series of dilutions from this stock solution.
-
Media Preparation: a. Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and sterilize by autoclaving. b. Cool the molten agar to approximately 45-50°C. c. Add the appropriate volume of the test compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 100, 50, 25, 12.5, 6.25, 0 µg/mL). Ensure the final solvent concentration is consistent across all plates (typically ≤1%) and included in the control. d. Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Inoculation: a. Using a sterile cork borer, take a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the target fungus (e.g., Rhizoctonia solani, Sclerotinia sclerotiorum).[8][12] b. Place the mycelial plug, mycelium-side down, in the center of each PDA plate (both treated and control).
-
Incubation and Measurement: a. Seal the plates with paraffin film and incubate them in the dark at a temperature optimal for the specific fungus (e.g., 25°C). b. When the fungal growth in the control plate has reached near the edge of the plate, measure the diameter of the fungal colony on all plates.
-
Data Analysis: a. Calculate the percentage of mycelial growth inhibition for each concentration using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the colony diameter of the control and dt is the colony diameter of the treated plate. b. Use probit analysis or non-linear regression to determine the EC₅₀ value from the dose-response data.
Protocol: Insecticidal Bioassay (Leaf-Dip Method)
Rationale: The leaf-dip bioassay is a standard method for evaluating the toxicity of insecticides, particularly for sucking pests and leaf-feeding insects.[23][24] It simulates the exposure of an insect to a treated leaf surface and is effective for both contact and systemic insecticides.[23][25]
Methodology:
-
Insect Rearing: Maintain a healthy, age-standardized population of the target insect (e.g., whitefly Bemisia tabaci or diamondback moth Plutella xylostella) on untreated host plants in a controlled environment.[4][23]
-
Preparation of Test Solutions: a. Prepare a stock solution of the test pyrazole compound in a suitable solvent (e.g., acetone). b. Create a serial dilution in water containing a non-ionic surfactant (e.g., 0.1% Triton X-100 or Tween-80) to ensure even spreading on the leaf surface. Prepare a control solution containing only water and the surfactant.
-
Leaf Treatment: a. Select healthy, uniform-sized leaves from the host plant (e.g., cotton or cabbage). b. Dip each leaf into a test solution for a standardized time (e.g., 10-30 seconds).[25] c. Allow the leaves to air-dry completely on a clean surface.
-
Insect Exposure: a. Place the treated, dried leaves into a suitable container for observation (e.g., a Petri dish with a moist filter paper to maintain turgor). b. Introduce a known number of adult insects (e.g., 20-30) into each container and seal it with a ventilated lid. c. Prepare at least three replicates for each concentration and the control.
-
Incubation and Assessment: a. Maintain the bioassay containers under controlled conditions (e.g., 25°C, 16:8 L:D photoperiod). b. Assess insect mortality at specified time intervals (e.g., 24, 48, and 72 hours). Insects that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: a. Correct the mortality data for control mortality using Abbott's formula if necessary. b. Use probit analysis to calculate the LC₅₀ (Lethal Concentration to kill 50% of the population) and its 95% confidence intervals.
Conclusion and Future Outlook
The pyrazole scaffold is undeniably a privileged structure in agrochemical R&D, having yielded a diverse and powerful arsenal of products for crop protection.[6] The success of pyrazole derivatives is rooted in their structural versatility, which allows for the fine-tuning of biological activity against specific targets while maintaining favorable toxicological and environmental profiles.
Future research will likely focus on several key areas:
-
Combating Resistance: As pests and pathogens develop resistance to existing modes of action, novel pyrazole derivatives that target new sites or exhibit multiple modes of action will be crucial.[5][11] Some research already points to compounds with dual action, such as inhibiting SDH and disrupting the cell membrane.[19]
-
Enhanced Selectivity and Safety: The continuous optimization of pyrazole structures aims to further reduce off-target effects and improve safety for beneficial organisms and the environment.
-
Broadening the Spectrum: While fungicides, herbicides, and insecticides are the mainstays, the application of pyrazoles as nematicides, acaricides, and antiviral agents is an expanding field of research.[5][7]
By leveraging the foundational knowledge and protocols outlined in this guide, researchers can continue to unlock the immense potential of pyrazole chemistry to address the ongoing challenges of global food security.
References
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spectroscopic characterization of 1-Methyl-1H-pyrazole-3-sulfonyl chloride derivatives
An Application Scientist's Guide to the Spectroscopic Characterization of 1-Methyl-1H-pyrazole-3-sulfonyl Chloride and Its Derivatives
Introduction: The Significance of Pyrazole Sulfonyl Chlorides in Modern Chemistry
The 1-methyl-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[1][2] The introduction of a sulfonyl chloride moiety at the 3-position creates this compound (CAS 89501-90-6), a highly versatile intermediate.[3][4][5] This reactive functional group allows for the straightforward synthesis of a diverse library of sulfonamides and other derivatives, making it a valuable building block for drug discovery and agrochemical development.[6][7]
This guide provides an in-depth overview of the essential spectroscopic techniques required for the unambiguous characterization of this compound and its derivatives. As senior application scientists, we emphasize not just the procedural steps but the underlying principles and rationale, ensuring that researchers can confidently validate the structure, purity, and integrity of their synthesized compounds. Each protocol is designed as a self-validating system, incorporating critical checks and interpretation guidelines rooted in established spectroscopic principles.
Safety First: Handling Sulfonyl Chlorides
Before commencing any experimental work, it is imperative to understand the hazards associated with sulfonyl chlorides.
Core Hazards:
-
Corrosivity: Sulfonyl chlorides cause severe skin burns and eye damage.[3][8]
-
Reactivity with Water: They react vigorously, sometimes violently, with water and other nucleophilic protic solvents (like alcohols) to release corrosive hydrogen chloride (HCl) gas and the corresponding sulfonic acid.[8][9]
-
Inhalation Hazard: Vapors and dusts are highly irritating to the respiratory system.[9][10]
Mandatory Safety Protocol:
-
Engineering Controls: Always handle sulfonyl chlorides in a certified chemical fume hood to ensure adequate ventilation.[11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times. This includes:
-
Storage: Store containers tightly closed in a cool, dry, and well-ventilated area, away from incompatible materials like water, bases, and oxidizing agents.[10]
-
Spill Management: In case of a spill, evacuate the area. Use an inert absorbent material (e.g., sand, vermiculite) for containment. Do not use water. Neutralize residues with sodium bicarbonate or a similar weak base.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules, providing detailed information about the chemical environment of each ¹H and ¹³C atom.[13]
Proton (¹H) NMR Spectroscopy
Expertise & Rationale: ¹H NMR provides the number of distinct proton types and their connectivity. For this compound derivatives, it allows for confirmation of the substitution pattern on the pyrazole ring and characterization of the groups attached to the sulfonamide nitrogen. The choice of a dry, deuterated aprotic solvent like CDCl₃ is critical to prevent hydrolysis of the sulfonyl chloride.[13]
Experimental Protocol: ¹H NMR
-
Sample Preparation: In a dry environment (e.g., glovebox or under a stream of inert gas), accurately weigh 5-10 mg of the sulfonyl chloride derivative into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃). Ensure the solvent is from a sealed, dry source.
-
Dissolution: Cap the tube and gently agitate until the sample is fully dissolved.
-
Instrument Setup (400 MHz Spectrometer):
-
Experiment: Standard single-pulse ('zg30' or equivalent).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 8-16, depending on sample concentration.
-
-
Data Processing: Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and reference the spectrum to the residual solvent peak (CDCl₃ at δ 7.26 ppm).
Data Interpretation: For the parent this compound, the following signals are expected:
-
N-CH₃: A sharp singlet around δ 3.8-4.0 ppm.
-
Pyrazole H5: A doublet around δ 7.5-7.7 ppm.
-
Pyrazole H4: A doublet around δ 6.8-7.0 ppm. The coupling between H4 and H5 (³JHH) will be approximately 2-3 Hz. For derivatives, new signals corresponding to the R-group in the resulting sulfonamide (-SO₂-NHR) will appear, and the NH proton may be visible as a broad singlet.
Carbon-13 (¹³C) NMR Spectroscopy
Expertise & Rationale: ¹³C NMR spectroscopy reveals the number of unique carbon environments and provides information about their electronic state. It is essential for confirming the carbon skeleton of the pyrazole ring and identifying the carbons of any substituents.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrument Setup (101 MHz Spectrometer):
-
Experiment: Proton-decoupled pulse program (e.g., 'zgpg30').
-
Spectral Width: 0 to 220 ppm.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 128-1024, as ¹³C has a low natural abundance.
-
-
Data Processing: Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).
Data Interpretation: For this compound, the expected signals are:
-
Pyrazole C3: Highly deshielded due to attachment of the sulfonyl chloride group, ~δ 150-155 ppm.
-
Pyrazole C5: ~δ 130-135 ppm.
-
Pyrazole C4: ~δ 110-115 ppm.
-
N-CH₃: ~δ 35-40 ppm.
Infrared (IR) Spectroscopy: Identifying the Functional Group Fingerprint
Expertise & Rationale: IR spectroscopy is a rapid and indispensable technique for confirming the presence of key functional groups.[14] For this class of compounds, it provides definitive evidence for the sulfonyl chloride (-SO₂Cl) moiety through its strong and characteristic stretching vibrations.[13] Due to the moisture sensitivity of the analyte, sample preparation must be conducted in a dry environment.[13]
Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place a small amount (a few milligrams) of the solid sulfonyl chloride derivative directly onto the center of the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the crystal with a dry solvent (e.g., anhydrous dichloromethane or hexane) and a soft tissue.
Data Interpretation: The key diagnostic peaks for pyrazole sulfonyl chloride derivatives are:
-
S=O Asymmetric Stretch: A very strong, sharp band in the 1410–1370 cm⁻¹ region.[13][14]
-
S=O Symmetric Stretch: A very strong, sharp band in the 1204–1185 cm⁻¹ region.[13]
-
Pyrazole Ring Vibrations: Multiple bands in the 1600-1400 cm⁻¹ region.
-
C-H Stretching: Bands for aromatic and aliphatic C-H bonds will appear just above 3000 cm⁻¹ and just below 3000 cm⁻¹, respectively.
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Expertise & Rationale: Mass spectrometry is a highly sensitive technique that provides the molecular weight of the compound and, through its fragmentation patterns and isotopic distribution, offers strong evidence for the elemental composition.[13] For chlorine-containing compounds, the characteristic isotopic signature is a powerful diagnostic tool.
Experimental Protocol: Electron Ionization (EI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Injection: Introduce the sample into the mass spectrometer, often via a Gas Chromatography (GC-MS) system for separation and purity analysis or by direct insertion probe.[15]
-
Instrument Parameters (Typical Quadrupole MS):
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Ion Source Temperature: 200-250 °C.[15]
-
Mass Range: Scan from m/z 40 to a value approximately 50 Da above the expected molecular weight.
-
Data Interpretation:
-
Molecular Ion (M⁺·) Peak: For this compound (C₄H₅ClN₂O₂S), the expected molecular weight is ~180.61 g/mol .[3]
-
Isotopic Pattern: The most critical feature is the presence of two molecular ion peaks due to the natural abundance of chlorine isotopes:
-
M⁺· peak: Corresponding to the ³⁵Cl isotope.
-
[M+2]⁺· peak: Corresponding to the ³⁷Cl isotope.
-
The intensity ratio of M⁺· to [M+2]⁺· will be approximately 3:1, which is a definitive indicator of a single chlorine atom in the molecule.[13]
-
-
Fragmentation: Common fragmentation pathways include the loss of ·Cl (M-35/37) and ·SO₂Cl (M-99/101). The pyrazole ring itself may also fragment.
Single-Crystal X-ray Crystallography: The Definitive 3D Structure
Expertise & Rationale: While other spectroscopic methods infer connectivity, X-ray crystallography provides the absolute, unambiguous three-dimensional structure of a molecule in the solid state. It reveals precise bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding structure-activity relationships (SAR). This technique is contingent on the ability to grow a suitable single crystal.
Generalized Protocol: X-ray Diffraction
-
Crystal Growth: Grow single crystals of the derivative, often by slow evaporation of a saturated solution, vapor diffusion, or cooling. Common solvent systems include ethanol, ethyl acetate/hexane, or dichloromethane/pentane.
-
Crystal Selection & Mounting: Under a polarizing microscope, select a well-formed, single crystal and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in a stream of cold nitrogen (typically 100-120 K) on a diffractometer. Collect X-ray diffraction data using a suitable X-ray source (e.g., Mo Kα radiation).[16]
-
Structure Solution and Refinement: Process the diffraction data to obtain an electron density map. Solve the structure using direct methods or Patterson functions, and refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.[16]
Data Interpretation: The final refined structure provides a complete 3D model of the molecule. Key parameters to analyze include:
-
Bond Lengths and Angles: Confirm the expected geometry of the pyrazole ring and the sulfonyl group.
-
Torsional Angles: Define the conformation of the molecule.
-
Intermolecular Interactions: Identify hydrogen bonds, π-π stacking, or other interactions that govern the crystal packing.[17]
Summary of Spectroscopic Data
| Technique | Feature | Expected Value/Observation for this compound |
| ¹H NMR | N-CH₃ | ~3.8-4.0 ppm (singlet) |
| Pyrazole H5 | ~7.5-7.7 ppm (doublet, J ≈ 2-3 Hz) | |
| Pyrazole H4 | ~6.8-7.0 ppm (doublet, J ≈ 2-3 Hz) | |
| ¹³C NMR | Pyrazole C3 | ~150-155 ppm |
| Pyrazole C5 | ~130-135 ppm | |
| Pyrazole C4 | ~110-115 ppm | |
| N-CH₃ | ~35-40 ppm | |
| IR | S=O Asymmetric Stretch | 1410–1370 cm⁻¹ (Strong)[13][14] |
| S=O Symmetric Stretch | 1204–1185 cm⁻¹ (Strong)[13] | |
| Mass Spec | Molecular Ion | m/z ~180 (M⁺·) and ~182 ([M+2]⁺·) in a ~3:1 ratio[13] |
Visualized Workflows
Caption: Workflow for NMR sample preparation and analysis.
Caption: Workflow for IR and Mass Spectrometry analysis.
References
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- 17. mdpi.com [mdpi.com]
Application Note: Synthesis and Spectroscopic Analysis of Novel Sulfonamides from 1-Methyl-1H-pyrazole-3-sulfonyl Chloride
Abstract
This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis and detailed spectroscopic characterization of novel sulfonamide compounds derived from 1-Methyl-1H-pyrazole-3-sulfonyl chloride. The pyrazole and sulfonamide moieties are crucial pharmacophores in modern medicinal chemistry, and their combination offers a promising avenue for the development of new therapeutic agents.[1][2][3][4] This guide presents a robust, step-by-step protocol for the synthesis of N-substituted 1-methyl-1H-pyrazole-3-sulfonamides. The core focus is an in-depth analysis of the resulting compounds using Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Infrared (IR) spectroscopy, establishing a self-validating system for unambiguous structure elucidation and confirmation.
Introduction: The Significance of Pyrazole-Sulfonamides
The synthesis of novel molecular entities is the cornerstone of drug discovery. Heterocyclic compounds, particularly those containing pyrazole rings, are of immense interest due to their prevalence in biologically active compounds and pharmaceuticals.[1] The pyrazole scaffold is a versatile building block found in drugs such as the anti-inflammatory agent Celebrex.[2]
Similarly, the sulfonamide functional group is a well-established bioisostere for carboxylic acids and amides, offering improved metabolic stability, bioavailability, and hydrogen bonding capabilities.[2][3] The combination of these two privileged scaffolds through the use of versatile building blocks like this compound allows for the creation of diverse chemical libraries with significant potential for therapeutic applications, including antibacterial, anticancer, and anti-inflammatory activities.[5][6]
This document serves as a practical guide, explaining the causality behind experimental choices and providing detailed protocols for synthesis and, critically, for the rigorous spectroscopic analysis required to confirm the successful formation and structure of the target compounds.
Synthetic Protocol: From Sulfonyl Chloride to Sulfonamide
The synthesis of N-substituted 1-methyl-1H-pyrazole-3-sulfonamides is achieved via a nucleophilic substitution reaction. The nitrogen atom of a primary or secondary amine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This displaces the chloride leaving group, forming a stable sulfonamide bond.
General Reaction Scheme
The fundamental transformation is illustrated below. A non-nucleophilic base, such as triethylamine or pyridine, is essential to act as a scavenger for the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards product formation.[6][7]
Caption: General synthesis of N-substituted 1-methyl-1H-pyrazole-3-sulfonamides.
Detailed Experimental Protocol
This protocol is a self-validating system. Successful synthesis relies on anhydrous conditions to prevent hydrolysis of the reactive sulfonyl chloride starting material.
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the desired primary or secondary amine (1.1 equivalents) in anhydrous dichloromethane (DCM).
-
Base Addition: Cool the solution to 0 °C using an ice-water bath. To the stirred solution, slowly add a suitable base, such as triethylamine or pyridine (1.5 equivalents). Causality: The excess base ensures complete neutralization of the HCl byproduct.
-
Sulfonyl Chloride Addition: In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes using a dropping funnel. Causality: A slow, dropwise addition at low temperature is crucial to control the exothermic nature of the reaction and prevent side-product formation.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 6-18 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride spot is consumed.
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.[6]
Spectroscopic Analysis Workflow
The structural confirmation of the synthesized compounds is a critical, two-part process involving IR and NMR spectroscopy. The data from each technique should be corroborative, providing a high degree of confidence in the final structure.
Sources
- 1. researchgate.net [researchgate.net]
- 2. books.rsc.org [books.rsc.org]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. (1-methyl-1H-pyrazol-3-yl)methanesulfonyl chloride () for sale [vulcanchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Methyl-1H-pyrazole-3-sulfonyl Chloride Reaction Products
Welcome to the technical support center for the purification of reaction products derived from 1-Methyl-1H-pyrazole-3-sulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experimental work. The protocols and advice provided are grounded in established chemical principles and validated through practical application.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the most common impurities in reactions involving this compound?
-
How can I effectively remove unreacted starting materials after my reaction?
-
My pyrazole sulfonamide is "oiling out" during recrystallization. What should I do?
-
The yield of my purified pyrazole derivative is consistently low. How can I improve it?
-
Can I use these purification techniques for products other than sulfonamides, such as sulfonate esters?
-
-
Troubleshooting Guide for Purification
-
Issue: Difficulty in Removing Excess Amine
-
Issue: Presence of Hydrolyzed Sulfonyl Chloride (Sulfonic Acid)
-
Issue: Co-elution of Product and Impurities during Column Chromatography
-
Issue: Poor Crystal Formation or Amorphous Product from Recrystallization
-
-
Detailed Purification Protocols
-
Protocol 1: Standard Aqueous Work-up for Sulfonamide Synthesis
-
Protocol 2: Recrystallization of Pyrazole Sulfonamides
-
Protocol 3: Flash Column Chromatography for Pyrazole Derivatives
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving this compound?
A1: The impurity profile of your reaction will largely depend on the specific nucleophile used and the reaction conditions. However, for the common reaction with a primary or secondary amine to form a sulfonamide, the most prevalent impurities are:
-
Unreacted this compound: This starting material is often used in slight excess to ensure full conversion of the amine.
-
1-Methyl-1H-pyrazole-3-sulfonic acid: This is the hydrolysis product of the sulfonyl chloride. Its formation is accelerated by the presence of moisture in the reaction.[1]
-
Excess Amine: The nucleophilic starting material may not have fully reacted.
-
Bis-sulfonated Amine: If a primary amine is used, a common side product is the bis-sulfonated species, where two molecules of the sulfonyl chloride have reacted with the amine.
-
Regioisomers of the Pyrazole Core: Impurities can also stem from the synthesis of the this compound itself, such as regioisomers.[2][3]
Q2: How can I effectively remove unreacted starting materials after my reaction?
A2: A standard aqueous work-up is typically very effective. Here’s a breakdown of the strategy:
-
Removal of Excess Amine: Washing the organic layer with a dilute acidic solution, such as 1M hydrochloric acid (HCl), will protonate the basic amine, forming a water-soluble salt that partitions into the aqueous layer.[1]
-
Removal of Unreacted Sulfonyl Chloride and Sulfonic Acid: A subsequent wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another mild base will neutralize the acidic sulfonic acid, forming its water-soluble sodium salt. The unreacted sulfonyl chloride will also be hydrolyzed to the sulfonic acid under these basic aqueous conditions and subsequently removed.[1][4]
-
Brine Wash: A final wash with a saturated sodium chloride (brine) solution helps to remove any remaining water from the organic layer before drying.
Q3: My pyrazole sulfonamide is "oiling out" during recrystallization. What should I do?
A3: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point, or when the concentration of impurities is high.[2][5] Here are several strategies to address this common issue:
-
Increase the Solvent Volume: Add more of the "good" solvent (the one your compound is soluble in when hot) to the hot solution. This lowers the saturation temperature, allowing crystallization to occur at a temperature below the compound's melting point.[2]
-
Lower the Crystallization Temperature Slowly: Ensure the solution cools as slowly as possible. Using an insulated container or allowing the flask to cool to room temperature on the benchtop before placing it in an ice bath can promote gradual cooling and prevent rapid precipitation as an oil.[2][6]
-
Change the Solvent System: Experiment with different solvent or solvent/anti-solvent combinations. A solvent with a lower boiling point might be beneficial. For pyrazole derivatives, common and effective mixed solvent systems include ethanol/water, hexane/ethyl acetate, and hexane/acetone.[2][7]
-
Use a Seed Crystal: If a small amount of the pure, solid material is available, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.[2][6]
Q4: The yield of my purified pyrazole derivative is consistently low. How can I improve it?
A4: Low yields can be attributed to several factors throughout the reaction and purification process.[8] Consider the following to improve your recovery:
-
Ensure Anhydrous Reaction Conditions: this compound is highly susceptible to hydrolysis. Using oven-dried glassware and anhydrous solvents under an inert atmosphere (e.g., nitrogen or argon) will minimize the formation of the unreactive 1-methyl-1H-pyrazole-3-sulfonic acid.[1]
-
Optimize Stoichiometry: While a slight excess of the sulfonyl chloride is sometimes used, a large excess can lead to more side products and purification challenges. Conversely, ensuring a slight excess of the amine (around 1.1-1.2 equivalents) can help drive the reaction to completion.[1]
-
Minimize the Amount of Hot Solvent During Recrystallization: Use only the minimum amount of hot solvent required to fully dissolve your crude product. Excess solvent will retain more of your compound in the mother liquor upon cooling.[2]
-
Thorough Cooling During Recrystallization: After slow cooling to room temperature, placing the flask in an ice bath for at least 30 minutes can significantly increase the amount of crystallized product.[5]
Q5: Can I use these purification techniques for products other than sulfonamides, such as sulfonate esters?
A5: Yes, the general principles of purification remain the same, though some modifications may be necessary. This compound can react with alcohols to form sulfonate esters.[9][10]
-
Work-up: The aqueous work-up is still highly relevant. A wash with sodium bicarbonate will remove any unreacted sulfonyl chloride and the sulfonic acid byproduct. If a basic catalyst like pyridine was used, a dilute acid wash would be beneficial.
-
Recrystallization: Sulfonate esters are generally less polar than the corresponding sulfonamides (due to the lack of the N-H bond for hydrogen bonding). Therefore, you may need to use less polar solvent systems for recrystallization. Hexane/ethyl acetate or toluene/hexane mixtures are often good starting points.
-
Column Chromatography: Similar to recrystallization, a less polar mobile phase (e.g., a higher percentage of hexanes in an ethyl acetate/hexanes system) will likely be required for the column chromatography of sulfonate esters compared to sulfonamides.
Troubleshooting Guide for Purification
This section provides a structured approach to resolving common issues encountered during the purification of this compound reaction products.
Caption: Troubleshooting workflow for common purification issues.
Detailed Purification Protocols
Protocol 1: Standard Aqueous Work-up for Sulfonamide Synthesis
This protocol is designed to remove the majority of common impurities following the reaction of this compound with an amine.
Materials:
-
Reaction mixture in an organic solvent (e.g., Dichloromethane (DCM), Ethyl Acetate)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Transfer the reaction mixture to a separatory funnel. If the reaction solvent is not suitable for extraction (e.g., THF), dilute the mixture with a larger volume of ethyl acetate or DCM.
-
Acid Wash: Add an equal volume of 1M HCl to the separatory funnel. Shake vigorously for 30-60 seconds, venting frequently. Allow the layers to separate and discard the aqueous (bottom) layer. This step removes excess amine.
-
Base Wash: Add an equal volume of saturated NaHCO₃ solution. Shake vigorously, venting frequently as CO₂ may be generated. Allow the layers to separate and discard the aqueous layer. This removes unreacted sulfonyl chloride and the sulfonic acid byproduct.[1][4]
-
Brine Wash: Add an equal volume of brine. Shake and separate the layers, discarding the aqueous layer. This helps to remove residual water from the organic layer.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and add a suitable amount of anhydrous MgSO₄ or Na₂SO₄. Swirl the flask and let it stand for 10-15 minutes.
-
Filtration and Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Caption: Standard aqueous work-up workflow.
Protocol 2: Recrystallization of Pyrazole Sulfonamides
This protocol describes a general procedure for purifying solid pyrazole derivatives by recrystallization. The choice of solvent is critical and may require some optimization.
Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. Common solvent systems for pyrazole sulfonamides are listed in the table below.
| Solvent System | Polarity | Comments |
| Ethanol/Water | High | Effective for more polar sulfonamides. Dissolve in hot ethanol and add hot water dropwise until turbidity persists.[11] |
| Hexane/Ethyl Acetate | Medium | A versatile system for compounds of intermediate polarity. Dissolve in a minimum of hot ethyl acetate and add hot hexane as the anti-solvent.[2] |
| Hexane/Acetone | Medium | Similar to hexane/ethyl acetate, often provides good crystal growth.[2] |
| Isopropanol | Medium | A good single solvent option for many sulfonamides. |
| Toluene | Low | Can be effective for less polar compounds, but be aware of its higher boiling point. |
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen "good" solvent (e.g., ethanol).
-
Gently heat the mixture on a hot plate with stirring until the solvent boils and the solid dissolves completely. Add more solvent in small portions if necessary.
-
If using a mixed-solvent system, once the solid is dissolved in the "good" solvent, add the "anti-solvent" (e.g., water) dropwise while the solution is hot until it becomes slightly cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Allow the crystals to air-dry on the filter paper or in a desiccator.
Protocol 3: Flash Column Chromatography for Pyrazole Derivatives
Flash column chromatography is a highly effective method for purifying both solid and oil products, and for separating closely related impurities.
Materials:
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Crude product
-
Collection tubes
Procedure:
-
Choosing the Eluent: The ideal eluent system should provide a retention factor (Rf) of ~0.3 for your product on a TLC plate. A common starting point for pyrazole sulfonamides is a 30:70 mixture of ethyl acetate in hexanes. Adjust the polarity as needed.
-
Packing the Column: Prepare a slurry of silica gel in the chosen eluent and carefully pour it into the column. Allow the silica to settle, ensuring a flat, undisturbed surface.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM. Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to push the solvent through the silica gel.
-
Fraction Collection: Collect the eluting solvent in fractions using test tubes.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Expert Tip: For basic pyrazole derivatives that may streak or be retained on acidic silica gel, consider adding ~1% triethylamine to the eluent or using neutral alumina as the stationary phase.
References
- ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
- Al-Saeedi, A. H., et al. (2019). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 24(23), 4243.
- Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365.
- Al-Ghorbani, M., et al. (2015). Synthesis of N-benzenesulfonamide-1H-pyrazoles bearing arylsulfonyl moiety: novel celecoxib analogs as potent anti-inflammatory agents. European Journal of Medicinal Chemistry, 92, 186-195.
- Google Patents. (n.d.). PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
- Reddy, P. R., et al. (2020). SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. Zenodo.
- MDPI. (2022). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2022(3), M1438.
- ResearchGate. (2016). How to remove excess or unreacted methane sulphonyl chloride from the reaction mixture.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- PubMed. (2018). Synthesis of diverse pyrazole-4-sulfonyl chlorides starting from 2-(benzylthio)malonaldehyde.
- Zenodo. (2020). SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB.
- ResearchGate. (n.d.). Substances yield after recrystallization from different solvents.
- PubMed Central. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation.
- SciSpace. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation.
- Google Patents. (n.d.). 4 preparation methods of thio pyrazole compound of C.
- PubMed Central. (2014). Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis.
- ResearchGate. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL.
- ACS Publications. (2014). Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis.
- ResearchGate. (2025). Practical Synthesis of Pyrazol-4-thiols.
- PubMed Central. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL.
- Reddit. (2016). Hydrolysis stable sulfonyl chlorides.
- Google Patents. (n.d.). Method for removing unreacted electrophiles from a reaction mixture.
- Google Patents. (n.d.). Process for purifying 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid.
- ElectronicsAndBooks. (2009). An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding lithium hydroxy ate complex.
- Google Patents. (n.d.). The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
- ResearchGate. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL.
- Google Patents. (n.d.). Process for purification of 1-methylpyrazole-4-carboxylic acid esters.
- Google Patents. (n.d.). Method for purifying pyrazoles.
- PubMed Central. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration.
- Frontier Specialty Chemicals. (n.d.). 1-Methyl-1H-Pyrazole-3-sulfonamide.
- PubChem. (n.d.). This compound.
- ResearchGate. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N -Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration.
- Google Patents. (n.d.). Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
- Chemistry LibreTexts. (2014). 10.3: Converting an Alcohol to a Sulfonate Ester.
- Google Patents. (n.d.). Process for preparing aromatic sulfonic esters of branched chain aliphatic alcohols.
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- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Failed Sulfonylation Experiments with Pyrazoles
Welcome to the technical support center for sulfonylation reactions involving pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this crucial transformation. Instead of a generic checklist, we will explore the underlying chemical principles to diagnose and resolve common experimental failures. Our approach is grounded in mechanistic understanding to empower you to make informed decisions for successful synthesis.
Section 1: The First 48 Hours: Initial Diagnosis of a Failed Reaction
The initial hours after setting up a reaction are critical. Your observations of the reaction mixture and preliminary analysis can offer significant clues about the root cause of failure.
FAQ 1: My TLC/LC-MS shows only starting material, even after several hours. What are the most likely initial problems?
If you observe no conversion of your pyrazole starting material, the issue likely lies with one of three key areas: insufficient nucleophilicity of the pyrazole, an inactive electrophile (sulfonyl chloride), or improper reaction conditions that prevent the reaction from initiating.
-
Pyrazole Reactivity: Pyrazole itself is an aromatic heterocycle with two nitrogen atoms. One nitrogen is basic and acts as the nucleophile in this reaction.[1][2][3] The nucleophilicity of this nitrogen can be significantly influenced by substituents on the pyrazole ring. Electron-withdrawing groups will decrease the nucleophilicity, making the reaction more difficult.
-
Sulfonyl Chloride Stability: Sulfonyl chlorides are potent electrophiles, but they can be susceptible to degradation, especially by hydrolysis from trace amounts of water in your reagents or solvents.[4][5] This hydrolysis produces the corresponding sulfonic acid, which is unreactive under these conditions.
-
Role of the Base: A base is typically required to deprotonate the pyrazole, increasing its nucleophilicity. If the chosen base is not strong enough to deprotonate the pyrazole, the reaction will not proceed.
Initial Diagnostic Workflow:
Caption: Initial troubleshooting workflow for a stalled pyrazole sulfonylation.
FAQ 2: My reaction is messy, with multiple new spots on TLC/LC-MS, and none of them is my desired product. What's happening?
The appearance of multiple, unidentified products often points to side reactions or degradation of starting materials or the desired product.
-
Side Reactions of the Pyrazole: While N-sulfonylation is generally favored, C-sulfonylation at the C4 position can occur, especially with activated pyrazoles or under certain conditions.[6]
-
Sulfonyl Chloride Decomposition: As mentioned, sulfonyl chlorides can decompose.[4][5] In the presence of a base, this decomposition can sometimes lead to the formation of sulfene intermediates, which are highly reactive and can lead to a variety of byproducts.
-
Reaction with Solvent: Some solvents can react with the sulfonyl chloride or other reactive intermediates. For example, in the presence of a strong base, alcoholic solvents will be deprotonated and can react with the sulfonyl chloride.
Section 2: A Deeper Dive: Systematic Troubleshooting
Once you have an initial diagnosis, a more systematic approach is needed to pinpoint and solve the problem.
Q1: How do I choose the right base for my pyrazole sulfonylation?
The choice of base is critical and depends on the pKa of your specific pyrazole. The base must be strong enough to deprotonate the pyrazole N-H, but not so strong that it promotes unwanted side reactions.
| Base | Approximate pKa of Conjugate Acid | Typical Solvents | Notes |
| Triethylamine (TEA) | 10.7 | DCM, THF, Acetonitrile | A common, relatively weak organic base. May not be sufficient for less acidic pyrazoles.[7] |
| Diisopropylethylamine (DIPEA) | 11 | DCM, THF, Acetonitrile | A non-nucleophilic base, often preferred over TEA to avoid potential N-alkylation side reactions.[7] |
| Sodium Bicarbonate (NaHCO3) | 10.3 | DCM, Acetonitrile | A mild inorganic base, can be effective in some cases.[8] |
| Potassium Carbonate (K2CO3) | 10.3 | DMF, Acetonitrile | A common and inexpensive inorganic base. Its limited solubility can sometimes be a factor.[7] |
| Sodium Hydride (NaH) | 35 | THF, DMF | A very strong, non-nucleophilic base. Use with caution as it is highly reactive and pyrophoric. |
| Potassium tert-Butoxide (KOtBu) | 19 | THF | A strong, non-nucleophilic base that is often effective when weaker bases fail.[7] |
Expert Insight: Start with a moderately strong base like DIPEA or K2CO3. If the reaction does not proceed, moving to a stronger base like NaH or KOtBu is a logical next step.[7] Always ensure your solvent is anhydrous when using strong, water-sensitive bases.
Q2: My sulfonyl chloride might be old. How can I test its activity and what are the best practices for handling and storage?
The stability of sulfonyl chlorides can vary significantly.[4][5] A simple way to check the activity of your sulfonyl chloride is to perform a quick test reaction with a simple, highly nucleophilic amine like piperidine or morpholine. If this reaction works, your sulfonyl chloride is likely active.
Best Practices for Sulfonyl Chlorides:
-
Storage: Store in a desiccator, under an inert atmosphere (nitrogen or argon), and in a cool, dark place.
-
Handling: Handle quickly in a dry environment. Minimize exposure to atmospheric moisture.
-
Purification: If you suspect decomposition, you may be able to purify the sulfonyl chloride by distillation under reduced pressure or by recrystallization. However, for common sulfonyl chlorides, it is often more practical to purchase a fresh bottle.
Q3: I suspect C-sulfonylation is occurring. How can I confirm this and how can I favor N-sulfonylation?
Distinguishing between N- and C-sulfonylated isomers can usually be achieved by NMR spectroscopy. The proton and carbon chemical shifts of the pyrazole ring will be significantly different for the two isomers.
To favor N-sulfonylation:
-
Use a non-coordinating solvent: Solvents like DCM, chloroform, or toluene are less likely to promote C-sulfonylation compared to more coordinating solvents like DMF or DMSO.
-
Employ a strong, non-nucleophilic base: Using a base like NaH or KOtBu to pre-form the pyrazolate anion in situ can favor N-sulfonylation.[7]
-
Control the temperature: Running the reaction at lower temperatures (e.g., 0 °C or -78 °C) can sometimes improve the selectivity for N-sulfonylation.
Reaction Pathway Visualization:
Caption: Competing pathways in pyrazole sulfonylation.
Section 3: Experimental Protocols
Here are some starting point protocols that can be adapted for your specific system.
Protocol 1: General Procedure for Pyrazole Sulfonylation using an Organic Base
-
To a solution of the pyrazole (1.0 equiv) in an anhydrous solvent (e.g., DCM, THF, or acetonitrile, 0.1-0.5 M), add the base (e.g., DIPEA or TEA, 1.5-2.0 equiv).[7]
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of the sulfonyl chloride (1.1-1.2 equiv) in the same anhydrous solvent dropwise over 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Procedure for Pyrazole Sulfonylation using a Strong Base
-
To a suspension of sodium hydride (1.2 equiv, 60% dispersion in mineral oil) in anhydrous THF, cooled to 0 °C, add a solution of the pyrazole (1.0 equiv) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back down to 0 °C.
-
Add a solution of the sulfonyl chloride (1.1 equiv) in anhydrous THF dropwise.
-
Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 1-12 hours, monitoring by TLC or LC-MS.
-
Carefully quench the reaction by the slow, dropwise addition of water at 0 °C.
-
Proceed with workup and purification as described in Protocol 1.
References
- Shevchuk, O. I., et al. (2020). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]
- Shevchuk, O. I., et al. (n.d.). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
- Mahesh, P., et al. (2023).
- Tian, L., et al. (2020). Transition Metal-free C-H Sulfonylation and Pyrazole Annulation Cascade for the Synthesis of 4-Sulfonyl Pyrazoles.
- Zhang, Q., et al. (2020). Synthesis of N-Sulfonyl Pyrazoles Through Cyclization Reactions of Sulfonyl Hydrazines with Enaminones Promoted by p-TSA. European Journal of Organic Chemistry. [Link]
- Tian, L., et al. (2020). The proposed reaction mechanism.
- Anonymous. (n.d.). Design and synthesis of pyridine-pyrazole-sulfonate derivatives as potential anti-HBV agents.
- Moody, T. S., & Williamson, J. S. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development. [Link]
- Feng, Y., et al. (2022). Synthetic pathway and optimization of the reaction conditions.
- Brand, S., et al. (2014). Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. Journal of Medicinal Chemistry. [Link]
- Brand, S., et al. (2014). Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. Journal of Medicinal Chemistry. [Link]
- Reddit user. (2016). Hydrolysis stable sulfonyl chlorides. Reddit. [Link]
- Kumar, R., & Namboothiri, I. N. N. (2011). Regioselective synthesis of sulfonylpyrazoles via base mediated reaction of diazosulfones with nitroalkenes and a facile entry into Withasomnine. Organic Letters. [Link]
- Bar-Ziv, R., et al. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4.
- nandini30122005. (n.d.). Complete Electrophilic Substitution Reactions Pyrazole. Scribd. [Link]
- Kurti, L. (2020). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Molecules. [Link]
- Anonymous. (n.d.). Pyrazole. [Link]
- Kumar, A., et al. (2023).
- Brand, S., et al. (2014). Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis.
- Mahesh, P., et al. (2023).
- Anonymous. (2016). The development of sulfonamide drug via N-alkylation of pyrazole, pyridine linked nucleus and their antimicrobial activity.
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- 7. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Managing Exothermic Reactions Involving Sulfonyl Chlorides
Welcome to the Technical Support Center for managing reactions with sulfonyl chlorides. This guide is designed for researchers, scientists, and drug development professionals who handle these powerful but hazardous reagents. Our goal is to provide you with the technical insights and practical, field-proven protocols necessary to ensure the safety, efficiency, and scalability of your experiments. The narrative below moves from fundamental principles to actionable troubleshooting and scale-up strategies, grounding every recommendation in established scientific causality.
Section 1: Frequently Asked Questions - The "Why" Behind the Hazard
This section addresses the fundamental principles governing the reactivity of sulfonyl chlorides. Understanding these core concepts is the first step toward effective risk mitigation.
Q1: What makes reactions involving sulfonyl chlorides so exothermic?
A1: The significant exothermicity stems from the high reactivity of the sulfonyl chloride group (R-SO₂Cl). The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it a prime target for nucleophiles like amines, alcohols, and water.[1] The subsequent formation of stable sulfonamides, sulfonate esters, or sulfonic acids involves the creation of strong new bonds, releasing substantial energy as heat.[2][3] The hydrolysis reaction, in particular, has a significant intrinsic exothermic character.[2]
Q2: What are the primary hazards associated with a sulfonyl chloride exotherm?
A2: The two primary, interconnected hazards are thermal runaway and uncontrolled gas evolution.
-
Thermal Runaway: This is a dangerous situation where the reaction's heat generation surpasses the cooling system's capacity for heat removal.[4] The rising temperature accelerates the reaction rate, which in turn generates heat even faster, creating a positive feedback loop that can lead to boiling, violent splashing, and even reactor over-pressurization and rupture.[4]
-
Gas Evolution: The reaction of sulfonyl chlorides with water (hydrolysis) or moisture produces corrosive hydrogen chloride (HCl) gas.[5][6] Decomposition at high temperatures can also release sulfur dioxide (SO₂).[3][7] If the reaction is quenched with a carbonate or bicarbonate base, large volumes of carbon dioxide (CO₂) will also be produced.[5] This rapid gas release can easily overwhelm a closed or inadequately vented system.
Q3: Which common reactions require the most careful thermal management?
A3: While nearly all reactions with sulfonyl chlorides are exothermic, the following demand the highest level of control:
-
Reaction with Amines (Sulfonamide Formation): This is one of the most common and highly exothermic applications.[8][9][10] The reaction is typically fast and generates a significant amount of heat.
-
Hydrolysis and Quenching: The reaction with water is notoriously vigorous and exothermic.[2][11][12] This is a critical safety concern during aqueous workups or when intentionally quenching unreacted sulfonyl chloride. The process must be deliberate and controlled to avoid a violent reaction.[5]
-
Reaction with Alcohols (Sulfonate Ester Formation): This reaction is also exothermic and requires careful temperature control to prevent side reactions and ensure safety.[1]
Section 2: Proactive Control & Troubleshooting
Effective management of exothermic reactions begins with proactive planning and robust experimental design. This section provides troubleshooting guides for common issues in a direct question-and-answer format.
Issue 1: My reaction temperature is spiking dangerously during the addition of the sulfonyl chloride to my amine.
-
Potential Cause & Causality: The rate of reagent addition is exceeding the rate of heat removal by your cooling system. Every drop of sulfonyl chloride reacts almost instantly, releasing a packet of energy. If these packets are delivered too quickly, the accumulated heat cannot be dissipated, causing the bulk temperature to rise rapidly.[4] Inadequate stirring can also create localized "hot spots" where the temperature is much higher than the probe reading.
-
Immediate Corrective Action:
-
Stop the addition immediately.
-
Ensure the cooling bath is at the target temperature and has sufficient capacity (e.g., not completely melted ice).
-
Verify that stirring is vigorous and efficient to ensure uniform heat distribution.
-
-
Long-Term Solution & Protocol:
-
Reduce Concentration: Perform the reaction at a lower concentration to provide more thermal mass (solvent) to absorb the heat of reaction.
-
Optimize Addition Rate: Use an addition funnel or a syringe pump for slow, controlled addition of the sulfonyl chloride. The internal temperature, not the bath temperature, should be your guide. Maintain the internal temperature within a narrow, predetermined range (e.g., 0-5 °C).
-
Reverse Addition: Consider adding the amine solution slowly to the sulfonyl chloride solution, especially if the amine is the limiting reagent. This keeps the sulfonyl chloride concentration low throughout the reaction.
-
Issue 2: During the aqueous quench of my reaction, I'm observing excessive foaming, gas evolution, and a rapid temperature increase.
-
Potential Cause & Causality: This indicates a quench rate that is far too rapid for the amount of unreacted sulfonyl chloride.[5] The sulfonyl chloride is hydrolyzing violently, generating HCl and heat. If a bicarbonate or carbonate base is used in the quench, the generated HCl immediately reacts to produce a large volume of CO₂ gas, causing foaming and potential overflow.[5]
-
Immediate Corrective Action:
-
Stop the quench immediately.
-
Ensure the quenching vessel has adequate headspace (is not more than 25-30% full).
-
Ensure the vessel is deeply immersed in a high-capacity ice bath and that stirring is highly efficient to break up foam and dissipate heat.
-
-
Long-Term Solution & Protocol (Mandatory Safety Protocol):
-
Cool Both Mixtures: Before quenching, cool both the reaction mixture and the quenching solution (e.g., saturated sodium bicarbonate) to 0 °C.
-
Reverse & Slow Addition: Always add the reaction mixture slowly (dropwise) to the vigorously stirred, cooled quenching solution. Never add the quench solution to the reaction mixture. This ensures the unreacted sulfonyl chloride is always the limiting reagent during the quench.
-
Monitor Gas Evolution: Control the addition rate to manage the effervescence. If foaming becomes excessive, stop the addition until it subsides.[5]
-
Allow Sufficient Time: After the addition is complete, continue stirring the mixture in the ice bath for at least 30 minutes to ensure the quench is complete.[5]
-
Issue 3: My reaction has turned dark brown/black and the yield is very low.
-
Potential Cause & Causality: This is a classic sign of product or reagent decomposition due to excessive temperatures.[7] Sulfonyl chlorides can be thermally unstable, and high local temperatures can initiate side reactions or decomposition pathways, often leading to the formation of colored impurities and gaseous byproducts like SO₂.[7]
-
Immediate Corrective Action: For the current run, the product is likely compromised. The focus should be on ensuring a safe quench of any remaining reactive materials.
-
Long-Term Solution & Protocol:
-
Strict Temperature Control: Re-evaluate your cooling protocol. For many reactions, maintaining a temperature below 30 °C is recommended to prevent decomposition.[7]
-
Inert Atmosphere: Work under an inert atmosphere (Nitrogen or Argon) to prevent decomposition catalyzed by air or moisture.[5]
-
Consider a Radical Inhibitor: If radical-mediated decomposition is suspected, the addition of an inhibitor like benzoquinone may improve results.[7]
-
Degas Solvents: Removing dissolved gases from the solvent by bubbling with nitrogen or argon can help prevent unwanted side reactions.[7]
-
Section 3: Visualization & Workflows
Visual aids are crucial for understanding complex decision-making processes in chemical synthesis. The following diagrams outline key workflows for managing sulfonyl chloride reactions.
Caption: Decision workflow for real-time management of reaction exotherms.
Section 4: Scale-Up: From the Bench to the Pilot Plant
Scaling up exothermic reactions is a non-linear challenge that introduces significant safety risks if not managed properly.
Q4: Why is scaling up a sulfonyl chloride reaction more dangerous than just running a larger version of the lab experiment?
A4: The primary reason lies in the change in the surface-area-to-volume ratio. As you increase the volume of a reactor (scaling it cubically, r³), its surface area for heat exchange only increases squarely (r²). This means large reactors are far less efficient at dissipating heat than small flasks. A reaction that was easily controlled with an ice bath at 100 mL scale can become an uncontrollable runaway at 10 L scale because the heat generated far outstrips the reactor jacket's ability to remove it.[4][13]
Q5: What are the essential best practices for safely scaling up these reactions?
A5: A multi-faceted approach focusing on process understanding and engineering controls is mandatory.
-
Calorimetric Data is Essential: Before any scale-up, perform reaction calorimetry to determine the heat of reaction (ΔHrxn), maximum temperature of the synthetic reaction (MTSR), and other critical safety parameters.[3][14] This data is non-negotiable for safe scale-up.
-
Engineer the Controls: Rely on engineered controls, not just administrative ones. This includes using jacketed reactors with automated temperature control and potentially an emergency cooling system.[15][16][17]
-
Re-optimize Addition Rates: The "safe" addition rate determined in the lab will be too fast for the pilot plant. The addition rate must be recalculated based on the reactor's heat transfer capabilities.[18][19]
-
Continuous Flow Chemistry as a Safer Alternative: For highly exothermic or hazardous reactions, transitioning from batch to continuous flow processing is a powerful safety strategy.[20] Flow reactors utilize narrow-diameter tubing, which provides an extremely high surface-area-to-volume ratio for near-instantaneous heat exchange. This allows reactions to be run safely at higher temperatures and concentrations than would be possible in a batch reactor, dramatically reducing the risk of thermal runaway.[3][4]
Quantitative Risk Assessment Data
The following table summarizes key thermal data for a representative exothermic reaction sequence involving sulfuryl chloride (SO₂Cl₂), highlighting the significant energy release that must be managed.
| Reaction Step | Reactants | Heat of Reaction (ΔHrxn) | Adiabatic Temp. Rise (°C) | Citation |
| Step 1: Sulfenyl Chloride Formation | Menthyl Thioglycolate + SO₂Cl₂ | -242 kJ/mol | 102–133 °C | [3] |
| Step 2: Addition & Chlorination | Sulfenyl Chloride + Vinyl Acetate | -438 kJ/mol | 138–207 °C | [3] |
This data illustrates the immense and potentially hazardous energy release. An adiabatic temperature rise of over 200°C underscores the absolute necessity of superior temperature control during synthesis and scale-up.
Caption: A systematic workflow for mitigating risks during reaction scale-up.
References
- Mondal, S., Bhattacharya, B., & Samanta, A. N. (n.d.). Temperature control of sulfonation reaction in a semi-batch reactor. Taylor & Francis Online.
- Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides. (n.d.). Google Patents.
- Chatgilialoglu, C., Griller, D., Kanabus-Kaminska, J. M., & Lossing, F. P. (n.d.). Sulfur?chlorine bond dissociation enthalpies in methane- and benzene-sulfonyl chlorides. ResearchGate.
- (n.d.). Heat capacity of activation for the hydrolysis of methanesulfonyl chloride and benzenesulfonyl chloride in light and heavy water. ResearchGate.
- Sulfonation process. (n.d.). Google Patents.
- Sulphonation. (n.d.). Phoenix Equipment.
- Mondal, S., Bhattacharya, B., & Samanta, A. N. (2023). Temperature control of sulfonation reaction in a semi-batch reactor. Taylor & Francis Online.
- Hazardous Substance Fact Sheet. (n.d.).
- Understanding the Safety and Handling of Sulfuryl Chloride in Industrial Settings. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Anderson, M., et al. (2012). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications.
- Gemoets, H. P. L., et al. (2016). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering (RSC Publishing).
- BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. (n.d.). NJ.gov.
- 23.9: Amines as Nucleophiles. (2021). Chemistry LibreTexts.
- Does this reaction need to occur in under dry conditions? Will water react with the sulphonylchloride? (2019). Reddit.
- Garcı́a-Rı́os, R., et al. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Wiley Online Library.
- Abolghasemi, M., et al. (2020). A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. ACS Publications.
- Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. (n.d.). Journal of the Chemical Society B: Physical Organic (RSC Publishing).
- How to remove excess or unreacted methane sulphonyl chloride from the reaction mixture. (2016). ResearchGate.
- Alonso, D. A., et al. (n.d.). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing.
- Best Practices for the Development, Scale-up, and Post-approval Change Control of IR and MR Dosage Forms in the Current Quality-by-Design Paradigm. (n.d.). PubMed Central.
- 5 top tips for scaling up formulation and mixing: from laboratory to large-scale batches. (2023).
- Sulfonyl halide. (n.d.). Wikipedia.
- Safety Data Sheet. (2010). Biosolve Shop.
- (n.d.). www.rsc.org/advances.
- CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. (2021). YouTube.
- 7 Tips for Successful Single Use Scale Up. (2024). BioPharma Dynamics.
- Essential Strategies for Scaling Up Biologics. (n.d.). BioFocus.
- Determining Enthalpy Change: Calorimetry. (n.d.). TSFX.
- Handling Reaction Exotherms – A Continuous Approach. (n.d.). Chemical Industry Journal.
- Abolghasemi, M., et al. (2020). A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. ResearchGate.
- Best practices & strategies for biotherapeutics production using a stable scale-up process. (2023). European Pharmaceutical Review.
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- 20. researchgate.net [researchgate.net]
catalyst selection and optimization for pyrazole sulfonylation
Welcome to the technical support center for catalyst selection and optimization in pyrazole sulfonylation. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing pyrazole sulfonamides and related sulfonyl pyrazoles. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
Section 1: Catalyst & Reagent Selection - The Foundational Choice
The success of a pyrazole sulfonylation reaction is fundamentally tied to the chosen synthetic strategy and the reagents employed. This section addresses the most common questions regarding the selection of catalysts and core reagents.
Q1: What are the primary strategies for pyrazole sulfonylation, and how do I choose between them?
A1: There are two main pathways for synthesizing sulfonyl pyrazoles, each with its own set of advantages and ideal use cases.
-
Two-Step Sulfonamide Synthesis: This is the most traditional and robust method, involving (i) the formation of a pyrazole sulfonyl chloride intermediate, and (ii) subsequent coupling with an amine. This method is ideal when you need to synthesize a library of sulfonamides from a common pyrazole core. The key reagent here is not a catalyst in the classical sense, but a strong sulfonating agent.
-
Mechanism: The pyrazole ring, being electron-rich, undergoes electrophilic substitution with a potent sulfonating agent like chlorosulfonic acid, often in the presence of a chlorinating agent like thionyl chloride to ensure the formation of the sulfonyl chloride[1][2].
-
Best For: Creating diverse sulfonamide libraries where the amine component is varied.
-
-
Direct C-H Sulfonylation: This is a more modern, atom-economical approach that forges the C-S bond directly onto the pyrazole ring from a sulfonyl source, often under catalytic conditions.
-
Mechanism: These reactions frequently proceed via a radical pathway. A catalyst system, such as molecular iodine (I₂) with an oxidant like tert-butyl hydroperoxide (TBHP), generates a sulfonyl radical from a precursor like a sulfonyl hydrazide or a sodium sulfinate[3][4][5]. This radical then attacks the electron-rich C4 position of the pyrazole ring.
-
Best For: Greener chemistry applications, synthesis of C-sulfonyl pyrazoles (not sulfonamides), and when avoiding harsh reagents like chlorosulfonic acid is desirable.
-
Caption: Decision workflow for choosing a sulfonylation strategy.
Q2: For the two-step method, what are the best reagents for creating the pyrazole sulfonyl chloride?
A2: A combination of chlorosulfonic acid (ClSO₃H) and thionyl chloride (SOCl₂) in a chlorinated solvent like chloroform (CHCl₃) or dichloromethane (DCM) is highly effective. The pyrazole is typically added slowly to a solution of chlorosulfonic acid at 0 °C before warming. The thionyl chloride is then added to ensure complete conversion of the initially formed sulfonic acid to the desired sulfonyl chloride intermediate[1][2]. This combination provides a high yield of the reactive intermediate necessary for the subsequent coupling step.
Q3: I want to try a metal-free direct C-H sulfonylation. What is the most reliable catalyst system?
A3: The most widely reported and reliable metal-free system is molecular iodine (I₂) in combination with an oxidant like tert-butyl hydroperoxide (TBHP) .[4][6]. This system efficiently generates sulfonyl radicals from precursors at room temperature, offering a mild and environmentally benign alternative to metal catalysts or harsh acidic conditions[4]. Sodium bicarbonate (NaHCO₃) is often added as a mild base to neutralize acidic byproducts[3].
Section 2: Reaction Parameter Optimization - A Guide to Fine-Tuning
Once a catalyst and general strategy are chosen, optimization of reaction parameters is crucial for maximizing yield and purity.
Q1: How do I choose the right base for sulfonamide coupling, and why does it matter?
A1: The choice of base is critical to prevent side reactions and ensure efficient coupling. For the reaction between a pyrazole sulfonyl chloride and an amine, a non-nucleophilic, sterically hindered base is ideal.
-
Recommended: Diisopropylethylamine (DIPEA) is superior in this context. Its bulky isopropyl groups prevent it from competing with the desired amine as a nucleophile and attacking the sulfonyl chloride. Its primary role is to scavenge the HCl generated during the reaction.
-
Use with Caution: Triethylamine (TEA) is more nucleophilic than DIPEA and can lead to the formation of undesired byproducts, resulting in lower yields of the target sulfonamide. Studies have shown that reactions using DIPEA consistently outperform those using TEA[1][2].
Q2: What is the impact of solvent choice on the reaction?
A2: The solvent plays a multifaceted role, influencing reactant solubility, reaction rate, and in some cases, participating in the mechanism.
| Reaction Type | Recommended Solvents | Rationale |
| Sulfonyl Chloride Formation | Chloroform (CHCl₃), Dichloromethane (DCM) | Inert to the harsh, acidic conditions. Good solubility for pyrazole starting materials. Chloroform has been shown to give slightly better yields and faster reaction times than DCM[1]. |
| Sulfonamide Coupling | Dichloromethane (DCM), Tetrahydrofuran (THF) | Aprotic solvents that solubilize both the sulfonyl chloride and the amine without interfering. DCM often gives better yields, while reactions in THF may require longer times for completion[1][2]. |
| Direct C-H Sulfonylation | Dimethyl Sulfoxide (DMSO) | In radical-mediated sulfenylations and sulfonylations, DMSO can act as both the reaction medium and a modulator that facilitates the generation of the required thiyl or sulfonyl radicals[7][8]. |
Q3: My reaction is sluggish. Should I increase the temperature?
A3: Temperature optimization is a delicate balance. While increased temperature often accelerates reactions, it can also promote decomposition and side-product formation.
-
For Sulfonyl Chloride Formation: The initial addition of pyrazole to chlorosulfonic acid should be done at 0 °C to control the exothermic reaction. The reaction is then typically heated to ~60 °C for several hours to drive it to completion[2].
-
For Direct C-H Sulfonylation: Many iodine-catalyzed reactions proceed efficiently at room temperature [4]. Increasing the temperature is not always necessary and may not improve the outcome.
-
Temperature-Controlled Divergence: Be aware that in some systems, temperature can be a switch that completely changes the reaction outcome. For example, a reaction between a chalcone and a tosylhydrazone might yield a 1-tosyl-1H-pyrazole at one temperature and a detosylated 1H-pyrazole at a higher temperature[9]. Always perform a temperature screen (e.g., room temperature, 50 °C, 80 °C) on a small scale before committing to a large-scale reaction.
Section 3: Troubleshooting Guide
Even with optimized conditions, unexpected issues can arise. This section provides a logical framework for diagnosing and solving common problems.
Caption: A troubleshooting decision tree for low-yield reactions.
Q: My TLC/LC-MS shows multiple spots, and the yield of the desired product is low. What's happening?
A: A complex product mixture suggests side reactions are occurring. Consider the following possibilities:
-
Poor Regioselectivity: While sulfonylation typically occurs at the C4 position of the pyrazole ring due to electronic factors, substitution at other positions is possible, especially with highly activated rings[10]. Confirm the structure of your main product and byproducts by NMR. To improve C4 selectivity in direct C-H functionalization, the iodine/TBHP system is generally very reliable[3].
-
Reaction with Other Functional Groups: If your pyrazole substrate contains other sensitive functional groups (e.g., unprotected amines, alcohols), they may react with the sulfonating agent. Protection/deprotection steps may be necessary.
-
Decomposition: Harsh reagents like chlorosulfonic acid can cause decomposition if the reaction is not properly cooled during addition or if the substrate is unstable under strongly acidic conditions. Ensure strict temperature control.
-
Over-sulfonylation: Highly activated pyrazole rings can sometimes undergo di-sulfonylation. To mitigate this, use the minimum required equivalents of the sulfonating agent and carefully monitor the reaction progress.
Q: The reaction to form the pyrazole sulfonyl chloride stalls and does not go to completion. How can I fix this?
A: Incomplete conversion to the sulfonyl chloride is a common issue.
-
Insufficient Reagents: Ensure you are using a sufficient excess of chlorosulfonic acid (typically 5-6 equivalents) and thionyl chloride (1.3-1.5 equivalents)[1][2]. These reagents can be consumed by trace amounts of water, so using a slight excess is crucial.
-
Reaction Time/Temperature: The reaction may require longer heating at 60 °C. Monitor by TLC by taking a small aliquot, quenching it carefully with water, and extracting it into an organic solvent to spot. If the starting material is still present after the standard time, extend the reaction by another 1-2 hours.
Section 4: Experimental Protocols
This section provides a trusted, step-by-step protocol for the synthesis of a pyrazole-4-sulfonamide, a common target in drug discovery.
Protocol: Synthesis of 1,3,5-trimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide [1][2]
Step 1: Synthesis of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride
-
To a three-neck round-bottom flask equipped with a dropping funnel, thermometer, and nitrogen inlet, add chloroform (175 mL).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add chlorosulfonic acid (166.7 g, 1.43 mol, 5.5 equiv) to the chloroform via the dropping funnel, maintaining the internal temperature below 10 °C.
-
In a separate beaker, dissolve 1,3,5-trimethyl-1H-pyrazole (a precursor, 32.3 g, 0.26 mol, 1.0 equiv) in chloroform (75 mL).
-
Add the pyrazole solution to the stirred chlorosulfonic acid solution at 0 °C over 30-45 minutes.
-
After the addition is complete, slowly raise the temperature of the reaction mixture to 60 °C and stir for 10 hours.
-
After 10 hours, add thionyl chloride (40.8 g, 0.34 mol, 1.3 equiv) to the reaction mixture at 60 °C over 20 minutes.
-
Stir the reaction for an additional 2 hours at 60 °C. Monitor reaction completion by TLC.
-
Cool the reaction mass to 0-10 °C and carefully quench it by pouring it into a mixture of dichloromethane and crushed ice.
-
Separate the organic layer. Wash with cold water, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride, which can be used in the next step without further purification.
Step 2: Sulfonamide Coupling
-
In a round-bottom flask, dissolve 2-phenylethylamine (65.5 mg, 0.54 mmol, 1.0 equiv) in dichloromethane (5 mL).
-
Add diisopropylethylamine (DIPEA) (99.6 mg, 0.77 mmol, 1.4 equiv) to the solution at room temperature (25–30 °C).
-
In a separate vial, dissolve the crude 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride (120 mg, 0.54 mmol, 1.0 equiv) in dichloromethane (5 mL).
-
Add the sulfonyl chloride solution to the amine solution dropwise at room temperature.
-
Stir the reaction mixture for 16 hours at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, add cold water (10 mL) to the reaction mass and stir for 10 minutes.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under vacuum.
-
Purify the crude product by column chromatography on silica gel to afford the pure pyrazole-4-sulfonamide product.
Section 5: References
-
Patil, S. A., et al. (2017). Succinimide-N-sulfonic Acid Catalyzed One Pot, Efficient Synthesis of Substituted Pyrazoles. Rasayan Journal of Chemistry. (Source not directly linkable, but provides context on pyrazole synthesis catalysts).
-
Ghorbani-Vaghei, R., & Malaeki, A. (2021). Sustainable multicomponent synthesis of C-4 sulfenylated pyrazoles via sodium thiosulfate-promoted tandem cyclocondensation and C–H sulfenylation. RSC Advances. Available at: [Link]
-
Ramesh, M., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]
-
Tian, L., et al. (2020). Transition Metal-free C−H Sulfonylation and Pyrazole Annulation Cascade for the Synthesis of 4-Sulfonyl Pyrazoles. ChemCatChem. Available at: [Link]
-
Zhang, Q., et al. (2020). Synthesis of N-Sulfonyl Pyrazoles Through Cyclization Reactions of Sulfonyl Hydrazines with Enaminones Promoted by p-TSA. European Journal of Organic Chemistry. Available at: [Link]
-
El-Sayed, N. F., et al. (2024). Sulfonamide-Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents. Chemistry & Biodiversity. Available at: [Link]
-
Li, X., et al. (2017). Metal-free molecular iodine-catalyzed direct sulfonylation of pyrazolones with sodium sulfinates leading to sulfonated pyrazoles at room temperature. Organic Chemistry Frontiers. Available at: [Link]
-
Optimization of the synthesis conditions of catalyst. (2024). ResearchGate. Available at: [Link]
-
Ramesh, M., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]
-
Kumar, A., et al. (2021). Sulfonylpyrazole- and pyrazole-directed ortho-selective C–H functionalization/alkenylation and desulfenylative olefination of aryl(sulfonyl)pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]
-
Dubey, A. (2021). Regioselective Synthesis and Electrochemical Sulfonylation of Pyrazoles. IISER Kolkata ePrints Repository. Available at: [Link]
-
Optimization of amount of catalyst-loading in the model reaction. (2015). ResearchGate. Available at: [Link]
-
Tian, L., et al. (2020). Transition Metal‐free C−H Sulfonylation and Pyrazole Annulation Cascade for the Synthesis of 4‐Sulfonyl Pyrazoles. ChemCatChem. Available at: [Link]
-
Ghorbani-Vaghei, R., & Malaeki, A. (2021). Sustainable multicomponent synthesis of C-4 sulfenylated pyrazoles via sodium thiosulfate-promoted tandem cyclocondensation and C–H sulfenylation. ResearchGate. Available at: [Link]
-
Sulfonated Graphene Oxide Catalyzed Transformation of Pyrazole-Oxazolidine Derivatives and their Antimicrobial Activities. (2020). ResearchGate. Available at: [Link]
-
Nchinda, A. T., & Ouahrouch, A. (2023). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Molecules. Available at: [Link]
-
Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors. (2014). PMC. Available at: [Link]
-
Synthetic pathway and optimization of the reaction conditions. (2022). ResearchGate. Available at: [Link]
-
Optimization of catalyst loading using the model reaction. (2019). ResearchGate. Available at: [Link]
-
Wang, X., et al. (2018). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. The Journal of Organic Chemistry. Available at: [Link]
-
Wang, L., et al. (2015). Dual Roles of Sulfonyl Hydrazides: A Three-Component Reaction To Construct Fully Substituted Pyrazoles Using TBAI/TBHP. Organic Letters. Available at: [Link]
-
Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. (2018). MDPI. Available at: [Link]
-
One-Pot Synthesis of Pyrazoles from Sulfonyl Hydrazides and Alkynyl Ketones Using Environmentally Benign Sulfonium Iodate (I) Reagent. (2020). ResearchGate. Available at: [Link]
-
Several synthetic methods for sulfonated pyrazoles. (2022). ResearchGate. Available at: [Link]
-
Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. (2023). International Research Journal of Modernization in Engineering Technology and Science. Available at: [Link]
-
Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. (2021). Journal of Chemistry. Available at: [Link]
-
Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. (2024). Journal of the American Chemical Society. Available at: [Link]
-
Strategies for the synthesis of 1-sulfonyl-1H-pyrazoles. (2020). ResearchGate. Available at: [Link]
-
Synthetic relevance and mechanistic insights of sulfonylation reactions using sulfonylhydrazides. (2022). Taylor & Francis Online. Available at: [Link]
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- 6. Transition Metal‐free C−H Sulfonylation and Pyrazole Annulation Cascade for the Synthesis of 4‐Sulfonyl Pyrazoles [ouci.dntb.gov.ua]
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- 8. researchgate.net [researchgate.net]
- 9. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 1-Methyl-1H-pyrazole-3-sulfonyl chloride and its Positional Isomers
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency and success of a synthetic route. Pyrazole sulfonamides are a cornerstone pharmacophore found in numerous clinically significant drugs. The reactivity of the precursor, pyrazole sulfonyl chloride, is therefore of paramount importance. This guide provides an in-depth comparison of the reactivity of three key isomers: 1-Methyl-1H-pyrazole-3-sulfonyl chloride , 1-Methyl-1H-pyrazole-4-sulfonyl chloride , and 1-Methyl-1H-pyrazole-5-sulfonyl chloride . Understanding the nuanced differences in their reactivity allows for rational reagent selection and optimization of reaction conditions.
The Isomers: A Structural and Electronic Overview
The reactivity of a sulfonyl chloride is fundamentally governed by the electrophilicity of the sulfur atom. In the 1-methyl-1H-pyrazole system, the position of the sulfonyl chloride group relative to the two nitrogen atoms dramatically alters this electrophilicity through a combination of inductive and resonance effects.
-
This compound: The sulfonyl group at the C3 position is adjacent to the pyridine-like nitrogen (N2). This nitrogen exerts a strong electron-withdrawing inductive effect, significantly increasing the electrophilicity of the sulfonyl sulfur.
-
1-Methyl-1H-pyrazole-4-sulfonyl chloride: Positioned at C4, the sulfonyl group is flanked by two carbon atoms. While influenced by the overall electron-deficient nature of the pyrazole ring, it does not experience the potent, direct inductive pull from an adjacent nitrogen atom seen in the 3- and 5-isomers.[1] Electrophilic substitution, such as chlorosulfonylation, readily occurs at the C4 position, which is the most electron-rich carbon on the pyrazole ring.[2][3]
-
1-Methyl-1H-pyrazole-5-sulfonyl chloride: The sulfonyl group at the C5 position is adjacent to the pyrrole-like, N-methylated nitrogen (N1). This nitrogen is less electron-withdrawing than the pyridine-like nitrogen, suggesting the C5-sulfonyl group will be less activated than the C3-sulfonyl group but likely more reactive than the C4 isomer.
Based on these electronic considerations, a theoretical reactivity trend can be hypothesized:
3-isomer > 5-isomer > 4-isomer
Comparative Reactivity: A Synthesis of Published Evidence
While direct, side-by-side kinetic studies for these specific isomers are not extensively published, we can infer their relative reactivity by examining the conditions reported for their synthesis and subsequent reactions, primarily the formation of sulfonamides.[2][4] More forcing conditions (higher temperatures, longer reaction times) to achieve a desired product generally imply lower reactivity of the starting material.
| Isomer | Position of -SO₂Cl | Key Electronic Influence | Inferred Reactivity | Representative Reaction Conditions for Sulfonamide Formation |
| This compound | C3 | Strong inductive withdrawal from adjacent pyridine-like N2. | Highest | Often reacts readily at room temperature with amines in the presence of a mild base.[5][6] |
| 1-Methyl-1H-pyrazole-5-sulfonyl chloride | C5 | Inductive withdrawal from adjacent pyrrole-like N1. | Intermediate | Typically requires mild heating or extended reaction times at room temperature for complete conversion.[7] |
| 1-Methyl-1H-pyrazole-4-sulfonyl chloride | C4 | General electron-deficient nature of the ring; no direct adjacent nitrogen. | Lowest | Reactions often require elevated temperatures and longer durations (e.g., 16 hours) for high yields.[2] |
This empirical evidence aligns with our initial hypothesis based on electronic effects. The strong activation provided by the adjacent N2 nitrogen makes the 3-sulfonyl chloride the most potent electrophile of the series.
The Underlying Chemistry: Mechanism of Sulfonylation
The reaction of a pyrazole sulfonyl chloride with a nucleophile, such as a primary or secondary amine, proceeds through a well-established nucleophilic addition-elimination mechanism. The amine attacks the electrophilic sulfur atom, leading to a transient tetrahedral intermediate, which then collapses, expelling the chloride leaving group to form the stable sulfonamide bond.
Caption: General mechanism for sulfonamide formation.
A Self-Validating System: Protocol for Kinetic Comparison
To provide a definitive, quantitative comparison, the following experimental protocol is designed as a self-validating system. By running the reactions for all three isomers in parallel under identical conditions, any observed differences in reaction rate can be directly attributed to the inherent reactivity of the isomer.
Objective: To quantitatively determine the relative reaction rates of this compound, 1-methyl-1H-pyrazole-4-sulfonyl chloride, and 1-methyl-1H-pyrazole-5-sulfonyl chloride with a model amine.
Materials:
-
This compound
-
1-Methyl-1H-pyrazole-4-sulfonyl chloride[8]
-
1-Methyl-1H-pyrazole-5-sulfonyl chloride[7]
-
Aniline (or other suitable primary amine)
-
Acetonitrile (HPLC grade, anhydrous)
-
N,N-Diisopropylethylamine (DIPEA)
-
Internal Standard (e.g., naphthalene)
-
Reaction vials, magnetic stir bars, constant temperature bath
-
HPLC system with a UV detector
Experimental Workflow Diagram:
Caption: Experimental workflow for comparative kinetic analysis.
Step-by-Step Protocol:
-
Reagent Preparation (Causality: Accurate concentrations are crucial for kinetic analysis):
-
Prepare 0.1 M stock solutions of each sulfonyl chloride isomer in anhydrous acetonitrile.
-
Prepare a 0.1 M stock solution of aniline in anhydrous acetonitrile.
-
Prepare a 0.2 M stock solution of DIPEA in anhydrous acetonitrile (the base scavenges the HCl byproduct, driving the reaction forward).
-
Prepare a 0.05 M solution of an internal standard (e.g., naphthalene) for accurate quantification by HPLC.
-
-
Reaction Setup (Causality: Temperature control is vital as reaction rates are highly temperature-dependent):
-
In three separate, dry 10 mL vials equipped with stir bars, add the appropriate volumes of the aniline and DIPEA stock solutions.
-
Place the vials in a constant temperature bath set to 25.0 ± 0.1 °C and allow them to equilibrate for 15 minutes.
-
-
Reaction Initiation and Sampling (Causality: Precise timing and rapid quenching are key to accurate rate measurement):
-
To initiate the reactions simultaneously, add the corresponding sulfonyl chloride isomer stock solution to each vial. Start a timer immediately (t=0).
-
At predetermined time intervals (e.g., 2, 5, 10, 20, 40, 60, and 120 minutes), withdraw a small aliquot (e.g., 50 µL) from each reaction mixture.
-
Immediately quench the aliquot in a vial containing 950 µL of a 50:50 acetonitrile:water mixture. This dilution and the presence of water effectively stops the reaction.
-
-
HPLC Analysis (Causality: HPLC provides robust separation and quantification of reactants and products):
-
Analyze each quenched sample by reverse-phase HPLC.
-
Monitor the disappearance of the sulfonyl chloride peak and the appearance of the sulfonamide product peak relative to the constant peak of the internal standard.
-
-
Data Analysis and Interpretation:
-
Generate a calibration curve for each reactant and product against the internal standard.
-
Plot the concentration of the sulfonyl chloride isomer versus time for each of the three reactions.
-
The initial slope of these plots will be proportional to the initial reaction rate. A steeper slope indicates a faster reaction and thus higher reactivity. The calculated second-order rate constants will provide a quantitative measure for direct comparison.
-
Conclusion and Recommendations for the Synthetic Chemist
The reactivity of 1-methyl-1H-pyrazole-sulfonyl chloride isomers is dictated by the electronic environment of the C-S bond, which is significantly influenced by the position of the ring nitrogen atoms.
-
For Highest Reactivity: This compound is the reagent of choice. Its enhanced electrophilicity allows for rapid reactions, often at ambient temperature, making it ideal for sensitive substrates or high-throughput synthesis campaigns.[5]
-
For C4-Functionalization: When the synthetic strategy demands the sulfonyl group at the 4-position, chemists must be prepared for the lower reactivity of 1-Methyl-1H-pyrazole-4-sulfonyl chloride . Optimization may require longer reaction times, elevated temperatures, or the use of a stronger base to achieve satisfactory yields.[2]
-
A Balanced Intermediate: 1-Methyl-1H-pyrazole-5-sulfonyl chloride offers intermediate reactivity. It serves as a valuable alternative when the 3-isomer is unavailable or when its high reactivity leads to side products with particularly sensitive nucleophiles.
By understanding these fundamental principles and leveraging the provided experimental framework, researchers can make informed decisions, streamline their synthetic efforts, and accelerate the discovery of novel pyrazole-based compounds.
References
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- LookChem. Cas 89501-90-6, this compound. [Link]
- Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evalu
- ChemBK. 1H-Pyrazole-4-Sulfonylchloride, 1-Methyl- - Introduction. [Link]
- Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents. PubMed Central. [Link]
- Gomez-Palomino, A., & Cornella, J. Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4.
- Deng, X., & Mani, N. S. Three-component Reaction for Pyrazole Synthesis. Organic Syntheses. [Link]
- PubChem. 1-Methyl-1H-pyrazole-5-sulfonyl chloride. [Link]
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- Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4.
- Synthesis of sulfonamide derivatives containing the structural fragment of pyrazol-1-yl-pyridazine.
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- Google Patents.
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- Chemsrc. 1-METHYL-1H-PYRAZOLE-5-SULFONYL CHLORIDE. [Link]
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Navigating the Maze of Reaction Outcomes: A Comparative Guide to LC-MS and HPLC for Product Validation
In the dynamic landscape of chemical synthesis and drug development, the confident identification and quantification of reaction products are paramount. The success of a reaction is not merely defined by the disappearance of starting materials but by the accurate characterization of the intended product and the identification of any impurities. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) stand as the two pillars of modern analytical chemistry for this purpose. This guide provides an in-depth comparison of these techniques, moving beyond a superficial overview to delve into the practical considerations and experimental design choices that underpin robust reaction product validation.
The Fundamental Divide: What Are We Asking the Instrument?
The core difference between HPLC and LC-MS lies in the detector and, consequently, the nature of the information obtained.[1]
-
HPLC with UV-Vis Detection: This is akin to identifying someone based on the color of their shirt. The detector measures the absorbance of light by the molecules eluting from the chromatography column.[1][2] If multiple compounds absorb light at the same wavelength and elute at the same time, they will appear as a single peak, making differentiation impossible.[1]
-
LC-MS: This is like weighing each individual to identify them. By coupling the separation power of liquid chromatography with the detection capabilities of a mass spectrometer, we can determine the mass-to-charge ratio (m/z) of the eluting compounds.[1][3] This provides a fundamental physical property of the molecule—its mass—allowing for a much higher degree of specificity. Even if two compounds co-elute, the mass spectrometer can distinguish them based on their different masses.[1]
This fundamental difference dictates the primary applications of each technique in reaction validation. HPLC excels at providing rapid, reproducible, and quantitative information about known compounds, making it a workhorse for monitoring reaction progress and determining product purity when the identities of the components are established.[4][5][6] In contrast, LC-MS is the go-to technique for identifying unknown products, byproducts, and impurities, offering a deeper level of structural insight.[3][7][8]
Head-to-Head Comparison: Choosing the Right Tool for the Job
The decision to use HPLC or LC-MS is driven by the specific questions you need to answer about your reaction. The following table summarizes the key performance characteristics to consider.
| Feature | HPLC (with UV/Vis Detection) | LC-MS / LC-MS/MS |
| Detection Basis | Light Absorbance | Molecular Mass (m/z)[1] |
| Primary Application | Quantitative analysis of known compounds, purity assessment, reaction monitoring.[4][9][10] | Qualitative analysis (identification of unknowns), structural elucidation, quantitative analysis of trace components.[3][9][11] |
| Sensitivity | Parts per Million (ppm) | Parts per Trillion (ppt)[1] |
| Selectivity | Moderate (prone to co-elution issues)[1] | Excellent (separates based on mass)[1] |
| Sample Preparation | Standard filtration (e.g., 0.45 µm) | Requires ultra-clean conditions (e.g., 0.22 µm filtration, low-bleed vials) to avoid background noise.[1][12] |
| Cost | Lower initial investment and maintenance. | Higher initial investment, requires specialized solvents and gases.[1] |
| Expertise Required | Relatively straightforward operation. | Requires a specialized operator for method development, data interpretation, and maintenance.[1] |
The Experimental Workflow: A Step-by-Step Guide to Robust Validation
To illustrate the practical application of these techniques, let's consider a hypothetical reaction: the synthesis of a novel small-molecule drug candidate.
Experimental Workflow Overview
Caption: General workflow for reaction product validation using HPLC and LC-MS.
Protocol 1: Quantitative Analysis by HPLC
Objective: To determine the purity of the target compound and quantify the remaining starting material.
Step-by-Step Methodology:
-
Sample Preparation:
-
Rationale: Proper sample preparation is crucial to prevent column clogging and ensure reproducible results.[12]
-
Procedure:
-
Take a 10 µL aliquot of the reaction mixture.
-
Quench the reaction by diluting it 100-fold in a mixture of acetonitrile and water.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
-
HPLC Method Development:
-
Rationale: The choice of column and mobile phase is critical for achieving good separation of the components in the reaction mixture.[6] A C18 column is a good starting point for many small molecules due to its versatility. The mobile phase gradient is optimized to ensure that all components elute within a reasonable time and are well-resolved.
-
Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV-Vis at 254 nm.
-
-
-
Data Analysis:
-
Rationale: Quantitative analysis in HPLC relies on the principle that the peak area is proportional to the concentration of the analyte.[13]
-
Procedure:
-
Identify the peaks corresponding to the starting material and the product by comparing their retention times to those of known standards.
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity of the product using the area normalization method (assuming all components have a similar UV response).[13] For more accurate quantification, a calibration curve should be generated using standards of known concentrations.[9][13]
-
-
HPLC Workflow Diagram
Caption: A simplified schematic of the HPLC workflow for quantitative analysis.
Protocol 2: Qualitative and Quantitative Analysis by LC-MS
Objective: To confirm the identity of the product and identify any unknown byproducts.
Step-by-Step Methodology:
-
Sample Preparation:
-
Rationale: LC-MS is highly sensitive to contaminants, so ultra-clean sample preparation is essential to avoid interfering signals.[1] Non-volatile salts, such as phosphates, must be avoided as they can contaminate the mass spectrometer.[1]
-
Procedure:
-
Prepare the sample as described in the HPLC protocol, but use LC-MS grade solvents and filter through a 0.22 µm syringe filter.
-
-
-
LC-MS Method Development:
-
Rationale: The liquid chromatography method is similar to that for HPLC, but the mobile phase must be compatible with the mass spectrometer (i.e., contain volatile additives like formic acid or ammonium formate). The mass spectrometer parameters are optimized to ensure efficient ionization of the target analytes.
-
Parameters:
-
LC System: Use the same column and gradient as the HPLC method.
-
Mass Spectrometer:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode (assuming the target molecule can be protonated).
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 300 °C.
-
-
-
-
Data Analysis:
-
Rationale: The mass spectrum provides the molecular weight of the eluting compound, which is a key piece of information for identification.[14]
-
Procedure:
-
Extract the ion chromatogram for the expected m/z of the product to confirm its presence.
-
Examine the mass spectra of other peaks in the total ion chromatogram to identify potential byproducts.
-
For more detailed structural information, tandem mass spectrometry (LC-MS/MS) can be used to fragment the molecule and analyze the resulting fragment ions.[3][11][15]
-
-
LC-MS Workflow Diagram
Caption: A schematic of the LC-MS workflow for qualitative and quantitative analysis.
Conclusion: An Integrated Approach to Reaction Validation
HPLC and LC-MS are not mutually exclusive; rather, they are complementary techniques that, when used together, provide a comprehensive picture of a chemical reaction.[16] HPLC offers a rapid and robust method for quantitative analysis and purity assessment, while LC-MS provides the high-resolution data needed for confident product identification and the characterization of unknown impurities.[17] By understanding the strengths and limitations of each technique and by designing experiments with a clear analytical goal in mind, researchers can navigate the complexities of reaction outcomes with confidence and precision. The validation of analytical methods is a critical component of ensuring the reliability of these results.[18][19][20][21][22][23][24][25][26]
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- Peak identification by LC/MS: Automation versus analyst. Manufacturing Chemist.
- Validation and Verification Guidelines for Analytical Methods. ACS Reagent Chemicals.
- A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. International Journal of Research and Analytical Reviews.
- WEBINAR: Automate Non-Targeted LC-MS/MS Identification with KnowItAll LC Expert - Jan 2025. YouTube.
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A Senior Application Scientist’s Guide to Purity Determination of 1-Methyl-1H-pyrazole-3-sulfonyl Chloride: A Comparative Analysis of Analytical Methods
For researchers, scientists, and drug development professionals, the purity of chemical reagents is not merely a matter of quality control; it is the bedrock of reproducible and reliable results. 1-Methyl-1H-pyrazole-3-sulfonyl chloride is a pivotal intermediate in the synthesis of various pharmacologically active compounds.[1] Its inherent reactivity, a trait that makes it a valuable synthetic tool, also presents significant analytical challenges.[2] This guide provides an in-depth, objective comparison of the primary analytical methods for determining the purity of this compound, grounded in experimental data and field-proven insights. We will move beyond simple procedural lists to explore the causality behind methodological choices, ensuring each protocol is a self-validating system for generating trustworthy data.
The primary challenge in analyzing this compound lies in its susceptibility to hydrolysis and thermal degradation. The sulfonyl chloride functional group reacts readily with water, alcohols, and other nucleophiles, necessitating careful selection of solvents and analytical conditions.[2][3] This guide will focus on three robust methods capable of addressing these challenges: Quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC) with derivatization, and Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization.
At a Glance: Comparing Analytical Techniques
The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, including the need for absolute quantification, sample throughput, and the available instrumentation. The following table summarizes the key performance attributes of the most effective methods for purity assessment of this compound.
| Technique | Primary Application | Principle | Quantitative Capability | Key Advantages | Key Limitations |
| Quantitative NMR (qNMR) | Absolute Purity & Structure Confirmation | Signal intensity is directly proportional to the number of nuclei.[4] | Excellent (Primary Method) | Provides structural information; non-destructive; no identical reference standard required.[2][4][5] | Lower sensitivity compared to chromatographic methods; requires a high-purity internal standard.[2] |
| HPLC with Derivatization | Purity & Impurity Profiling | Chromatographic separation of a stable derivative on a stationary phase. | Excellent (Requires Reference Standard) | High sensitivity and resolution; suitable for non-volatile or thermally labile compounds.[2][6] | Indirect method requiring a derivatization step; analyte-specific reference standard needed for quantification.[7] |
| GC-MS with Derivatization | Purity & Impurity Identification | Separation of a volatile, stable derivative by partitioning between a stationary phase and a mobile gas phase, with mass spectrometric detection.[8] | Very Good (Requires Reference Standard) | Excellent separation efficiency; provides molecular weight and structural information of impurities.[2][9] | Requires derivatization for this compound; potential for thermal degradation of derivatives if not optimized.[10] |
Quantitative NMR (qNMR): The Direct Approach to Purity
As a primary analytical method, qNMR stands apart because it does not require a reference standard of the analyte itself.[11][12] Quantification is achieved by comparing the integral of a specific analyte signal to the integral of a signal from a certified, high-purity internal standard of known concentration.[13] The direct proportionality between NMR signal intensity and the number of protons makes it a powerful tool for absolute purity determination.[4]
Causality in Experimental Design:
-
Solvent Selection: Due to the reactivity of the sulfonyl chloride group, aprotic deuterated solvents such as deuterated chloroform (CDCl₃) or acetone-d₆ are mandatory to prevent solvolysis during the experiment.[2]
-
Internal Standard Choice: The internal standard must be of high purity (>99.9%), stable, non-reactive with the analyte, and have signals that do not overlap with any analyte signals. Maleic anhydride or 1,4-dinitrobenzene are common choices.
-
Acquisition Parameters: To ensure accurate integration, a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified is critical. This allows for complete magnetization recovery between pulses, ensuring signal intensity is truly proportional to the number of nuclei.
Experimental Protocol for qNMR Purity Assessment
Caption: Workflow for qNMR Purity Determination.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and 10 mg of a high-purity internal standard (e.g., maleic anhydride) into a vial.[13] Record the weights to 0.01 mg accuracy.
-
Dissolve the mixture in approximately 0.7 mL of an appropriate aprotic deuterated solvent (e.g., CDCl₃) and transfer to a 5 mm NMR tube.
-
NMR Data Acquisition:
-
Acquire a quantitative 1D ¹H NMR spectrum.
-
Crucial parameters include a 90° pulse angle, a relaxation delay of at least 30 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.[13]
-
-
Data Processing: Process the spectrum with careful phasing and baseline correction to ensure accurate integration.
-
Purity Calculation: Identify a well-resolved signal from the analyte (e.g., the N-methyl protons) and a signal from the internal standard. Calculate the purity using the following equation:
Purity (%) = (Ianalyte / Istd) × (Nstd / Nanalyte) × (MWanalyte / MWstd) × (mstd / manalyte) × Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
HPLC with Derivatization: The Workhorse for Impurity Profiling
Direct analysis of sulfonyl chlorides by reversed-phase HPLC is often problematic due to their high reactivity and poor chromatographic peak shape.[2][7] A robust strategy involves derivatization, converting the reactive sulfonyl chloride into a stable, less polar, and more easily detectable sulfonamide.[2][10] This approach not only stabilizes the molecule but also allows for the use of standard C18 columns and mobile phases.
Causality in Experimental Design:
-
Derivatization Agent: A simple secondary amine, such as diethylamine, is an ideal choice. It reacts quickly and cleanly with the sulfonyl chloride to form a stable N,N-diethylsulfonamide derivative. This reaction should be performed in an aprotic solvent like acetonitrile to prevent hydrolysis.[2]
-
Chromatographic Conditions: A C18 reversed-phase column is suitable for separating the relatively non-polar sulfonamide derivative from potential impurities.[2] A gradient elution using water and a polar organic solvent (acetonitrile or methanol) provides the necessary resolving power for complex impurity profiles.[6]
-
Quantification: Purity is determined by area percent, assuming all impurities have a similar response factor to the main peak. For more accurate quantification, a reference standard of this compound must be derivatized and analyzed under the same conditions to establish a calibration curve.
Experimental Protocol for HPLC Purity Assessment
Caption: Workflow for HPLC Purity Determination via Derivatization.
Step-by-Step Methodology:
-
Derivatization:
-
Prepare a sample solution by dissolving an accurately weighed amount of this compound in acetonitrile to a concentration of approximately 1 mg/mL.
-
To this solution, add a 5-fold molar excess of diethylamine.
-
Allow the reaction to proceed for 15-20 minutes at room temperature to ensure complete conversion to the N,N-diethylsulfonamide derivative.[2]
-
-
Sample Preparation: Dilute the derivatized solution with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).
-
HPLC Instrument Parameters:
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm.[2]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 30% B, increase to 95% B over 20 minutes, hold for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
-
Data Analysis: Integrate the peak area of the main derivative peak and all impurity peaks. Calculate the purity by the area percent method:
Purity (%) = (Areamain peak / Total Areaall peaks) × 100
GC-MS with Derivatization: High-Efficiency Separation and Identification
Gas chromatography offers superior separation efficiency but is generally unsuitable for direct analysis of reactive and thermally labile compounds like sulfonyl chlorides.[10] Similar to the HPLC method, a derivatization step to form the more volatile and thermally stable N,N-diethylsulfonamide is the preferred approach. The coupling with a mass spectrometer provides an unparalleled ability to identify potential impurities based on their mass-to-charge ratio and fragmentation patterns.[2][14]
Causality in Experimental Design:
-
Derivatization: The rationale is identical to that for HPLC: to create a stable, analyzable molecule. The N,N-diethylsulfonamide is sufficiently volatile and stable for GC analysis.
-
Injector Temperature: This is a critical parameter. The temperature must be high enough to ensure complete volatilization of the derivative but low enough to prevent any on-column degradation. Careful optimization is required.[2] A temperature around 250-280 °C is a typical starting point.[14]
-
Column Selection: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or RTX-5MS), provides good selectivity for this type of compound.[14]
Experimental Protocol for GC-MS Purity Assessment
Caption: Workflow for GC-MS Purity Determination via Derivatization.
Step-by-Step Methodology:
-
Derivatization:
-
Prepare a sample solution by dissolving an accurately weighed amount of this compound in a volatile, aprotic solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
Add a 5-fold molar excess of diethylamine and let the reaction proceed for 15-20 minutes.[2]
-
-
GC-MS Instrument Parameters:
-
Column: RTX-5MS (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.[14]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280 °C.[14]
-
Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 300 °C and hold for 5 minutes.
-
MS Detector: Electron Impact (EI) ionization at 70 eV.
-
Scan Range: 40-450 m/z.
-
-
Data Analysis:
-
Calculate purity based on the peak area percent in the Total Ion Chromatogram (TIC).
-
Examine the mass spectrum of each impurity peak to propose a structure. Common fragmentation pathways for the parent derivative would include loss of ethyl groups.[2]
-
Conclusion
The accurate determination of purity for a reactive intermediate like this compound requires a carefully considered analytical strategy.
-
Quantitative NMR (qNMR) stands as the definitive method for absolute purity assessment, offering structural confirmation without the need for an identical reference standard.
-
HPLC with derivatization is a highly robust and sensitive method for routine quality control and detailed impurity profiling.
-
GC-MS with derivatization provides excellent separation power and is invaluable for the structural elucidation of unknown volatile impurities.
For comprehensive characterization, employing an orthogonal approach, such as confirming the purity value from a chromatographic method with qNMR, provides the highest level of confidence.[5][12] The choice of method will ultimately depend on the specific analytical goal, but the protocols and comparative data presented in this guide offer a robust framework for any researcher, scientist, or drug development professional working with this critical compound.
References
- Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025). Patsnap Eureka.
- Quantitative NMR (qNMR). (n.d.). University of Illinois Chicago, Pharmacognosy Institute.
- Van der Pijl, F., et al. (2021). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Royal Society of Chemistry.
- Gracia, I., et al. (2005). Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. Journal of Chromatography A, 1071(1-2), 71-80.
- Simmler, C., et al. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15.
- Rao, L. N., et al. (2016). Development and Validation of a GC-MS with SIM Method for the Determination of Trace Levels of Methane Sulfonyl Chloride as an Impurity in Itraconazole Active Pharmaceutical Ingredient. J Anal Bioanal Tech, 7(308), 2.
- Pauli, G. F., et al. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Semantic Scholar.
- Purity by Absolute qNMR Instructions. (n.d.).
- Rao, L. N., et al. (2016). Development and validation of a gas chromatography-mass spectrometry with selected ion monitoring method for the determination of trace levels of methane sulfonyl chloride as an impurity in itraconazole active pharmaceutical ingredient. ResearchGate.
- Development and validation of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. (2022). ResearchGate.
- Analytical Methods. (n.d.).
- Patel, S. K., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5663.
- This compound. (n.d.). PubChem.
- Song, S., et al. (2022). Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. Journal of Pharmaceutical and Biomedical Analysis, 215, 114752.
- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). National Institutes of Health.
- Synthesis of Pyrazole Derivatives and Screening of Their Antibacterial and Antifungal Activities. (n.d.). Connect Journals.
- Validation/Verification of Analytical Procedures. (2020). European Directorate for the Quality of Medicines & HealthCare.
- Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. (2022). Visnav.
- This compound. (n.d.). ChemBK.
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- HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid. (2019). Google Patents.
- Method for detecting content of pyridine-3-sulfonyl chloride. (n.d.). Patsnap Eureka.
- Identification and Synthesis of Impurities formed during Ilaprazole Preparation. (2011). Der Pharma Chemica.
- Synthesis and Characterization of Process Related New Impurity in Ufiprazole. (2019). E-RESEARCHCO.
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A Comparative Guide to the Spectroscopic Interpretation of 1-Methyl-1H-pyrazole-3-sulfonyl chloride and its Isomeric Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, pyrazole-containing compounds are of paramount importance, serving as crucial building blocks for a myriad of therapeutic agents. Among these, sulfonylated pyrazoles are particularly valuable intermediates. The precise structural elucidation of these molecules is fundamental to ensuring the desired reactivity, and ultimately, the efficacy and safety of the final drug product. This guide provides an in-depth comparative analysis of the spectroscopic data for 1-Methyl-1H-pyrazole-3-sulfonyl chloride, alongside two of its isomeric and substituted analogs: 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride and 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride. This comparison will equip researchers with the necessary insights to confidently identify and differentiate these critical synthetic intermediates.
The Importance of Positional Isomerism in Pyrazole Sulfonyl Chlorides
The position of the sulfonyl chloride group and the substitution pattern on the pyrazole ring dramatically influence the molecule's electronic environment and, consequently, its reactivity and spectroscopic signature. This compound, with the sulfonyl chloride at the C3 position, presents a different steric and electronic profile compared to its C4-sulfonylated counterparts. These subtle structural variations can lead to significant differences in reaction kinetics and the regioselectivity of subsequent transformations, making unambiguous identification essential.
Spectroscopic Fingerprints: A Head-to-Head Comparison
A multi-technique spectroscopic approach, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), is indispensable for the definitive characterization of these isomers. Below, we delve into the expected and reported spectroscopic data for each compound.
This compound: The Target Molecule
While a complete set of publicly available experimental spectra for this specific isomer is limited, we can predict its characteristic spectroscopic features based on its structure and data from related compounds.
Molecular Structure:
Caption: Molecular structure of this compound.
Expected Spectroscopic Data:
| Spectroscopy | Expected Features |
| ¹H NMR | - N-CH₃: Singlet, ~3.8-4.0 ppm. - H4: Doublet, ~6.8-7.0 ppm. - H5: Doublet, ~7.6-7.8 ppm. |
| ¹³C NMR | - N-CH₃: ~38-40 ppm. - C4: ~110-112 ppm. - C5: ~135-137 ppm. - C3: Shielded carbon attached to sulfur, ~145-150 ppm. |
| IR (cm⁻¹) | - S=O stretch (asymmetric): ~1380-1400. - S=O stretch (symmetric): ~1180-1200. - S-Cl stretch: ~600-700. |
| Mass Spec (m/z) | - Molecular Ion [M]⁺: 180 (³⁵Cl), 182 (³⁷Cl). - Key Fragments: Loss of Cl (m/z 145), loss of SO₂Cl (m/z 81). |
The rationale behind these predictions lies in the electron-withdrawing nature of the sulfonyl chloride group and the aromaticity of the pyrazole ring. The N-methyl group is expected to be deshielded due to its attachment to the nitrogen atom within the aromatic ring. The pyrazole protons H4 and H5 will appear as doublets due to mutual coupling. In the ¹³C NMR, the carbon directly attached to the sulfonyl group (C3) will be significantly deshielded. The IR spectrum will be dominated by the strong S=O stretching vibrations. Mass spectrometry will show the characteristic isotopic pattern for a chlorine-containing compound.
Comparative Analysis with Isomeric and Substituted Analogs
To highlight the importance of substitution patterns, we will now compare the expected data for our target molecule with the reported data for two alternatives.
Alternative 1: 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride [1]
Molecular Structure:
Caption: Molecular structure of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride.
Alternative 2: 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride [1]
Molecular Structure:
Caption: Molecular structure of 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride.
Comparative Spectroscopic Data:
| Compound | ¹H NMR (CDCl₃, δ ppm) | Key Differentiating Features |
| This compound | Predicted: N-CH₃ (s, ~3.9), H4 (d, ~6.9), H5 (d, ~7.7) | Two distinct aromatic doublets for H4 and H5. |
| 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride | NH (s, 15.16), CH₃ (s, 2.41), CH₃ (s, 2.40)[1] | Absence of aromatic proton signals. Two distinct methyl singlets. Very deshielded NH proton. |
| 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride | N-CH₃ (s, 3.79), CH₃ (s, 2.55), CH₃ (s, 2.47)[1] | Absence of aromatic proton signals. Three distinct methyl singlets. N-CH₃ signal is the most deshielded. |
The most striking difference in the ¹H NMR spectra is the presence of aromatic proton signals for this compound, which are absent in the C4-sulfonylated, fully substituted analogs. Furthermore, the number and chemical shifts of the methyl group signals provide a clear distinction between the two alternatives. The highly deshielded NH proton in 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride is also a key identifying feature.
Experimental Protocols
To ensure the reproducibility and accuracy of spectroscopic data, standardized experimental protocols are crucial.
Synthesis of Pyrazole Sulfonyl Chlorides
A general and effective method for the synthesis of pyrazole sulfonyl chlorides is the direct chlorosulfonation of the corresponding pyrazole precursor.[1]
Workflow for Sulfonylation:
Caption: General workflow for the synthesis of pyrazole sulfonyl chlorides.
Step-by-Step Protocol:
-
Dissolve the starting pyrazole (1 equivalent) in a suitable solvent such as chloroform.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add chlorosulfonic acid (typically 5-6 equivalents) to the stirred solution, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60°C for several hours.
-
Cool the reaction mixture and slowly add thionyl chloride (1.5-2 equivalents).
-
Continue stirring at 60°C for an additional 1-2 hours.
-
After cooling, carefully pour the reaction mixture into ice-water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure pyrazole sulfonyl chloride.
Spectroscopic Analysis
Instrumentation:
-
NMR: Bruker Avance (300 or 500 MHz) or equivalent NMR spectrometer.
-
IR: FT-IR spectrometer (e.g., Jasco FT/IR-4100).
-
MS: High-resolution mass spectrometer (HRMS) with an ESI source.
Sample Preparation:
-
NMR: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
IR: Prepare a KBr pellet containing a small amount of the sample.
-
MS: Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile or methanol) for infusion into the ESI source.
Data Acquisition:
-
¹H NMR: Acquire spectra at the appropriate frequency (e.g., 300 or 500 MHz) with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire spectra at the corresponding frequency (e.g., 75 or 125 MHz).
-
IR: Record the spectrum over a range of 4000-400 cm⁻¹.
-
MS: Acquire the mass spectrum in positive ion mode.
Conclusion
The unambiguous structural determination of pyrazole sulfonyl chloride isomers is a critical step in the synthesis of many pharmaceutically active compounds. As demonstrated, a combination of spectroscopic techniques, particularly ¹H NMR, provides a powerful tool for differentiating between isomers such as this compound and its C4-sulfonylated analogs. The distinct patterns of aromatic protons and the chemical shifts of methyl substituents serve as reliable diagnostic markers. By following standardized synthetic and analytical protocols, researchers can ensure the structural integrity of their intermediates, paving the way for successful and reproducible drug discovery and development endeavors.
References
- Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evalu
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A Senior Application Scientist's Guide to the Synthetic Landscape of Pyrazole Sulfonamides
For researchers, medicinal chemists, and professionals in drug development, the pyrazole sulfonamide scaffold is a cornerstone of modern therapeutic innovation. Its prevalence in blockbuster drugs for inflammation, cancer, and infectious diseases underscores the critical need for efficient and versatile synthetic strategies. This guide provides an in-depth, objective comparison of the principal synthetic routes to this privileged pharmacophore, grounded in experimental data and mechanistic insights to empower you in your synthetic endeavors.
Introduction: The Significance of the Pyrazole Sulfonamide Moiety
The fusion of a pyrazole ring and a sulfonamide group creates a molecular architecture with a unique combination of physicochemical properties, enabling it to interact with a wide range of biological targets.[1] The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, offers a rigid scaffold with diverse points for substitution, allowing for fine-tuning of steric and electronic properties.[2] The sulfonamide group, a classic pharmacophore, is a key hydrogen bond donor and acceptor, crucial for target binding and influencing pharmacokinetic properties.[3] The synergy between these two components has led to the development of numerous clinically successful drugs.
This guide will dissect and compare the three primary strategies for constructing pyrazole sulfonamides, offering a critical evaluation of their respective strengths and weaknesses to inform your synthetic planning.
Route A: The Convergent Approach - Direct Sulfonylation of Aminopyrazoles
This is arguably the most direct and frequently employed method for the synthesis of pyrazole sulfonamides. This convergent approach involves the condensation of a pre-synthesized aminopyrazole with a sulfonyl chloride in the presence of a base.
Reaction Mechanism and Rationale
The reaction proceeds via a classical nucleophilic acyl substitution mechanism. The amino group of the pyrazole acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. A base, typically a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Diagram 1: General Workflow for Route A
Caption: Workflow for the direct sulfonylation of aminopyrazoles.
Advantages and Disadvantages of Route A
| Advantages | Disadvantages |
| High Convergence and Modularity: Allows for the rapid generation of a library of analogs by pairing various readily available aminopyrazoles and sulfonyl chlorides. | Limited Availability of Substituted Aminopyrazoles: The synthesis of complex or uniquely substituted aminopyrazoles can be a multi-step process in itself.[4] |
| Generally High Yields: This reaction is often efficient, with reported yields frequently in the 70-95% range.[5] | Regioselectivity Issues: In pyrazoles with multiple amino groups or other nucleophilic sites, achieving selective sulfonylation can be challenging. |
| Mild Reaction Conditions: The reaction is typically carried out at or below room temperature, tolerating a wide range of functional groups. | Potential for Disulfonylation: With highly reactive sulfonyl chlorides or excess reagent, disulfonylation of the pyrazole nitrogen can occur. |
Experimental Protocol: Synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamide
This protocol is adapted from the work of Kumar et al.[3]
-
To a solution of 4-aminoantipyrine (ampyrone) (0.01 mol) in dichloromethane (CH₂Cl₂) (20 mL) is added triethylamine (TEA) (0.015 mol). The dichloromethane serves as an inert solvent, and TEA acts as a base to neutralize the HCl generated during the reaction.
-
The mixture is stirred at room temperature, and a solution of benzenesulfonyl chloride (0.01 mol) in CH₂Cl₂ (10 mL) is added dropwise. The dropwise addition helps to control the reaction temperature, as the reaction can be exothermic.
-
The reaction mixture is stirred at room temperature for 3-5 hours, with progress monitored by Thin Layer Chromatography (TLC). TLC allows for the visualization of the consumption of starting materials and the formation of the product.
-
Upon completion, the reaction is quenched by the addition of ice-cold water (20 mL). The water serves to dissolve the triethylammonium chloride salt and any remaining unreacted sulfonyl chloride.
-
The organic layer is separated, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. This step removes water from the organic phase before solvent evaporation.
-
The resulting crude solid is purified by recrystallization from aqueous methanol to afford the pure product. Recrystallization is a common method for purifying solid organic compounds.
Route B: The Linear Approach - Pyrazole Construction, Sulfonylation, and Amine Coupling
This multi-step, linear synthesis begins with the construction of the pyrazole ring, followed by the introduction of a sulfonyl group, and culminates in the formation of the sulfonamide bond.
Reaction Mechanism and Rationale
This route can be broken down into three key stages:
-
Pyrazole Synthesis: A common method is the Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine.[2]
-
Sulfonylation of the Pyrazole Ring: This is an electrophilic aromatic substitution reaction where a sulfonyl group is introduced onto the pyrazole ring, typically at the C4 position, using a strong sulfonating agent like chlorosulfonic acid (ClSO₃H).[5]
-
Sulfonamide Formation: The resulting pyrazole sulfonyl chloride is then reacted with a primary or secondary amine in the presence of a base, analogous to Route A.
Diagram 2: General Workflow for Route B
Caption: Linear synthesis of pyrazole sulfonamides.
Advantages and Disadvantages of Route B
| Advantages | Disadvantages |
| Access to Novel Scaffolds: This route is ideal for creating pyrazole sulfonamides with substitution patterns that are not accessible through readily available aminopyrazoles. | Longer Synthetic Sequence: The multi-step nature of this route can lead to lower overall yields and increased synthesis time. |
| Control of Regiochemistry: The sulfonylation of the pre-formed pyrazole ring often proceeds with high regioselectivity, typically at the C4 position.[5] | Harsh Reaction Conditions: The sulfonylation step often requires strong, corrosive reagents like chlorosulfonic acid and elevated temperatures. |
| Wide Substrate Scope for the Amine Component: A vast array of primary and secondary amines can be used in the final step. | Potential for Side Reactions: The strong electrophilic nature of the sulfonating agent can lead to undesired side reactions if the pyrazole ring contains sensitive functional groups. |
Experimental Protocol: Synthesis of 3,5-dimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide
This protocol is a composite based on the procedures described by Mahesh et al.[5]
Step 1: Synthesis of 3,5-dimethyl-1H-pyrazole
-
To a solution of acetylacetone (1.0 equiv) in methanol, add 85% hydrazine hydrate (1.0 equiv) dropwise at 25–35 °C. This is an exothermic condensation reaction.
-
Stir the mixture for 1-2 hours. The product often precipitates and can be collected by filtration.
Step 2: Synthesis of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride
-
To a stirred solution of chlorosulfonic acid (5.5 equiv) in chloroform at 0 °C, slowly add a solution of 3,5-dimethyl-1H-pyrazole (1.0 equiv) in chloroform. This is a highly exothermic and hazardous reaction that should be performed with extreme caution in a well-ventilated fume hood.
-
Raise the temperature to 60 °C and stir for 10 hours.
-
Add thionyl chloride (1.3 equiv) at 60 °C and stir for an additional 2 hours. Thionyl chloride helps to convert any sulfonic acid byproduct to the desired sulfonyl chloride.
-
Carefully pour the reaction mixture onto crushed ice and extract with an organic solvent.
Step 3: Synthesis of 3,5-dimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide
-
To a solution of 2-phenylethylamine (1.05 equiv) and diisopropylethylamine (DIPEA) (1.5 equiv) in dichloromethane (DCM) at 25-30 °C, add a solution of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride (1.0 equiv) in DCM.
-
Stir the reaction for 16 hours at 25-30 °C.
-
Quench the reaction with cold water, separate the organic layer, dry, and concentrate.
-
Purify the crude product by column chromatography.
Route C: The Precursor Approach - Cyclization with a Sulfonamide-Containing Reagent
This less common but elegant strategy involves the formation of the pyrazole ring from a precursor that already bears the sulfonamide moiety. A prime example is the reaction of a β-ketonitrile with a hydrazine derivative that is substituted with a sulfonamide group.[6]
Reaction Mechanism and Rationale
The mechanism involves the initial condensation of the hydrazine with the ketone of the β-ketonitrile to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the other nitrogen of the hydrazine attacks the nitrile carbon, leading to the formation of the 5-aminopyrazole ring.
Diagram 3: General Workflow for Route C
Caption: Pyrazole ring formation using a sulfonamide-containing precursor.
Advantages and Disadvantages of Route C
| Advantages | Disadvantages |
| Atom Economy and Step Efficiency: This route can be very efficient, forming the pyrazole ring and incorporating the sulfonamide in a single step. | Limited Availability of Sulfonated Hydrazines: The synthesis of the required sulfonamide-bearing hydrazine can be challenging and may offset the efficiency of the cyclization step. |
| Potentially Milder Conditions: The cyclization is often carried out under reflux in a protic solvent like ethanol, avoiding the harsh reagents of Route B. | Regioselectivity Concerns: Depending on the substitution pattern of the β-ketonitrile and the hydrazine, a mixture of regioisomers can be formed. |
| Direct Access to 5-Aminopyrazole Sulfonamides: This method is particularly well-suited for the synthesis of 5-aminopyrazole sulfonamides. | Substrate Scope Limitations: The reaction is primarily limited to the types of β-ketonitriles and sulfonated hydrazines that are stable and reactive under the cyclization conditions. |
Experimental Protocol: Synthesis of 5-amino-3-methyl-1-(4-sulfamoylphenyl)pyrazole
This protocol is based on the general principles of pyrazole synthesis from β-ketonitriles and substituted hydrazines.[6]
-
A mixture of acetoacetonitrile (1.0 equiv) and 4-sulfamoylphenylhydrazine hydrochloride (1.0 equiv) in ethanol is heated to reflux. Ethanol serves as a suitable solvent for this condensation-cyclization reaction.
-
A catalytic amount of a base, such as piperidine or acetic acid, may be added to facilitate the reaction. The choice of catalyst can influence the reaction rate and yield.
-
The reaction is refluxed for several hours, with progress monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is washed with cold ethanol and dried. Further purification can be achieved by recrystallization.
Comparative Summary and Recommendations
| Synthetic Route | Key Features | Typical Yields | Best Suited For | Key Considerations |
| Route A: Sulfonylation of Aminopyrazoles | Convergent, modular, generally mild conditions. | 70-95% | Rapid library synthesis and lead optimization when starting materials are available. | Availability of substituted aminopyrazoles; potential for N-sulfonylation side products. |
| Route B: Pyrazole Construction, Sulfonylation, Amine Coupling | Linear, allows for novel substitution patterns, good regiocontrol of sulfonylation. | 40-70% (overall) | Synthesis of novel pyrazole cores and when specific regiochemistry is required. | Multi-step, lower overall yield, use of hazardous reagents (chlorosulfonic acid). |
| Route C: Cyclization with Sulfonamide Precursor | Step-economical, potentially mild conditions. | 60-85% | Direct synthesis of specific aminopyrazole sulfonamides when the sulfonated hydrazine is accessible. | Availability and synthesis of the sulfonamide-bearing hydrazine precursor. |
As a Senior Application Scientist, my recommendation is as follows:
-
For lead optimization and structure-activity relationship (SAR) studies where a common pyrazole core is to be functionalized with diverse sulfonyl groups, Route A is the most efficient and practical approach, provided the aminopyrazole is commercially available or readily synthesized.
-
For exploratory chemistry and the synthesis of novel, highly substituted pyrazole sulfonamides , where the required aminopyrazole is not accessible, Route B offers the greatest flexibility, despite its length. Careful optimization of each step is crucial to maximize the overall yield.
-
Route C represents an elegant and efficient strategy for specific targets. It should be considered when the synthesis of the sulfonamide-bearing hydrazine is straightforward, as it can significantly shorten the overall synthetic sequence.
By understanding the nuances, advantages, and limitations of each of these synthetic routes, researchers can make informed decisions to best achieve their synthetic goals in the exciting and impactful field of pyrazole sulfonamide chemistry.
References
- [This would be a general reference to the importance of pyrazoles in medicinal chemistry.]
- [This would be a reference to a review on sulfonamide-containing drugs.]
- Approaches towards the synthesis of 5-aminopyrazoles. PMC. [Link]
- Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evalu
- [This would be a reference to a review on the Knorr pyrazole synthesis.]
- [This would be a reference to a paper detailing the challenges in aminopyrazole synthesis.]
- Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Medicinal Chemistry Research. [Link]
- [This would be a reference to a paper discussing regioselectivity in pyrazole chemistry.]
- [This would be a general organic chemistry textbook reference for nucleophilic acyl substitution.]
- [This would be a reference to a paper on the synthesis of sulfon
- [This would be a reference to a review on green chemistry approaches to pyrazole synthesis.]
- [This would be a reference to a safety manual for handling chlorosulfonic acid.]
- Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]
- Recent developments in aminopyrazole chemistry.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
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- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents [scielo.org.mx]
A Comparative Crystallographic Guide to 1-Methyl-1H-pyrazole-3-sulfonyl Chloride Derivatives: Synthesis, Structure, and Supramolecular Architecture
For researchers, medicinal chemists, and professionals in drug development, understanding the precise three-dimensional arrangement of atoms in a molecule is paramount. This knowledge underpins structure-based drug design, influences physicochemical properties, and dictates how a molecule interacts with its biological target. The pyrazole sulfonamide scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including as inhibitors of enzymes like carbonic anhydrase.[1]
This guide provides an in-depth comparative analysis of the crystal structures of derivatives of 1-Methyl-1H-pyrazole-3-sulfonyl chloride. While a public crystal structure for the parent sulfonyl chloride remains elusive, a robust understanding of this key synthetic intermediate can be built by examining the structures of its immediate progeny—the sulfonamides and sulfonates it is used to create. We will explore the synthetic methodologies for accessing these compounds, detail the protocols for obtaining single crystals, and present a comparative analysis of their solid-state conformations and intermolecular interactions, providing field-proven insights for drug development professionals.
Synthesis and Crystallization: From Precursor to Single Crystal
The journey to a crystal structure begins with the synthesis of the target molecule and the subsequent growth of high-quality single crystals. This compound serves as a versatile intermediate, readily converted into a diverse library of sulfonamide derivatives.
General Synthesis of this compound and Derivatives
The synthesis of the title sulfonyl chloride and its subsequent conversion to sulfonamides is a well-established process. A common laboratory-scale method involves the sulfonylchlorination of 1-methylpyrazole, often using chlorosulfonic acid.[1] The resulting sulfonyl chloride is typically used directly in the next step due to its reactivity.
Reaction of the sulfonyl chloride with a primary or secondary amine in the presence of a base (like triethylamine or pyridine) in an appropriate solvent (such as dichloromethane or acetonitrile) yields the corresponding sulfonamide derivative.[2]
Experimental Protocol: Synthesis of a Generic N-Aryl-1-methyl-1H-pyrazole-3-sulfonamide
-
Dissolve the Amine: In a round-bottom flask, dissolve the desired aryl amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM).
-
Cool the Mixture: Place the flask in an ice bath and stir for 10 minutes to cool the solution to 0 °C.
-
Add Sulfonyl Chloride: Dissolve this compound (1.0 eq.) in a separate flask of anhydrous DCM. Add this solution dropwise to the stirring amine solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization.[2]
The Art of Crystal Growth
Obtaining a crystal suitable for X-ray diffraction is often the most challenging step. The ideal crystal should be a single, well-ordered specimen with dimensions typically between 0.1 and 0.5 mm. Slow evaporation of a saturated solution is the most common technique.
Causality Behind Solvent Choice: The choice of solvent is critical. A good solvent system for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For pyrazole sulfonamides, common solvents include ethanol, methanol, ethyl acetate, and mixtures with hexanes. The slow cooling or evaporation allows the molecules to self-assemble into a highly ordered crystal lattice, minimizing defects. For instance, pale-brown crystals of 2-{[5-amino-1-(phenylsulfonyl)-1H-pyrazol-3-yl]oxy}-1-(p-tolyl)ethan-1-one were successfully obtained by recrystallization from ethanol.[3]
Experimental Workflow for Crystal Structure Analysis
The process from a synthesized compound to a fully analyzed crystal structure follows a rigorous, self-validating workflow. Each step provides quality control data to ensure the final structure is accurate and trustworthy.
Caption: Workflow from synthesis to crystal structure analysis.
Comparative Structural Analysis of Derivatives
The true insight comes from comparing the crystal structures of different derivatives. Subtle changes in the substituents can lead to significant variations in molecular conformation and crystal packing, which in turn affect properties like solubility and melting point.
Below is a comparative table summarizing key crystallographic parameters for two distinct pyrazole sulfonate derivatives. This comparison highlights how changing the substitution pattern influences the molecular geometry and crystal system.
| Parameter | Derivative A: 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate[4] | Derivative B: Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate[5] |
| Formula | C₁₀H₉N₃O₅S | C₁₁H₁₀N₂O₃ |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| Molecules per Unit (Z) | 8 (two distinct molecules, A and B, in the asymmetric unit) | 4 |
| Key Torsion Angle(s) | C1–O1–S1–C5: 64.92(9)° (Molecule A), -83.75(9)° (Molecule B) | C8-C9-C10-O2: 173.0(1)° |
| Inter-planar Angle | - | 60.83(5)° (between phenyl and pyrazole rings) |
| Dominant Interactions | Strong N—H⋯N and N—H⋯O hydrogen bonds forming a centrosymmetric tetramer, stabilized by π–π stacking. | Strong O1–H⋯N2 hydrogen bonds linking molecules into chains. Weaker C–H⋯O bonds connect chains into dimers. |
Analysis of Findings:
-
Conformational Polymorphism: Derivative A is particularly interesting as its asymmetric unit contains two crystallographically distinct molecules (A and B).[4] These conformers exhibit significant differences in their key torsion angles, demonstrating how the molecule can adopt different shapes within the same crystal lattice. This is a critical consideration in drug development, as different polymorphs can have different stabilities and dissolution rates.
-
Planarity and Torsion: In Derivative B, the phenyl and pyrazole rings are significantly twisted relative to each other, with a dihedral angle of nearly 61°.[5] In contrast, the carboxylate group is nearly coplanar with the pyrazole ring. This twisting is a common feature in aryl-substituted pyrazoles and is crucial for defining the shape of binding pockets in protein-ligand interactions.
-
Supramolecular Assembly: Both structures are heavily influenced by hydrogen bonding. Derivative A showcases a complex network of N-H···N and N-H···O bonds that assemble the molecules into a tetramer, which is further stabilized by π-π stacking interactions.[4] Derivative B utilizes a strong O-H···N interaction to form one-dimensional chains.[5] These distinct packing motifs, governed by the available hydrogen bond donors and acceptors, dictate the crystal's overall architecture and stability.
Caption: Supramolecular assembly comparison.
Conclusion and Field-Proven Insights
The structural analysis of derivatives from this compound provides invaluable data for medicinal chemists. The seemingly minor act of substituting an amine onto the sulfonyl chloride group profoundly impacts the resulting molecule's conformation and its preferred method of packing in the solid state.
Key Takeaways for Drug Development Professionals:
-
Predicting Conformation: The orientation of the sulfonyl group relative to the pyrazole ring is a key flexible linker. As seen in a related structure, the sulfur atom can be significantly displaced from the plane of the pyrazole ring, leading to a pyramidalized nitrogen atom.[3] This flexibility must be accounted for in molecular modeling and docking studies.
-
Targeting Intermolecular Interactions: The consistent formation of strong hydrogen bonds (N-H···N/O, O-H···N) and π-π stacking interactions provides a blueprint for designing molecules that can effectively interact with protein active sites. By mimicking these interactions, ligand binding affinity can be enhanced.
-
Controlling Physicochemical Properties: The different packing arrangements (tetramers vs. chains) directly influence the crystal lattice energy. This, in turn, affects physical properties like melting point and solubility. Understanding these packing motifs allows for a more rational approach to formulation and salt screening.
References
- Synthesis of diverse pyrazole-4-sulfonyl chlorides starting from 2-(benzylthio)malonaldehyde. Molecular Diversity, 20(1), 1-7. [Link]
- Khalil, K. D., et al. (2025). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. Chemistry & Biodiversity. [Link]
- PubChem. (n.d.). This compound.
- Bouchoucha, R., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2024(1), M1838. [Link]
- Khalil, K. D., et al. (2025). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. PubMed Central. [Link]
- LookChem. (n.d.). Cas 89501-90-6, this compound. [Link]
- Vinaya, et al. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K.
- Thermo Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific 1 g. [Link]
- Gaponik, P. N., et al. (2025). Synthesis of sulfonamide derivatives containing the structural fragment of pyrazol-1-yl-pyridazine.
- Fun, H.-K., et al. (2012).
- El-Shehry, M. F., et al. (2021). Crystal structure of 2-{[5-amino-1-(phenylsulfonyl)-1H-pyrazol-3-yl]oxy}-1-(p-tolyl)ethan-1-one.
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- 4. Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Researcher's Guide to Navigating Regioselectivity in Substituted Pyrazole Reactions
For researchers, scientists, and professionals in drug development, the pyrazole scaffold is a cornerstone of modern medicinal chemistry. Its derivatives are found in numerous FDA-approved drugs, from anti-inflammatory agents to oncology therapeutics. However, the inherent asymmetry and tautomeric nature of the pyrazole ring present a persistent challenge: controlling regioselectivity during functionalization. An inability to predictably functionalize a specific nitrogen or carbon atom can lead to tedious separation of isomeric mixtures, hindering the pace of discovery.
This guide provides an in-depth comparison of regioselective outcomes across various reaction types involving substituted pyrazoles. Moving beyond mere protocols, we will explore the underlying electronic and steric principles that govern these reactions, supported by experimental data and authoritative literature. Our goal is to equip you with the predictive power to design more efficient and selective syntheses.
The Electronic Landscape of the Pyrazole Ring: A Tale of Two Nitrogens
The regioselectivity of reactions on a substituted pyrazole is fundamentally dictated by the electronic and steric environment of its five ring atoms. The pyrazole ring contains two adjacent nitrogen atoms: a "pyrrole-like" N1, which is sp2-hybridized and contributes two electrons to the aromatic system, and a "pyridine-like" N2, which is also sp2-hybridized but its lone pair resides in an orbital in the plane of the ring.[1] This distinction is crucial.
Due to prototropic tautomerism, an N-unsubstituted pyrazole exists as a rapidly equilibrating mixture of tautomers.[1] Deprotonation with a base generates a pyrazolate anion where the negative charge is delocalized across both nitrogen atoms. Subsequent reaction with an electrophile can occur at either nitrogen, often yielding a mixture of N1 and N2 substituted products.[2][3]
Similarly, the carbon atoms (C3, C4, C5) exhibit distinct electronic properties. The C4 position is the most electron-rich and nucleophilic, making it the preferred site for electrophilic aromatic substitution.[4][5][6] Conversely, the C3 and C5 positions are more electron-deficient due to their proximity to the electronegative nitrogen atoms, rendering them susceptible to nucleophilic attack or deprotonation by strong bases.[1][4][7]
Case Study 1: The N-Alkylation/N-Arylation Challenge
The most common regioselectivity challenge involves the functionalization of the ring nitrogens. The outcome of N-alkylation or N-arylation is a delicate interplay between substrate electronics, steric hindrance, and reaction conditions.
Governing Factors:
-
Steric Hindrance: Bulky substituents at the C3 or C5 positions will sterically hinder the adjacent nitrogen atom. Consequently, the incoming electrophile will preferentially attack the less hindered nitrogen. For instance, a large group at C3 will direct substitution to N1.
-
Electronic Effects: The electronic nature of substituents on the pyrazole ring plays a pivotal role. Electron-withdrawing groups (EWGs) at C3 tend to favor substitution at N1, while electron-donating groups (EDGs) can lead to mixtures or favor N2 substitution.
-
Reaction Conditions: The choice of base, solvent, and counter-ion can significantly influence the N1/N2 ratio.[2][3] For example, different alkali metal bases (e.g., NaH vs. KH) can alter the association of the cation with the pyrazolate anion, thereby influencing which nitrogen is more accessible for alkylation.
Comparative Data: N-Alkylation of 3-Trifluoromethyl-5-Aryl-1H-pyrazole
| Entry | Alkylating Agent | Base | Solvent | N1:N2 Ratio | Reference |
| 1 | Ethyl iodoacetate | K₂CO₃ | MeCN | ~1:1 | [2][3] |
| 2 | Benzyl Bromide | NaH | THF | >95:5 | Hypothetical data based on steric principles |
| 3 | Methyl Iodide | Cs₂CO₃ | DMF | 80:20 | Hypothetical data based on steric/electronic balance |
Table 1: The regioselectivity of N-alkylation is highly sensitive to the interplay of sterics (electrophile size) and reaction conditions (base, solvent).
A study on trifluoromethylated pyrazoles demonstrated that modifying a substituent can switch the regioselectivity.[2] For example, an acetyl-substituted pyrazole gave an equimolar mixture of regioisomers upon alkylation.[2][3] However, converting this group to a hydrazone derivative led to highly regioselective alkylation, yielding exclusively one isomer.[2] This highlights a powerful strategy: functional group tuning can be used to direct reactions.
Case Study 2: Regioselective C-H Functionalization
Direct C-H functionalization offers a more atom-economical approach to elaborating the pyrazole core compared to traditional cross-coupling reactions that require pre-functionalized starting materials.[4][7][8] However, controlling which C-H bond reacts is paramount.
Governing Factors:
-
Inherent Reactivity: As mentioned, the C4 position is the most electron-rich and is the default site for electrophilic attack (e.g., halogenation, nitration) in the absence of strong directing groups.[4][5]
-
Directing Groups: The pyridine-like N2 atom can act as a Lewis basic directing group in transition-metal-catalyzed reactions.[7] This coordination directs the catalyst to activate the adjacent C3 or C5 C-H bonds. The choice between C3 and C5 often depends on the steric environment and the specific catalytic cycle.
-
Deprotonation: The C5 proton is generally considered the most acidic C-H bond on the N-substituted pyrazole ring due to the inductive effect of the adjacent nitrogens.[7] This allows for regioselective deprotonation using strong bases (e.g., organolithium reagents), followed by trapping with an electrophile to achieve C5 functionalization.[4][9]
Experimental Playbook: Unambiguous Determination of Regioisomers
Asserting the regiochemical outcome of a reaction requires rigorous analytical proof. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. While 1D ¹H and ¹³C NMR provide initial clues, 2D NMR techniques are essential for definitive structure elucidation.[10][11]
Workflow for Regioisomer Assignment:
Key NMR Experiments:
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. For N-alkylation, the protons of the new N-alkyl group will show a ³J correlation to either the C3 or C5 carbon of the pyrazole ring, definitively identifying the site of attachment.[10]
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space. A correlation between the protons of the N-substituent and the proton on the adjacent C3 or C5 position provides unambiguous proof of regiochemistry.[10]
Sample Protocol: N-Alkylation of 3-Methyl-1H-pyrazole
-
Reaction Setup: To a solution of 3-methyl-1H-pyrazole (1.0 eq) in anhydrous DMF (0.2 M), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Addition of Electrophile: Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., benzyl bromide, 1.05 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to separate the two regioisomers (1-benzyl-3-methyl-1H-pyrazole and 1-benzyl-5-methyl-1H-pyrazole).
-
Characterization: Characterize both isomers independently using ¹H NMR, ¹³C NMR, HMBC, and NOESY to confirm their structures.
Conclusion
Controlling regioselectivity in reactions with substituted pyrazoles is not a matter of chance, but a predictable outcome based on a firm understanding of electronic principles, steric effects, and the judicious choice of reaction conditions. By leveraging directing groups, tuning substituent electronics, and applying modern synthetic methods like C-H activation, researchers can steer reactions toward the desired isomer.[2][12] Rigorous structural elucidation, primarily through 2D NMR techniques, remains the gold standard for validating these outcomes. This guide serves as a framework for rationally designing syntheses, minimizing the reliance on trial-and-error, and ultimately accelerating the discovery of novel pyrazole-based molecules.
References
- Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. KTU ePubl.
- New synthesis of N1- and N2-substituted pyrazolo[4,3-b]pyridine-5-one derivatives as CB2 receptor ligands. New Journal of Chemistry (RSC Publishing).
- Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations. ResearchGate.
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
- Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC - NIH.
- Transition-metal-catalyzed C–H functionalization of pyrazoles. Request PDF.
- Transition-metal-catalyzed C-H functionalization of pyrazoles. PubMed.
- Strategic atom replacement enables regiocontrol in pyrazole alkylation. PubMed.
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Semantic Scholar.
- Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. MDPI.
- Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters - ACS Publications.
- (PDF) Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. ResearchGate.
- Synthesis and Crystal Structures of N-Substituted Pyrazolines. PMC - NIH.
- ChemInform Abstract: Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. ResearchGate.
- Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central.
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH.
- Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry - ACS Publications.
- Pyrazole. SlideShare.
- Recent advances in the synthesis of new pyrazole derivatives. ResearchGate.
- Why is carbon 4 of a pyrazole susceptible to an electrophilic attack? Quora.
- Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor.
- Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments Magnetic Resonance.
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH.
- Stereochemical Behavior of Pyrrolo-Pyrazole Peptidomimetics Promoting Phase-Selective Supramolecular Organogels. PMC - NIH.
- (PDF) 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate.
- A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC - NIH.
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A Comparative Guide to the Performance of 1-Methyl-1H-pyrazole-3-sulfonyl Chloride in Various Solvent Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of the Sulfonyl Chloride in Modern Synthesis
The sulfonyl chloride functional group is a cornerstone in synthetic organic chemistry, serving as a powerful electrophile for the formation of sulfonamides, sulfonates, and other sulfur-containing compounds.[1] The reactivity of a sulfonyl chloride is intrinsically linked to the electronic and steric nature of its organic substituent. This guide focuses on 1-Methyl-1H-pyrazole-3-sulfonyl chloride, a heterocyclic sulfonyl chloride of increasing interest, and compares its performance against the widely used aromatic and aliphatic counterparts: p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl).
This compound is a versatile reagent used in the synthesis of biologically active molecules, including glucokinase activators for potential diabetes treatment.[2] Its pyrazole moiety offers unique electronic properties and potential for further functionalization, making it an attractive building block in drug discovery.[3]
This guide will delve into the practical aspects of using these reagents, with a focus on how the choice of solvent impacts reaction efficiency, yield, and purity.
Comparative Analysis of Sulfonyl Chlorides
The reactivity of sulfonyl chlorides towards nucleophiles, such as amines, is governed by the electrophilicity of the sulfur atom. This is influenced by the electronic properties of the substituent attached to the sulfonyl group.
-
p-Toluenesulfonyl Chloride (TsCl): An aromatic sulfonyl chloride with an electron-donating methyl group, which slightly reduces the reactivity of the sulfonyl group compared to unsubstituted benzenesulfonyl chloride.
-
Methanesulfonyl Chloride (MsCl): An aliphatic sulfonyl chloride, it is a potent and sterically unhindered electrophile.
-
This compound: The pyrazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. The electronic nature of the pyrazole ring can influence the reactivity of the sulfonyl chloride group.
A summary of the key physical and chemical properties of these sulfonyl chlorides is presented below.
| Property | This compound | p-Toluenesulfonyl Chloride (TsCl) | Methanesulfonyl Chloride (MsCl) |
| CAS Number | 89501-90-6[4] | 98-59-9 | 124-63-0 |
| Molecular Formula | C₄H₅ClN₂O₂S[4] | C₇H₇ClO₂S | CH₃ClO₂S |
| Molecular Weight | 180.61 g/mol [4] | 190.65 g/mol | 114.55 g/mol |
| Appearance | Yellow to brown solid[5] | White to off-white solid | Colorless to yellow liquid |
| Boiling Point | 295.7 °C (Predicted)[5] | 145-147 °C/15 mmHg | 161-164 °C |
| Density | 1.60 g/cm³ (Predicted)[5] | ~1.34 g/cm³ | ~1.48 g/cm³ |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C[5] | Store in a dry, well-ventilated place | Store in a dry, well-ventilated place |
The Critical Role of the Solvent System
The choice of solvent is paramount in sulfonylation reactions. Solvents not only dissolve the reactants but also influence the reaction rate and mechanism by stabilizing transition states and intermediates. The polarity of the solvent, as indicated by its dielectric constant and dipole moment, plays a significant role.[6][7][8][9][10]
Aprotic solvents are generally preferred for sulfonylation reactions to avoid solvolysis of the highly reactive sulfonyl chloride. Common choices include:
-
Dichloromethane (DCM): A non-polar aprotic solvent.
-
Acetonitrile (ACN): A polar aprotic solvent.
-
Tetrahydrofuran (THF): A moderately polar aprotic solvent.
-
Toluene: A non-polar aprotic solvent.
The reaction of sulfonyl chlorides with amines is generally considered to proceed via a nucleophilic substitution at the sulfur atom. The mechanism can be either a concerted SN2-like pathway or a stepwise addition-elimination pathway, depending on the reactants and conditions.[11] Polar aprotic solvents like acetonitrile can stabilize charged intermediates or transition states, potentially accelerating the reaction compared to non-polar solvents like dichloromethane or toluene.
Experimental Protocol: A Comparative Sulfonylation Study
To provide a framework for comparison, a general experimental protocol for the sulfonylation of a model amine, benzylamine, is outlined below. This protocol can be adapted to compare the performance of this compound, TsCl, and MsCl in different solvent systems.
Materials:
-
Benzylamine
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Pyridine (as a base)
-
Dichloromethane (DCM, anhydrous)
-
Acetonitrile (ACN, anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Toluene (anhydrous)
Procedure:
-
To a solution of benzylamine (1.0 mmol) and triethylamine (1.2 mmol) in the chosen anhydrous solvent (10 mL) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the sulfonyl chloride (1.1 mmol) in the same solvent (5 mL) dropwise.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure sulfonamide.
-
Characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy and determine the isolated yield.
Workflow for Comparative Sulfonylation:
Caption: Workflow for the comparative study of sulfonyl chlorides.
Comparative Performance Data (Hypothetical)
| Sulfonyl Chloride | Solvent | Dielectric Constant (ε)[6] | Expected Relative Reaction Rate | Expected Yield | Purity/Side Products |
| This compound | Dichloromethane | 9.1 | Moderate | Good | High purity, minimal side products. |
| Acetonitrile | 37.5 | Fast | Excellent | High purity, potential for faster decomposition if moisture is present. | |
| Tetrahydrofuran | 7.6 | Moderate | Good | High purity. | |
| Toluene | 2.4 | Slow | Moderate to Good | May require longer reaction times. | |
| Tosyl Chloride (TsCl) | Dichloromethane | 9.1 | Moderate | Good to Excellent[12] | High purity, generally clean reactions.[12] |
| Acetonitrile | 37.5 | Fast | Excellent[13] | High purity.[13] | |
| Tetrahydrofuran | 7.6 | Moderate | Good | High purity. | |
| Toluene | 2.4 | Slow | Moderate to Good | May require longer reaction times. | |
| Mesyl Chloride (MsCl) | Dichloromethane | 9.1 | Fast | Excellent | High purity, highly reactive. |
| Acetonitrile | 37.5 | Very Fast | Excellent | High purity, requires careful temperature control. | |
| Tetrahydrofuran | 7.6 | Fast | Excellent | High purity. | |
| Toluene | 2.4 | Moderate | Good | May require longer reaction times. |
Discussion of Expected Results:
-
Reactivity: Mesyl chloride is expected to be the most reactive due to the strong electron-withdrawing effect of the methyl group and minimal steric hindrance. This compound's reactivity will be influenced by the electron-withdrawing nature of the pyrazole ring, likely making it more reactive than tosyl chloride. The electron-donating methyl group on tosyl chloride deactivates the sulfonyl group slightly.
-
Solvent Effects: Polar aprotic solvents like acetonitrile are expected to accelerate the reaction for all three sulfonyl chlorides by stabilizing the polar transition state of the nucleophilic attack. Reactions in non-polar solvents like toluene will likely be slower. Dichloromethane and THF are expected to provide a good balance of solubility and reaction rate.
-
Yield and Purity: Under optimized conditions, all three reagents are capable of producing high yields of the corresponding sulfonamide. The purity is generally high, with the primary side product arising from the hydrolysis of the sulfonyl chloride if moisture is present. Due to its high reactivity, reactions with mesyl chloride may require more careful control to avoid side reactions.
Decision-Making Framework for Sulfonyl Chloride Selection:
Caption: Decision tree for selecting the appropriate sulfonyl chloride.
Spectroscopic Characterization
Confirming the structure of the sulfonyl chloride and the resulting sulfonamide is crucial.
-
Infrared (IR) Spectroscopy: Sulfonyl chlorides show strong characteristic absorption bands for the S=O asymmetric and symmetric stretching vibrations in the regions of 1375-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively.[14] The S-Cl stretching frequency is typically observed in the far-infrared region.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The protons on the pyrazole ring of this compound will have characteristic chemical shifts. The methyl group protons will appear as a singlet.[15]
-
¹³C NMR: The carbon atoms of the pyrazole ring and the methyl group will show distinct signals.
-
Conclusion and Future Outlook
This compound is a valuable reagent in the synthetic chemist's toolbox, offering a unique combination of reactivity and a heterocyclic scaffold for further elaboration. Its performance in sulfonylation reactions is highly dependent on the chosen solvent system. While direct comparative kinetic and yield data with common alternatives like tosyl chloride and mesyl chloride is limited, the principles of physical organic chemistry suggest that its reactivity is comparable to or greater than that of tosyl chloride.
For reactions requiring high reactivity, especially with hindered amines, this compound and mesyl chloride are excellent choices. The choice of a polar aprotic solvent like acetonitrile can further enhance the reaction rate. For researchers in drug discovery, the pyrazole moiety of this compound offers an attractive handle for generating diverse compound libraries.
Future work should focus on systematic, quantitative studies to directly compare the kinetics and yields of sulfonylation reactions using these and other novel sulfonyl chlorides in a standardized set of solvent systems. This will provide the research community with invaluable data for optimizing synthetic routes to important sulfonamide-containing molecules.
References
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- American Chemical Society. (1994).
- Analytical Chemistry. (n.d.). Infrared Spectra of Sulfones and Related Compounds.
- Oregon State University. (n.d.). Physical properties of some common organic solvents.
- MDPI. (2023). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]
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- Johnson, T. C., et al. (2017). Direct sulfonylation of anilines mediated by visible light. Chemical Science, 9(3), 629–633. [Link]
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- ResearchGate. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. [Link]
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- Royal Society of Chemistry. (2018).
- Frontiers. (2022). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. [Link]
- Semantic Scholar. (n.d.). Sulfonylation, Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride.
- The Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION.
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- Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific 1 g.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 1-Methyl-1H-pyrazole-3-sulfonyl chloride
Introduction: As a versatile reagent in organic synthesis, 1-Methyl-1H-pyrazole-3-sulfonyl chloride is a key intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2] Its utility is derived from the reactive sulfonyl chloride moiety attached to a stable pyrazole core. However, this high reactivity, particularly its violent reaction with water and nucleophiles, necessitates a rigorous and scientifically grounded approach to its handling and disposal.[3][4] This guide provides a comprehensive, step-by-step protocol for the safe neutralization and disposal of this compound, designed for the professional researcher in a modern laboratory setting. Our objective is to move beyond mere compliance, embedding a culture of safety and environmental stewardship into every procedural step.
Part 1: Hazard Profile and In-Depth Risk Assessment
Understanding the chemical causality behind the hazards is the first step in mitigating risk. The primary hazard of this compound stems from the electrophilicity of the sulfur atom, making it highly susceptible to nucleophilic attack. Its reaction with water is not merely a dissolution but a rapid, exothermic hydrolysis that produces corrosive and toxic byproducts.[3][5]
Reaction with Water: C₄H₅N₂O₂SCl + 2H₂O → C₄H₆N₂O₃S (1-Methyl-1H-pyrazole-3-sulfonic acid) + HCl (Hydrogen Chloride)
This reaction liberates hydrogen chloride gas, a toxic and corrosive substance, and generates acidic conditions.[3] The compound itself is classified as a corrosive material that causes severe skin burns and eye damage.[3][4][6] Therefore, all handling and disposal operations must be designed to control this reactivity safely.
| Hazard Category | GHS Classification & Statements | Description of Risk | Critical Precaution |
| Skin & Eye Contact | Skin Corrosion/Irritation, Category 1B (H314); Serious Eye Damage, Category 1 (H318)[3][6] | Causes severe skin burns and serious, potentially irreversible eye damage upon direct contact. | Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles with a face shield.[3][4][7] |
| Water Reactivity | Reacts violently with water; Contact with water liberates toxic gas.[3][4] | The material hydrolyzes rapidly and exothermically in the presence of moisture (including humid air), releasing corrosive hydrogen chloride (HCl) gas. | Handle and store in a dry, inert atmosphere. Never allow contact with water or aqueous solutions outside of a controlled neutralization procedure. |
| Inhalation | Specific target organ toxicity (single exposure), Category 3 (May cause respiratory irritation, H335).[3] | Inhalation of dust or vapors can cause severe irritation and damage to the respiratory tract. | All handling, including weighing and disposal, must be conducted within a certified chemical fume hood to ensure adequate ventilation.[3][4][8] |
| Incompatibilities | Bases, Strong Oxidizing Agents, Amines, Alcohols.[3][4][9] | Reacts vigorously and potentially uncontrollably with these materials. | Segregate from all incompatible chemicals during storage and waste consolidation. |
Part 2: Pre-Disposal Safety and Engineering Controls
Before beginning any disposal procedure, the operational environment must be verified for safety. This is a self-validating step: if the required engineering controls and PPE are not available, the procedure must not commence.
-
Primary Engineering Control: A properly functioning chemical fume hood is mandatory.[8][10] The sash should be positioned as low as possible to provide a protective barrier while allowing for comfortable manipulation.
-
Personal Protective Equipment (PPE): A complete ensemble is required.
-
Eye/Face Protection: Chemical splash goggles and a full-face shield.[7]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation before use.[4]
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are required. Ensure clothing is fully buttoned.
-
-
Emergency Readiness: Ensure an eyewash station and safety shower are unobstructed and within a 10-second travel distance.[3] Have an appropriate spill kit with inert, non-combustible absorbent material (e.g., sand, vermiculite) readily available.[8]
Part 3: Step-by-Step Disposal Protocol: Controlled Neutralization
The core principle for the safe disposal of this compound is controlled hydrolysis (neutralization) in a basic solution. This converts the reactive sulfonyl chloride into a far more stable and less hazardous sulfonate salt. The cardinal rule is to always add the sulfonyl chloride slowly to the basic solution, never the reverse , to maintain control over the reaction rate and temperature.[8][10]
Experimental Protocol
-
Prepare the Neutralization Solution:
-
In a chemical fume hood, place a large glass beaker (at least 10 times the volume of the sulfonyl chloride to be neutralized) on a magnetic stir plate.
-
Add a stir bar and fill the beaker with a cold 10% aqueous solution of sodium hydroxide or a saturated solution of sodium bicarbonate. The use of a base is critical to neutralize the acidic byproducts (HCl and sulfonic acid) as they form.
-
Place the beaker into a larger container to create an ice bath. This is essential for dissipating the heat generated during the exothermic hydrolysis.[8]
-
-
Controlled Addition of the Sulfonyl Chloride:
-
While vigorously stirring the cooled basic solution, slowly and carefully add the this compound to the vortex of the solution in small portions or dropwise if in liquid form.
-
Causality: This slow addition is the most critical step for safety. It ensures that the heat generated is effectively managed by the ice bath and prevents a runaway reaction. It also controls the rate of HCl gas evolution, allowing it to be safely captured by the fume hood's exhaust.
-
-
Reaction and Verification:
-
After the addition is complete, allow the mixture to stir in the ice bath for at least one hour to ensure the reaction goes to completion.
-
Remove the ice bath and allow the solution to warm to room temperature while continuing to stir.
-
Self-Validation: Check the pH of the solution using a pH meter or pH strips. The solution must be basic (pH > 8) to confirm that all acidic byproducts have been neutralized. If the solution is acidic or neutral, slowly add more of the basic solution until a stable basic pH is achieved.
-
-
Final Waste Packaging:
-
Once neutralization is confirmed, the resulting aqueous solution, containing sodium 1-methyl-1H-pyrazole-3-sulfonate and sodium chloride, should be transferred to a clearly labeled hazardous waste container.
-
The waste must be disposed of through an approved waste disposal plant in accordance with all local, regional, and national regulations.[3] Do not discharge to sewer systems.[7][11]
-
Part 4: Managing Spills and Contaminated Materials
In the event of a spill, immediate and correct action is vital to prevent injury and environmental release.
-
Evacuate and Ventilate: Immediately alert personnel in the area and ensure the area is well-ventilated, relying on the fume hood if the spill is contained within it.[8]
-
Contain the Spill: Do not use water.[4] Cover the spill with a non-combustible, inert absorbent material such as sand, diatomaceous earth, or vermiculite.[8] Do not use combustible materials like paper towels or sawdust.
-
Collect and Package: Carefully sweep or scoop the absorbed material into a heavy-duty, sealable container.
-
Disposal: Label the container "Hazardous Waste: Contains this compound Spill Debris" and arrange for disposal via your institution's hazardous waste management program.[12] All contaminated PPE should be bagged and disposed of as hazardous waste.
Part 5: Logical Workflow for Disposal
To ensure a consistent and safe approach, the following decision workflow should be adopted for any material requiring disposal.
Caption: Decision workflow for the disposal of this compound.
Conclusion
The responsible management of reactive chemicals like this compound is a hallmark of a proficient and safety-conscious scientific professional. By understanding the chemical principles behind its hazards and adhering to a protocol built on controlled neutralization and validated checkpoints, researchers can effectively mitigate risks to themselves, their colleagues, and the environment. This guide serves as a foundational document to be integrated into your laboratory's standard operating procedures, fostering a culture where safety and scientific integrity are inextricably linked.
References
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Methyl-1H-pyrazole-3-sulfonyl chloride
This document provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE) for the safe handling of 1-Methyl-1H-pyrazole-3-sulfonyl chloride (CAS No. 89501-90-6). As a highly reactive and corrosive compound, rigorous adherence to safety protocols is not merely procedural—it is fundamental to ensuring operator safety and experimental integrity. This guide moves beyond a simple checklist to explain the causality behind each recommendation, empowering researchers to make informed safety decisions.
Hazard Analysis: Understanding the "Why" Behind the "What"
This compound is a potent chemical that demands respect. Its hazard profile is the primary driver of all PPE requirements. The compound is classified as:
-
Acutely Toxic if Inhaled (Category 3) : Vapors or dusts can be toxic if they enter the lungs.[1]
-
Skin Corrosive (Category 1B) : Causes severe skin burns upon contact.[1][2][3][4][5]
-
Causes Severe Eye Damage (Category 1) : Poses a significant risk of serious, irreversible eye injury, including blindness.[1][2][3][5]
-
Water Reactive : Reacts violently with water or moisture to release toxic and corrosive hydrogen chloride (HCl) gas.[1][2][3] This property is critical, as exposure to moist air can be hazardous.
-
Respiratory Irritant (Category 3) : May cause irritation to the respiratory system.[1][2][3][4]
These hazards necessitate a multi-layered PPE strategy that provides comprehensive protection against all potential routes of exposure: dermal (skin), ocular (eyes), and respiratory (inhalation). All handling of this substance must be performed within a certified chemical fume hood to minimize vapor and dust exposure.[1][3]
Core Protective Equipment: A Barrier-Based Approach
The selection of PPE is a systematic process of creating barriers between the researcher and the chemical hazard.
Eye and Face Protection: The Non-Negotiable First Line of Defense
Given the severe and irreversible eye damage this chemical can cause, eye and face protection is paramount.[2][3] Standard laboratory safety glasses are insufficient.
-
Primary Protection : Wear chemical splash goggles that conform to ANSI Z87.1 (US) or EN 166 (EU) standards.[2][3][6] Goggles must provide a complete seal around the eyes to protect against splashes, dust, and vapors.
-
Secondary Barrier : A full-face shield must be worn over the chemical splash goggles.[6][7] The violent reactivity with water means that even minor splashes can generate corrosive gases, making full facial protection essential.
Skin and Body Protection: Preventing Corrosive Contact
The compound's classification as a Category 1B skin corrosive means that any contact can lead to severe burns.[1][5]
-
Gloves : Double-gloving is mandatory.
-
Inner Glove : A standard nitrile examination glove.
-
-
Laboratory Coat/Gown : A flame-resistant lab coat is a minimum requirement. For procedures with a higher risk of splashing or for handling larger quantities, a chemical-resistant apron or a full protective suit is recommended.[6] Gowns should have long sleeves with tight-fitting cuffs.
Respiratory Protection: Guarding Against Inhalation Hazards
All work with this compound must be conducted in a properly functioning chemical fume hood.[1][3] This engineering control is the primary method for preventing respiratory exposure. Respiratory protection is generally reserved for non-routine situations.
-
Emergency Use : In the event of a large spill or a failure of the primary engineering controls, respiratory protection is critical. A full-face respirator equipped with an acid gas/organic vapor cartridge is necessary.[8]
-
Fit Testing : Any personnel required to wear a respirator must be properly fit-tested and trained in its use, in accordance with OSHA 29 CFR 1910.134 standards.[3][9] A surgical mask provides no protection against chemical vapors and must not be used.[10]
Summary of PPE Requirements
| Protection Type | Minimum Requirement | Standard (US/EU) | Rationale for Use |
| Eye Protection | Chemical Splash Goggles | ANSI Z87.1 / EN 166 | Protects against splashes and vapors; prevents severe eye damage.[2][3][6] |
| Face Protection | Full-Face Shield (worn over goggles) | ANSI Z87.1 / EN 166 | Secondary barrier to protect the entire face from splashes and corrosive gases.[6][11] |
| Hand Protection | Double-Gloved: Nitrile (inner) and Chemical-Resistant (e.g., Neoprene, Butyl) (outer) | ASTM F739 / EN 374 | Prevents severe skin burns from direct contact.[3][8] |
| Body Protection | Flame-Resistant Lab Coat with Cuffed Sleeves | NFPA 2112 / EN ISO 11612 | Protects skin on arms and torso from incidental contact. |
| Respiratory | Work in a Chemical Fume Hood | N/A (Engineering Control) | Primary means of preventing exposure to toxic and irritating vapors/dust.[1][3] |
| Emergency Respiratory | Full-Face Respirator with Acid Gas/Organic Vapor Cartridge | NIOSH / EN 14387 | For spill cleanup or ventilation failure.[2][8] |
Procedural Guidance: Donning and Doffing of PPE
The sequence of putting on (donning) and taking off (doffing) PPE is designed to minimize the risk of contamination.
Step-by-Step Donning Protocol
-
Preparation : Ensure all PPE is the correct size and has been inspected for damage.
-
Inner Gloves : Don the first pair of nitrile gloves.
-
Lab Coat/Gown : Put on the lab coat, ensuring it is fully fastened.
-
Outer Gloves : Don the second, chemical-resistant pair of gloves. The cuffs of the outer gloves should extend over the cuffs of the lab coat sleeves.
-
Eye and Face Protection : Put on chemical splash goggles first, ensuring a snug fit. Then, place the full-face shield over the goggles.
Step-by-Step Doffing Protocol (Performed in a designated area)
-
Initial Decontamination : If gross contamination is visible on the outer gloves, they should be wiped down.
-
Outer Gloves : Remove the outer pair of gloves using a technique that avoids touching the outer surface with bare skin. Peel one glove off, turning it inside out, and hold it in the gloved hand. Slide a finger from the ungloved hand inside the remaining glove and peel it off, encasing the first glove. Dispose of them immediately in a designated hazardous waste container.[6]
-
Face Shield and Goggles : Remove the face shield by handling the headband, followed by the goggles. Place them in a designated area for decontamination.
-
Lab Coat/Gown : Unfasten the lab coat and roll it away from the body, turning it inside out to contain any surface contamination. Place it in the appropriate receptacle for laundering or disposal.
-
Inner Gloves : Remove the final pair of gloves, again without touching the outer surface.
-
Hand Hygiene : Immediately and thoroughly wash hands with soap and water.[4]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental context.
Caption: PPE selection workflow for handling this compound.
Disposal of Contaminated PPE and Chemical Waste
Proper disposal is the final, critical step in the handling process.
-
Contaminated PPE : All disposable PPE, including gloves and any contaminated wipes, must be treated as hazardous waste. Place them in a clearly labeled, sealed container for chemical waste pickup.[1][4]
-
Chemical Waste : Unused or waste this compound must be disposed of through a licensed hazardous waste disposal company. Never attempt to neutralize it with water or dispose of it down the drain.[12] Always consult local, regional, and national hazardous waste regulations to ensure full compliance.[1][12]
By integrating this expert-level understanding of the hazards with meticulous operational and disposal plans, researchers can build a self-validating system of safety that protects both themselves and their work.
References
- Safety Data Sheet: 1H-Pyrazole-3-sulfonyl chloride, 1-(1-methylethyl)-. Aaron Chemicals. [Link]
- This compound | C4H5ClN2O2S.
- Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]
- Discover the Various Types of PPE for Optimal Chemical Safety. ReAgent. [Link]
- Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products. [Link]
Sources
- 1. fishersci.ca [fishersci.ca]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. This compound | C4H5ClN2O2S | CID 13474466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. aaronchem.com [aaronchem.com]
- 7. file.ambeed.com [file.ambeed.com]
- 8. nbinno.com [nbinno.com]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. pppmag.com [pppmag.com]
- 11. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
